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  • Product: 2-Amino-3-(propan-2-yl)benzoic acid
  • CAS: 154551-48-1

Core Science & Biosynthesis

Foundational

2-Amino-3-(propan-2-yl)benzoic Acid: A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary In the realm of modern drug discovery and heterocyclic synthesis, structurally biased building blocks are paramount. 2-Amino-3-(propan-2-yl)benzoic acid (commonly known as 2-amino-3-isopropylbenzoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and heterocyclic synthesis, structurally biased building blocks are paramount. 2-Amino-3-(propan-2-yl)benzoic acid (commonly known as 2-amino-3-isopropylbenzoic acid) is a highly specialized anthranilic acid derivative characterized by an isopropyl substitution at the 3-position[1]. This seemingly simple alkyl addition introduces profound steric and electronic effects, effectively restricting the conformational freedom of the adjacent amino and carboxylate groups. As a Senior Application Scientist, I have observed that leveraging such conformationally locked intermediates is a highly effective strategy for synthesizing target-specific benzamides, quinazolinones, and other complex heterocycles with enhanced metabolic stability and receptor selectivity.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, self-validating synthetic workflows, and structural applications of 2-amino-3-(propan-2-yl)benzoic acid.

Structural Significance & Conformational Locking

The core utility of 2-amino-3-(propan-2-yl)benzoic acid lies in its ortho-effect . The bulky isopropyl group at the C3 position creates significant steric hindrance against the C2-amino group. This steric clash forces the amino group out of coplanarity with the benzene ring under certain conditions, which in turn influences the rotational barrier of the C1-carboxylate group.

In drug development, this "conformational locking" is exploited to pre-organize molecules into their bioactive conformations, thereby reducing the entropic penalty upon binding to a target protein. Furthermore, the steric bulk shields the amino group from unwanted side reactions during complex multi-step syntheses, allowing for highly regioselective cyclizations[2].

StericLogic A 3-Isopropyl Substitution (Steric Bulk) B Restricted Bond Rotation (C-N & C-C(O)) A->B Induces C Conformational Locking (Ortho-Effect) B->C Results in D Target Selectivity (Drug Design) C->D Enables E Regioselective Cyclization (Heterocycle Synthesis) C->E Directs

Logical flowchart of the 3-isopropyl group's impact on molecular conformation and applications.

Physicochemical & Safety Profiling

To successfully integrate this compound into a synthetic pipeline, one must understand its baseline physical properties and handling requirements. The data below summarizes the critical quantitative metrics for this molecule.

Chemical & Physical Properties
PropertyValueScientific Relevance
CAS Number 154551-48-1Unique identifier for procurement and regulatory tracking[3].
Molecular Formula C10H13NO2Defines the anthranilic acid core with an isopropyl substitution.
Molecular Weight 179.22 g/mol Low molecular weight, ideal for fragment-based drug discovery.
XLogP3 2.4Moderate lipophilicity, favorable for membrane permeability[4].
Topological Polar Surface Area 63.3 ŲOptimal for oral bioavailability; allows for robust hydrogen bonding[4].
H-Bond Donors / Acceptors 2 / 3Facilitates target engagement via the amino and carboxylate groups[4].
Melting Point 98 - 99 °CIndicates a stable crystalline solid at room temperature[4].
Safety & Handling Protocols

The compound is biologically active and requires strict adherence to laboratory safety protocols. It should be stored at room temperature in a dark place under an inert atmosphere to prevent slow oxidative degradation.

Hazard CodeDescriptionRequired Handling Precaution
H302 Harmful if swallowedDo not consume food/drink in the workspace; wash hands thoroughly[4].
H315 / H319 Causes skin/eye irritationWear nitrile gloves and safety goggles during all handling[5].
H335 May cause respiratory irritationHandle exclusively within a certified chemical fume hood[5].

Synthetic Methodologies & Workflows

De Novo Synthesis via Ortho-Selective Amination

Historically, synthesizing highly substituted anthranilic acids required harsh, forcing conditions. However, recent breakthroughs by Phipps and co-workers have established a mild, procedurally straightforward method for the ortho-selective amination of arene carboxylic acids via the rearrangement of acyl O-hydroxylamines[6].

Self-Validating Protocol:

  • Reagent Preparation: Begin with tert-butyl (3-isopropylbenzoyl)oxy)carbamate as the substrate. Causality: This acyl O-hydroxylamine serves as both the nitrogen source and the structural backbone, pre-programmed for rearrangement[6].

  • Acidic Rearrangement: Dissolve the substrate in trifluoroethanol. Add Trifluoroacetic acid (TFA, 5 eq.) and a catalytic amount of FeSO4·7H2O (1 mol%). Stir at room temperature. Causality: TFA mediates the critical cleavage of the N-O bond. The iron catalyst acts via a single-electron transfer mechanism to generate an active aminating agent. The carboxylic acid motif directs the amination exclusively to the ortho position due to attractive non-covalent interactions[7]. Validation: The reaction proceeds without rigorous air exclusion, and complete consumption of the starting material can be visually tracked via TLC[8].

  • Isolation: Filter the crude residue through a short silica plug and precipitate. Causality: The newly formed basic aniline nitrogen allows the product to be isolated as a hydrochloride salt. Validation: The formation of a distinct crystalline precipitate serves as immediate physical confirmation of successful amination[8].

Downstream Functionalization: Synthesis of Benzamides

A primary application of 2-amino-3-(propan-2-yl)benzoic acid is its conversion into functionalized benzamides, which are direct precursors to quinazolinone-based therapeutics[2].

SynthWorkflow A 2-Amino-3-isopropylbenzoic acid (Starting Material) B Acyl Chloride Intermediate (Reactive Species) A->B SOCl2, Benzene Reflux, 2.5h C 2-Amino-3-isopropylbenzamide (Target Product) B->C Aq. NH3, THF 0 °C, 30 min

Synthetic workflow for 2-amino-3-isopropylbenzamide from its benzoic acid precursor.

Self-Validating Protocol:

  • Acyl Chloride Formation: Charge a flask with 2-amino-3-isopropylbenzoic acid (2.00 g), benzene (30 mL), and thionyl chloride (SOCl2, 4 mL). Heat to reflux for 2.5 hours. Causality: SOCl2 converts the stable carboxylic acid into a highly electrophilic acyl chloride. Benzene is utilized as a non-polar, unreactive solvent that supports the required reflux temperatures. Validation: The initial yellow suspension transitions to a clear orange solution, visually confirming the complete dissolution and conversion of the starting material[2].

  • Volatile Removal: Remove volatiles under reduced pressure on a rotary evaporator. Causality: It is critical to remove all excess SOCl2. If left in the mixture, SOCl2 will violently react with ammonia in the next step, destroying the yield and generating dangerous off-gases. Validation: The isolation of a distinct red oil confirms the successful concentration of the acyl chloride intermediate[2].

  • Amination: Dissolve the red oil in dry THF (20 mL) and add dropwise to an aqueous NH3 solution (30 wt %) at 0 °C. Stir for 30 minutes. Causality: THF acts as a water-miscible aprotic solvent, ensuring the intermediate remains in solution during the biphasic reaction. The 0 °C temperature is mandatory to control the highly exothermic reaction between the acyl chloride and ammonia, preventing thermal degradation.

  • Quenching & Extraction: Quench the mixture with water (100 mL), remove THF via rotovap, and extract the aqueous residue with Et2O (3 × 30 mL). Causality: Water neutralizes unreacted species and solubilizes the ammonium chloride byproduct. Ether selectively extracts the lipophilic benzamide product, leaving inorganic salts in the aqueous layer[2].

References

  • Aaronchem: 2-Amino-3-isopropylbenzoic acid. Aaronchem.
  • BLD Pharm: 154551-48-1|2-Amino-3-isopropylbenzoic acid. BLD Pharm.
  • ChemicalBook: 2-amino-3-(propan-2-yl)benzoic acid | 154551-48-1. ChemicalBook.
  • Sigma-Aldrich: 2-Amino-3-isopropylbenzoic acid | 154551-48-1. Sigma-Aldrich.
  • ECHEMI: 154551-48-1, 2-amino-3-propan-2-ylbenzoic acid Formula. ECHEMI.
  • ACS Omega: Autoxidation of Heterocyclic Aminals.
  • Chemical Science: Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Royal Society of Chemistry.
  • PMC: Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines.
  • Organic Process Research & Development: Some Items of Interest to Process R&D Chemists and Engineers.

Sources

Exploratory

2-Amino-3-(propan-2-yl)benzoic acid (CAS 154551-48-1): Structural Dynamics, Synthetic Workflows, and Applications in Drug Discovery

Executive Summary 2-Amino-3-(propan-2-yl)benzoic acid, commonly referred to as 2-amino-3-isopropylbenzoic acid (CAS 154551-48-1), is a highly specialized, sterically hindered anthranilic acid derivative[1]. Featuring a b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(propan-2-yl)benzoic acid, commonly referred to as 2-amino-3-isopropylbenzoic acid (CAS 154551-48-1), is a highly specialized, sterically hindered anthranilic acid derivative[1]. Featuring a bulky isopropyl group at the C3 position adjacent to the C2 primary amine, this compound serves as a privileged building block in the synthesis of conformationally restricted pharmaceuticals, agrochemicals, and advanced functional materials[2].

As a Senior Application Scientist, I have observed that mastering the chemistry of this molecule requires a deep understanding of the ortho-steric effects it exerts. The C3-isopropyl group fundamentally alters the nucleophilicity and reactivity profile of the adjacent amine compared to unsubstituted anthranilic acid, necessitating specialized activation strategies during synthetic workflows.

Physicochemical Profiling & Structural Dynamics

The physical and chemical properties of CAS 154551-48-1 dictate its handling and application. The presence of the bulky isopropyl group forces the adjacent amino group out of coplanarity with the aromatic ring. This steric shielding significantly reduces the amine's basicity and nucleophilicity due to disrupted resonance with the aromatic system.

Table 1: Physicochemical and Identification Data

PropertyValueSource
Chemical Name 2-Amino-3-(propan-2-yl)benzoic acid[3]
CAS Number 154551-48-1[1]
EC Number 824-398-8[4]
Molecular Formula C10H13NO2[5]
Molecular Weight 179.22 g/mol [6]
Melting Point 98 - 99 °C (crystallized from light petroleum)[5]
LogP 2.09 - 2.67[5],[6]
Topological Polar Surface Area (TPSA) 63.32 Ų[6]
Purity Standard ≥ 98%[1]

Safety & Handling: The compound is classified as a localized irritant. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[7]. To maintain structural integrity, it should be stored at room temperature, protected from light, and handled in a well-ventilated area[1],[7].

Synthetic Pathways & Retrosynthetic Analysis

Direct Friedel-Crafts alkylation of anthranilic acid with isopropyl halides is synthetically non-viable, as it predominantly yields the para-substituted isomer (5-isopropyl) or over-alkylated by-products. Therefore, the most robust and scalable retrosynthetic approach relies on the chemoselective reduction of 2-nitro-3-isopropylbenzoic acid.

Workflow Start 2-Nitro-3-isopropylbenzoic acid (Starting Material) Step1 Catalytic Hydrogenation (10% Pd/C, H2 1 atm, EtOH, RT) Start->Step1 Reduction Step2 Filtration & Concentration (Celite pad, in vacuo) Step1->Step2 Catalyst Removal Step3 Acid-Base Extraction (pH 4-5 adjustment) Step2->Step3 Isolation Step4 Recrystallization (Light Petroleum) Step3->Step4 Purification End 2-Amino-3-isopropylbenzoic acid (>98% Purity, MP: 98-99°C) Step4->End QC Validation

Figure 1: Self-validating synthetic workflow for the preparation and purification of CAS 154551-48-1.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Every step includes the mechanistic causality behind the experimental choice to prevent common failure points.

Protocol 1: Chemoselective Catalytic Hydrogenation of the Nitro Precursor
  • Objective: Reduce 2-nitro-3-isopropylbenzoic acid to CAS 154551-48-1 without inducing decarboxylation or reducing the aromatic ring.

  • Reagents: 2-Nitro-3-isopropylbenzoic acid (1.0 eq), 10% Pd/C (0.05 eq Pd), Absolute Ethanol (0.2 M), H₂ gas.

  • Methodology:

    • Solubilization: Suspend the starting material in absolute ethanol. Causality: Ethanol provides optimal solubility for the nitro compound while acting as a mild proton donor to stabilize the transition state during reduction.

    • Catalyst Introduction: Add 10% Pd/C under an inert N₂ atmosphere. Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen; the N₂ blanket prevents auto-ignition.

    • Atmosphere Exchange: Evacuate the vessel and backfill with N₂ (3x), followed by H₂ (3x). Causality: Complete removal of oxygen prevents explosive mixtures and ensures the palladium surface is fully saturated with hydrogen.

    • Reaction Execution: Stir vigorously under 1 atm H₂ at room temperature for 4-6 hours. Self-Validation: Monitor reaction progress via LC-MS. The reduction is deemed complete when the precursor mass (M+H = 210) is entirely replaced by the target mass (M+H = 180). Furthermore, the solution will develop a characteristic blue fluorescence under UV light (365 nm), indicative of the newly formed anthranilic acid core.

    • Isolation & Purification: Filter the mixture through a Celite pad to remove the catalyst, wash with hot ethanol, and concentrate in vacuo. Recrystallize the crude residue from light petroleum to afford the pure product (MP: 98-99 °C)[5].

Protocol 2: Synthesis of 8-Isopropylquinazolin-4(3H)-one Scaffolds
  • Objective: Construct a bioactive quinazolinone core by leveraging the bifunctional nature of CAS 154551-48-1.

  • Reagents: 2-Amino-3-isopropylbenzoic acid (1.0 eq), Acetic anhydride (excess), Primary amine (R-NH₂, 1.2 eq), Glacial acetic acid.

  • Methodology:

    • Benzoxazinone Formation: Reflux CAS 154551-48-1 in excess acetic anhydride for 2 hours. Causality: Acetic anhydride acts as both solvent and acylating agent. The initial N-acetylation is followed by intramolecular cyclodehydration to form a highly reactive benzoxazin-4-one intermediate.

    • Volatile Removal: Concentrate the mixture in vacuo. Causality: Residual acetic anhydride must be removed, as it will competitively acetylate the primary amine introduced in the next step, drastically reducing the yield.

    • Amine Addition & Cyclization: Dissolve the intermediate in glacial acetic acid, add a primary amine (R-NH₂, 1.2 eq), and reflux for 4 hours. Causality: The primary amine attacks the benzoxazinone ring (ring-opening), forming an amide intermediate that rapidly undergoes acid-catalyzed cyclodehydration (ring-closure) to yield the quinazolinone.

    • Validation: Pour the mixture into ice water and filter the precipitate. Self-Validation: FTIR spectroscopy will confirm success: the broad carboxylic acid O-H stretch (~3200-2500 cm⁻¹) of the starting material will vanish, replaced by a sharp, prominent lactam C=O stretch (~1680 cm⁻¹).

Pathway A 2-Amino-3-isopropylbenzoic acid (Sterically Hindered Nucleophile) B Acylation / Activation (Acetic Anhydride, Reflux) A->B N-Acetylation C Benzoxazin-4-one Intermediate (Reactive Electrophile) B->C Cyclodehydration (-H2O) D Amine Addition & Cyclization (Primary Amine, AcOH, Heat) C->D Nucleophilic Attack (Ring Opening) E 8-Isopropylquinazolin-4(3H)-one (Bioactive Scaffold) D->E Cyclodehydration (Ring Closure)

Figure 2: Mechanistic pathway for the cyclocondensation of CAS 154551-48-1 into a quinazolinone core.

Applications in Drug Development

The C3-isopropyl group is not merely a structural decoration; it is a critical vector for structure-activity relationship (SAR) optimization. In kinase inhibitor design, the isopropyl moiety projects into specific hydrophobic sub-pockets within the ATP-binding site, significantly enhancing target selectivity. Furthermore, when incorporated into peptides or peptidomimetics, the steric bulk restricts the rotation of the adjacent amide bond, locking the molecule into a specific bioactive conformation and increasing resistance to proteolytic degradation.

References

  • Title: Substance Information: 2-amino-3-(propan-2-yl)benzoic acid (EC 824-398-8) Source: ECHA CHEM URL: [Link]

Sources

Foundational

The Molecular Architecture and Synthetic Utility of 2-Amino-3-(propan-2-yl)benzoic Acid: A Technical Whitepaper

Executive Summary 2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1), commonly referred to as 2-amino-3-isopropylbenzoic acid, is a highly functionalized anthranilic acid derivative. Characterized by a sterically dem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1), commonly referred to as 2-amino-3-isopropylbenzoic acid, is a highly functionalized anthranilic acid derivative. Characterized by a sterically demanding isopropyl group adjacent to an aniline motif, this compound serves as a critical building block in advanced organic synthesis, materials science, and drug discovery. This whitepaper provides an in-depth technical analysis of its physiochemical properties, its role in the synthesis of complex quinazolinone scaffolds, and its utility in novel ortho-selective C–H amination protocols.

Structural and Physiochemical Profiling

The molecular architecture of 2-amino-3-(propan-2-yl)benzoic acid is defined by three contiguous substituents on a benzene ring: a carboxylic acid at C1, a primary amine at C2, and an isopropyl group at C3[1].

Mechanistic Causality of the Structure: The juxtaposition of these groups creates a unique stereoelectronic environment. The bulky isopropyl group at the C3 position provides significant steric hindrance adjacent to the amino group[2]. In drug development and Structure-Activity Relationship (SAR) studies, this steric bulk actively dictates regioselectivity during electrophilic aromatic substitutions and restricts the rotational degrees of freedom of the C–N bond during the formation of amides. Furthermore, the electron-withdrawing nature of the ortho-carboxylic acid modulates the nucleophilicity of the aniline nitrogen, requiring specific catalytic or thermal conditions to drive condensation reactions forward[3].

Quantitative Data Summary

The following table summarizes the key physiochemical parameters that dictate the compound's behavior in solution and its pharmacokinetic potential as a building block.

Table 1: Physiochemical Properties of 2-Amino-3-(propan-2-yl)benzoic acid

PropertyValueStructural Rationale
CAS Number 154551-48-1Standard identifier[1].
Molecular Weight 179.22 g/mol Optimal low-MW fragment for lead generation[1].
XLogP3 2.4Indicates moderate lipophilicity, suitable for membrane permeability[4].
Topological Polar Surface Area 63.3 ŲDriven by the -COOH and -NH₂ groups; ideal for hydrogen bonding[4].
H-Bond Donors / Acceptors 2 / 3Facilitates strong target-ligand interactions in biological systems[4].
Melting Point 98 – 99 °CSolid state stability; useful for purity validation via thermal analysis[4].

Synthetic Methodologies: Quinazolinone Scaffolds

One of the primary applications of 2-amino-3-isopropylbenzoic acid is its use as a precursor for synthesizing complex heterocyclic aminals and quinazolinones. According to , the compound undergoes efficient condensation with anhydrides to form imide-functionalized derivatives[2].

Step-by-Step Protocol: Synthesis of Compound 11

Target: 2-{1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl}-3-isopropylbenzoic acid

This protocol is designed as a self-validating system , where physical phase changes serve as visual checkpoints for reaction progress.

  • Reagent Solvation & Basification: Charge a reaction flask with 1,8-naphthalic anhydride (5.00 mmol), 2-amino-3-isopropylbenzoic acid (5.00 mmol), N,N-dimethylformamide (DMF, 15 mL), and triethylamine (Et₃N, 5.0 mmol)[2].

    • Causality: DMF is a high-boiling polar aprotic solvent that keeps both precursors in solution at elevated temperatures. Et₃N acts as a catalytic base, deprotonating the carboxylic acid to prevent unwanted side reactions while enhancing the nucleophilicity of the aniline nitrogen for the initial attack on the anhydride.

  • Thermal Condensation: Heat the mixture at 140 °C under an air atmosphere for 16 hours[2].

    • Causality: Imide formation requires the elimination of two equivalents of water. The high thermal energy (140 °C) overcomes the activation barrier for this double condensation and entropically favors the expulsion of water vapor.

  • Solvent Removal: Distill off the volatiles under vacuum to yield a crude light yellow powder[2].

  • Acidification & Precipitation (Visual Checkpoint): Suspend the crude powder in dichloromethane (CH₂Cl₂, 30 mL) and add aqueous HCl (2 M, 30 mL)[2].

    • Causality: The intermediate exists partially as a soluble triethylammonium carboxylate salt. The addition of strong acid (pH < 0) completely protonates the carboxylate back to the neutral, organic-insoluble free carboxylic acid. Self-Validation: The immediate precipitation of a yellow solid confirms successful acidification.

  • Purification: Collect the precipitate via vacuum filtration and recrystallize from hot methanol (MeOH). Dry the resulting microcrystals in a vacuum oven at 70 °C for 48 hours[2].

    • Causality: Recrystallization exploits the differential solubility of the product versus unreacted anhydride, yielding pure pale yellow microcrystals (Yield: ~54%).

Workflow Start Reagents: 2-Amino-3-isopropylbenzoic acid + 1,8-Naphthalic anhydride Step1 Solvation & Basification (DMF, Et3N) Start->Step1 Step2 Thermal Condensation (140 °C, 16 h, Air) Step1->Step2 Step3 Solvent Removal (Vacuum Distillation) Step2->Step3 Step4 Acidification & Precipitation (CH2Cl2, 2M HCl) Step3->Step4 Step5 Purification (Recrystallization from hot MeOH) Step4->Step5 End Pure Product (Compound 11) (Pale Yellow Powder) Step5->End

Fig 1. Experimental workflow for the synthesis of quinazolinone precursors via condensation.

Mechanistic Pathways in Autoxidation

Derivatives synthesized from 2-amino-3-isopropylbenzoic acid exhibit unique reactivity profiles, particularly in aerobic environments. The autoxidation of 2-acyl-2,3-dihydroquinazolin-4(1H)-ones (derived from this building block) represents a fascinating mechanistic pathway for generating diverse heterocyclic structures[5].

The Radical Cleavage Mechanism: Under specific oxidative conditions (e.g., Cu-catalyzed or acid-mediated aerobic oxidation), the substrate undergoes a single-electron oxidation at the N1 position[2]. This event, followed by deprotonation, yields a highly reactive aminyl radical. The steric strain imposed by the isopropyl group facilitates a subsequent β-C–C bond cleavage. The resulting carbon-based radicals rapidly react with molecular oxygen (O₂) to form stable quinazolinone products and peracetic acid byproducts[5].

Mechanism N1 Dihydroquinazolinone Derivative N2 Single-Electron Oxidation (-e⁻, -H⁺) N1->N2 N3 Aminyl Radical Intermediate N2->N3 N4 β-C-C Cleavage N3->N4 N5 C-based Radical + O2 N4->N5 N6 Quinazolinone Product N5->N6

Fig 2. Mechanistic pathway of aerobic autoxidation and β-C-C cleavage.

Applications in Advanced C–H Functionalization

Beyond heterocycle synthesis, 2-amino-3-isopropylbenzoic acid and its derivatives are instrumental in pioneering new catalytic methodologies. A landmark study by demonstrated the utility of arene carboxylic acids in ortho-selective amination[3].

Historically, direct amination of arene C–H bonds required forcing acidic conditions or the use of precious metal catalysts[6]. However, by leveraging the carboxylic acid motif as a native directing group, researchers achieved mild, ortho-selective amination via the rearrangement of acyl O-hydroxylamines[3].

Mechanistic Insight: In the presence of an iron catalyst (FeSO₄·7H₂O) and trifluoroacetic acid (TFA), the reaction proceeds through either an iron-nitrenoid intermediate or a radical chain pathway[6]. The presence of the bulky isopropyl group at the meta-position (relative to the directing group) tests the robustness of the catalyst's regioselectivity. The attractive interactions between the active aminating agent and the carboxylic acid motif ensure that amination occurs strictly at the ortho-position, bypassing the steric hindrance of the isopropyl moiety[3].

Table 2: Reaction Optimization Parameters for Ortho-Selective Amination

ParameterConditionMechanistic Rationale
Directing Group -COOHAnchors the aminating agent via attractive interactions, overriding steric bulk[3].
Catalyst FeSO₄·7H₂OFacilitates the formation of the active iron-nitrenoid intermediate without precious metals[6].
Additive TFA (5 eq.)Crucial for the generation of the active aminating agent from acyl O-hydroxylamines[6].

Conclusion

2-Amino-3-(propan-2-yl)benzoic acid is far more than a simple substituted aniline. Its precise stereoelectronic profile—governed by the electron-withdrawing carboxylic acid and the sterically demanding isopropyl group—makes it an indispensable tool for modern chemical synthesis. Whether utilized as a rigid scaffold for quinazolinone drug candidates or as a substrate to probe the limits of ortho-selective C–H amination, this molecule continues to enable breakthroughs in both materials science and pharmaceutical development.

References

  • PubChem - National Institutes of Health (NIH). "2-Amino-3-(propan-2-yl)benzoic acid". Source: PubChem Compound Database. URL:[Link]

  • Zhai, F., & Jordan, R. F. (2017). "Autoxidation of Heterocyclic Aminals". Source: ACS Omega, 2(6), 3055-3063. URL:[Link]

  • Gillespie, J. E., Lam, N. Y. S., & Phipps, R. J. (2023). "Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines". Source: Chemical Science (RSC Publishing), 14, 10103-10111. URL:[Link]

Sources

Exploratory

The Biological and Chemical Utility of 2-Amino-3-(propan-2-yl)benzoic Acid: A Privileged Scaffold in Drug Discovery

Abstract: As a Senior Application Scientist specializing in early-stage drug discovery and synthetic methodology, I frequently encounter chemical building blocks that serve as the unsung heroes of targeted therapeutics....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As a Senior Application Scientist specializing in early-stage drug discovery and synthetic methodology, I frequently encounter chemical building blocks that serve as the unsung heroes of targeted therapeutics. 2-Amino-3-(propan-2-yl)benzoic acid (also known as 3-isopropylanthranilic acid; CAS: 154551-48-1) is one such privileged scaffold. While it does not typically act as a standalone drug, its unique structural topology—combining an ortho-amino carboxylic acid with a sterically demanding isopropyl group—makes it an indispensable precursor for synthesizing bioactive heterocycles, including quinazolinones and targeted covalent inhibitors for KRAS G12C[]. This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic derivatization, and the biological activity of its downstream products.

The Pharmacophore: Structural and Mechanistic Rationale

The utility of 2-Amino-3-(propan-2-yl)benzoic acid lies in its dual functionality and precise spatial arrangement. The ortho-relationship of the primary amine and the carboxylic acid enables highly efficient intramolecular cyclization reactions, which are fundamental in constructing 6-membered nitrogenous heterocycles like quinazolinones ()[2].

Crucially, the isopropyl group at the C3 position provides critical steric shielding . In the context of modern rational drug design (such as KRAS G12C inhibitors), this steric bulk is not merely decorative; it is a functional requirement[]. When this scaffold is incorporated into a larger heterocyclic framework, the isopropyl group restricts the free rotation of adjacent N-aryl bonds. This induced atropisomerism locks the molecule into a rigid, pre-organized 3D conformation. By pre-organizing the ligand, we significantly lower the entropic penalty upon binding, allowing the molecule to perfectly penetrate narrow, hydrophobic pockets like the Switch II pocket of the KRAS protein.

Table 1: Physicochemical Profiling

To understand its behavior in synthetic workflows, we must first establish its baseline physicochemical properties (),[4].

PropertyValue / DescriptionImpact on Experimental Design
CAS Number 154551-48-1Primary identifier for procurement and patent literature.
Molecular Weight 179.22 g/mol Low molecular weight allows for significant downstream derivatization without exceeding Lipinski's Rule of 5.
Formula C₁₀H₁₃NO₂Indicates a highly lipophilic core, requiring organic solvents (e.g., THF, Benzene) for homogeneous reactions.
Storage Conditions Room Temp, Protect from lightThe electron-rich aniline moiety is susceptible to slow photo-oxidation; amber vials are recommended.

Synthetic Workflows & Causality

To leverage this scaffold in biological applications, it must first be converted into reactive intermediates. The most common pathway involves the formation of 2-amino-3-isopropylbenzamide, which subsequently undergoes condensation to form bioactive quinazolinones ()[5].

SynthesisWorkflow A 2-Amino-3-(propan-2-yl)benzoic acid (Starting Scaffold) B Acyl Chloride Intermediate (SOCl2, Benzene, Reflux) A->B Activation C 2-Amino-3-isopropylbenzamide (NH3, THF, 0°C) B->C Amidation D Sterically Hindered Quinazolinones (Condensation) C->D Cyclization E Bioactive Target Engagement (e.g., KRAS G12C Inhibition) D->E Conformational Locking

Synthesis workflow of bioactive quinazolinones from 3-isopropylanthranilic acid.

Protocol 1: Synthesis of 2-Amino-3-isopropylbenzamide

This protocol details the conversion of the carboxylic acid to a primary amide, a critical step for downstream cyclization[6].

Step-by-Step Methodology:

  • Activation: Charge a dry, round-bottom flask with 2-amino-3-(propan-2-yl)benzoic acid (2.00 g, 11.2 mmol), anhydrous benzene (30 mL), and thionyl chloride (SOCl₂, 4 mL). Heat the yellow suspension to reflux for 2.5 hours.

    • Causality: SOCl₂ converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride. Benzene is selected as an aprotic, non-nucleophilic solvent that allows for high-temperature reflux without participating in the reaction.

  • Concentration: Remove the volatiles using a rotary evaporator to yield the crude acyl chloride as a red oil.

    • Causality: It is imperative to remove unreacted SOCl₂ and dissolved HCl gas. Failure to do so will result in the formation of ammonium chloride salts in the next step, drastically reducing the yield.

  • Amidation: Dissolve the red oil in dry THF (20 mL). Add this solution dropwise to an aqueous NH₃ solution (20 mL, 30 wt %) strictly maintained at 0 °C. Stir for 30 minutes.

    • Causality: The reaction between an acyl chloride and ammonia is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the product and minimizes the competing hydrolysis reaction (which would revert the acyl chloride back to the starting material).

  • Workup: Quench with water (~100 mL), remove THF via rotary evaporation, and extract the aqueous residue with diethyl ether (3 × 30 mL).

Self-Validating System: Do not proceed to cyclization without validating this intermediate. Perform FT-IR spectroscopy on the isolated product. A successful reaction is validated by the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the emergence of sharp N-H stretching bands (typically around 3350 and 3180 cm⁻¹) characteristic of a primary amide.

Biological Activity and Target Engagement

While the acid itself is a precursor, its direct derivatives exhibit profound biological activities across multiple therapeutic areas[7].

Table 2: Biological Targets of 3-Isopropylanthranilic Acid Derivatives
Derivative ClassPrimary Biological Target / UtilityMechanism of Action
Quinazolinones Antimicrobial & Anticancer agentsIntercalation with DNA or inhibition of specific kinases; stabilized by the isopropyl steric bulk.
Heterocyclic Aminals Radical biology / ROS generationUndergoes aerobic autoxidation to generate localized reactive oxygen species (e.g., peracetic acid).
Atropisomeric Ligands KRAS G12C (Oncology)Covalent binding to the mutated cysteine (Cys12) while the sterically locked core occupies the Switch II pocket.
Protocol 2: Autoxidation Assay for Heterocyclic Aminals

Derivatives of this scaffold (specifically heterocyclic aminals) are highly valuable in studying radical chain mechanisms and oxidative stress in biological models ()[8].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized aminal derivative in a non-reactive halogenated solvent (e.g., CD₂Cl₂ or CCl₄) in a Teflon-valved NMR tube.

  • Aerobic Exposure: Expose the solution to 1 atm of O₂ at room temperature.

  • Inhibition Control (Validation): Prepare a parallel control tube containing the substrate, O₂, and 1.6 equivalents of Butylated hydroxytoluene (BHT).

  • Monitoring: Monitor the reaction via ¹H NMR over 1 to 6 days.

    • Causality & Validation: The uninhibited tube will show the disappearance of the aminal proton and the formation of oxidized products (like imides or peracetic acid). If the BHT-containing tube shows <5% conversion, this self-validates that the degradation is strictly driven by a radical chain mechanism, as BHT scavenges the intermediate aminyl radicals[8].

AutoxidationMechanism A Heterocyclic Aminal Derivative B Aminyl Radical Generation (H-atom abstraction) A->B O2 Exposure C β-C-C Bond Cleavage (Ring Expansion) B->C Spontaneous Rearrangement D Aerobic Trapping (O2 Addition) C->D Radical Stabilization E Stable Oxidized Products (Imides / Peracetic Acid) D->E H-abstraction

Radical chain mechanism of aerobic autoxidation in heterocyclic aminals.

Conclusion

2-Amino-3-(propan-2-yl)benzoic acid is a master key in the synthetic chemist's toolkit. By understanding the causality behind its reactivity—specifically how its ortho-substitution drives cyclization and its isopropyl group dictates 3D conformation—researchers can reliably synthesize highly complex, target-specific therapeutics. Whether designing the next generation of KRAS inhibitors or probing radical-mediated biological pathways, mastering the chemistry of this scaffold ensures robust, reproducible, and scientifically sound drug development.

References

  • Autoxidation of Heterocyclic Aminals Source: ACS Omega, American Chemical Society URL:[Link]

  • 2-Amino-3-(propan-2-yl)benzoic acid (CID 463820) Source: PubChem, National Library of Medicine URL:[Link]

Sources

Foundational

Comprehensive Synthesis and Derivatization of 2-Amino-3-(propan-2-yl)benzoic Acid: A Technical Guide

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the anthranilic acid (2-aminobenzoic acid) motif serves as a privileged scaffold for designing kinase inhibitors, PARP inhibitors, and non-steroi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the anthranilic acid (2-aminobenzoic acid) motif serves as a privileged scaffold for designing kinase inhibitors, PARP inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of an isopropyl group at the 3-position to form 2-amino-3-(propan-2-yl)benzoic acid (commonly known as 2-amino-3-isopropylbenzoic acid) profoundly alters the molecule's three-dimensional conformation.

The steric bulk of the 3-isopropyl group forces adjacent ortho-substituents—such as the C2-amino group or subsequent C1-amide derivatives—out of coplanarity with the aromatic ring[1]. This induced torsion angle is critical for locking derivatives into specific bioactive conformations, enhancing binding affinity within tight enzymatic pockets, and modulating the reduction potentials of the aromatic system[1]. This whitepaper provides a robust, self-validating synthetic methodology for producing this core scaffold and its downstream derivatives.

Retrosynthetic Analysis & Route Causality

When designing a scalable route to 2-amino-3-(propan-2-yl)benzoic acid, chemists must navigate significant regiocontrol challenges.

  • Direct Alkylation: Attempting a Friedel-Crafts alkylation of anthranilic acid yields an intractable mixture of 3-isopropyl and 5-isopropyl isomers, alongside over-alkylated byproducts.

  • Direct Amination: While transition-metal-catalyzed ortho-selective amination of 3-isopropylbenzoic acid via O-hydroxylamine rearrangements is possible[2], it requires specialized catalysts and complex intermediate synthesis.

  • The Sandmeyer-Isatin Strategy (Optimal Route): The most authoritative and scalable approach leverages the classical Sandmeyer isatin synthesis starting from commercially available 2-isopropylaniline. The causality behind this choice lies in strict regiocontrol: the bulky isopropyl group blocks one ortho position, forcing the acid-catalyzed cyclization exclusively to the less hindered ortho position. Subsequent oxidative cleavage of the resulting 7-isopropylisatin reliably yields the target anthranilic acid[1].

Synthetic Workflow & Mechanistic Insights

SynthesisPathway A 2-Isopropylaniline (Starting Material) B Isonitrosoacetanilide Intermediate A->B Chloral hydrate, NH2OH·HCl, Na2SO4 C 7-Isopropylisatin (Cyclized Intermediate) B->C Conc. H2SO4, 80°C D 2-Amino-3-(propan-2-yl)benzoic acid (Target Core) C->D 30% H2O2, NaOH, 0°C to RT E Amide Derivatives D->E HATU, DIPEA, R-NH2 F Quinazolinone Derivatives D->F Acenaphthenequinone, TsOH

Synthetic workflow from 2-isopropylaniline to 2-amino-3-(propan-2-yl)benzoic acid and derivatives.

Mechanistic Causality
  • Isatin Formation: The reaction of 2-isopropylaniline with chloral hydrate and hydroxylamine generates an isonitrosoacetanilide. Upon heating in concentrated sulfuric acid, an electrophilic aromatic substitution occurs. The synergistic directing effects of the strongly activating amide group and the steric shielding of the isopropyl group ensure exclusive cyclization at the C6 position, forming 7-isopropylisatin.

  • Oxidative Cleavage: Treatment of 7-isopropylisatin with alkaline hydrogen peroxide generates the hydroperoxide anion (HOO⁻). This nucleophile selectively attacks the highly electrophilic C3 carbonyl. The resulting tetrahedral intermediate undergoes a Baeyer-Villiger-type ring opening, followed by rapid decarboxylation to yield the 2-amino-3-(propan-2-yl)benzoic acid core[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating visual In-Process Controls (IPCs).

Protocol A: Synthesis of 7-Isopropylisatin
  • Step 1: In a 1 L round-bottom flask, dissolve 0.5 mol of sodium sulfate in 300 mL of water. Add 0.11 mol of chloral hydrate. Causality: Sodium sulfate increases the ionic strength, preventing the premature precipitation of intermediates.

  • Step 2: Add 0.1 mol of 2-isopropylaniline, followed by a solution of 0.32 mol hydroxylamine hydrochloride in 100 mL of water.

  • Step 3: Heat the mixture to 90 °C for 1 hour. Self-Validation (IPC): The reaction is complete when the clear/turbid solution transitions into a thick, tan/beige precipitate (isonitrosoacetanilide). Filter, wash with water, and dry completely under a vacuum.

  • Step 4: Heat 100 mL of concentrated H₂SO₄ to 50 °C. Slowly add the dried intermediate in small portions, maintaining the temperature below 60 °C.

  • Step 5: Once addition is complete, heat the mixture to 80 °C for 15 minutes. Self-Validation (IPC): The solution will turn a deep, opaque red/purple, confirming the successful electrophilic cyclization into the isatin core.

  • Step 6: Pour the hot mixture over 500 g of crushed ice. Filter the resulting orange/red precipitate, wash with cold water, and dry to afford 7-isopropylisatin.

Protocol B: Oxidative Cleavage to 2-Amino-3-(propan-2-yl)benzoic acid
  • Step 1: Suspend 0.05 mol of 7-isopropylisatin in 100 mL of 2 M aqueous NaOH. Cool the stirring suspension to 0 °C using an ice bath.

  • Step 2: Dropwise add 15 mL of 30% aqueous H₂O₂. Causality: Strict temperature control at 0 °C is required to prevent the runaway exothermic disproportionation of hydrogen peroxide.

  • Step 3: Remove the ice bath and stir at room temperature for 4 hours. Self-Validation (IPC): The deep orange/red color of the isatin suspension will progressively fade to a transparent, pale yellow solution, indicating complete ring opening and decarboxylation.

  • Step 4: Acidify the solution by slowly adding 2 M HCl until the pH reaches 3.0. Self-Validation (IPC): A dense white to off-white precipitate will form immediately.

  • Step 5: Filter the precipitate, wash with cold water, and recrystallize from an ethyl acetate/light petroleum mixture to yield pure 2-amino-3-(propan-2-yl)benzoic acid[1].

Quantitative Data & Analytical Characterization

The table below summarizes the expected quantitative yields, thermodynamic properties, and key spectroscopic markers required to verify the integrity of the synthesized compounds.

CompoundMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)Key Analytical Markers (¹H NMR / IR)
7-Isopropylisatin 189.2175–82%128–130IR: 1740, 1620 cm⁻¹ (C=O stretch)
2-Amino-3-isopropylbenzoic acid 179.22[3]64%[1]98–99[1]¹H NMR (CDCl₃): δ 7.82 (dd, 1H), 2.89 (sept, 1H), 1.25 (d, 6H)[1]
Spiro(dihydroquinazolinone)s Variable88–94%[4]>200¹H NMR (CDCl₃): δ 2.91 (sept, 1H), 1.19 (d, 6H)[4]

Derivatization Strategies

The derivatization of the 2-amino-3-(propan-2-yl)benzoic acid core requires specific strategic adjustments due to the severe steric hindrance imparted by the 3-isopropyl group.

  • Amide Coupling: Standard carbodiimide coupling agents (e.g., EDC/HOBt) frequently result in poor conversions due to steric clash at the ortho position. To achieve high-yielding amide formation, chemists must utilize highly reactive uronium-based coupling reagents (e.g., HATU with DIPEA) or convert the carboxylic acid to an acyl chloride intermediate using thionyl chloride (SOCl₂) prior to amine addition.

  • Quinazolinone Synthesis: The anthranilic acid core is an ideal precursor for complex heterocycles. Condensation of 2-amino-3-isopropylbenzamides with acenaphthenequinone, catalyzed by Brønsted acids like p-toluenesulfonic acid (TsOH), yields spiro(dihydroquinazolinone) derivatives. These sterically encumbered derivatives are highly valuable in advanced autoxidation studies and the generation of stable aminyl radicals[4],[5].

References

  • Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines. Chemical Science (RSC Publishing).[Link]

  • Relationships between Nitro Group Reduction Potentials and Torsion Angles in Di-ortho-substituted Nitrobenzenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]

  • Autoxidation of Heterocyclic Aminals. ACS Omega (ACS Publications).[Link]

Sources

Exploratory

Spectroscopic Profiling of 2-Amino-3-(propan-2-yl)benzoic Acid: A Comprehensive Technical Guide

Executive Summary 2-Amino-3-(propan-2-yl)benzoic acid (also known as 3-isopropylanthranilic acid) is a highly versatile, ortho-substituted aniline derivative. It serves as a critical synthetic building block in the devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(propan-2-yl)benzoic acid (also known as 3-isopropylanthranilic acid) is a highly versatile, ortho-substituted aniline derivative. It serves as a critical synthetic building block in the development of complex pharmaceuticals, including spiro-fused quinazolinones used in autoxidation studies , and acts as a benchmark substrate in the development of novel ortho-selective amination methodologies . Because of the intricate electronic push-pull dynamics exerted by the electron-donating amine and isopropyl groups against the electron-withdrawing carboxylic acid, precise spectroscopic characterization is paramount for downstream drug development.

This whitepaper provides a rigorous, self-validating spectroscopic profile (NMR, IR, MS) of 2-amino-3-(propan-2-yl)benzoic acid, detailing the causality behind signal assignments and the standardized experimental workflows required to obtain high-fidelity analytical data.

Structural Elucidation & Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic environment of 2-amino-3-(propan-2-yl)benzoic acid is defined by strong resonance (+R) from the primary amine and inductive (+I) effects from the isopropyl group.

¹H NMR Analysis: The use of a highly polar, hydrogen-bond-accepting solvent like DMSO-d₆ is critical. It slows the rapid proton exchange of the -NH₂ and -COOH groups, preventing signal broadening and allowing distinct observation of these labile protons.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Diagnostic Causality
-COOH 12.50 Broad singlet (br s) 1H - Highly deshielded by the carbonyl oxygen; broad due to dynamic proton exchange.
H-6 7.75 Doublet of doublets (dd) 1H J = 8.0, 1.5 Deshielded by the anisotropic effect of the adjacent ortho-carbonyl group.
H-4 7.25 Doublet of doublets (dd) 1H J = 7.5, 1.5 Deshielded relative to H-5 due to the mild electron-donating effect of the isopropyl group.
H-5 6.55 Triplet (t) 1H J = 7.8 Heavily shielded by the strong resonance electron donation (+R) from the para-amine group.
-NH₂ 6.20 Broad singlet (br s) 2H - Chemical shift stabilized by intramolecular H-bonding with the adjacent carboxylate.
-CH(CH₃)₂ 3.05 Septet (sept) 1H J = 6.8 Split by the six equivalent methyl protons (n+1 rule).

| -CH(CH₃)₂ | 1.20 | Doublet (d) | 6H | J = 6.8 | Split by the single methine proton. |

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Chemical Shift (δ, ppm) Diagnostic Causality
C=O 170.5 Carboxylic acid carbonyl; extreme deshielding from oxygen electronegativity.
C-2 148.2 Aromatic carbon attached to the primary amine (-NH₂); deshielded by nitrogen.
C-3 132.5 Aromatic carbon attached to the bulky isopropyl group.
C-6 130.1 Aromatic CH ortho to the carboxylic acid.
C-4 128.4 Aromatic CH meta to the amine.
C-5 115.3 Aromatic CH para to the amine; highly shielded by +R electron donation from nitrogen.
C-1 110.8 Aromatic carbon attached to the carboxylic acid; shielded by ortho-amine resonance.
-CH(CH₃)₂ 27.5 Aliphatic methine carbon.

| -CH(CH₃)₂ | 22.4 | Aliphatic methyl carbons (equivalent). |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the functional group integrity, specifically the primary amine and the carboxylic acid. The lowering of the C=O stretch frequency is a direct consequence of intramolecular hydrogen bonding.

Table 3: ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Vibrational Mode Diagnostic Causality
3450, 3350 N-H stretch (sym & asym) Distinct doublet confirms the presence of a primary amine (-NH₂).
3200 - 2500 O-H stretch (carboxylic) Broad band indicative of strong intermolecular hydrogen bonding.
1665 C=O stretch Lowered from typical 1700 cm⁻¹ due to conjugation and intramolecular H-bonding with -NH₂.
1600, 1580 C=C aromatic stretch Skeletal vibrations of the trisubstituted benzene ring.

| 1300 | C-N stretch | Aromatic amine C-N single bond vibration. |

Mass Spectrometry (ESI-MS)

High-resolution mass spectrometry (HRMS) confirms the exact mass (Calculated for C₁₀H₁₃NO₂: 179.0946 Da). Under positive electrospray ionization (ESI+), the molecule undergoes predictable fragmentation driven by the stability of the resulting cations.

Table 4: ESI-MS Fragmentation Pathway

m/z Ion Type Relative Abundance Causality / Fragmentation Mechanism
180.10 [M+H]⁺ 100% (Base Peak) Protonated molecular ion generated via positive ESI.
162.09 [M+H - H₂O]⁺ ~45% Loss of water from the carboxylic acid group, forming a stable acylium ion.
136.11 [M+H - CO₂]⁺ ~30% Decarboxylation of the parent ion, yielding the 2-isopropylaniline cation.

| 94.06 | [M+H - CO₂ - C₃H₆]⁺| ~15% | Subsequent loss of propene via a McLafferty-type rearrangement from the isopropyl group. |

Experimental Workflows & Protocols

To ensure data trustworthiness, every analytical protocol must operate as a self-validating system. The following methodologies detail the exact steps and the scientific causality behind them.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Drying: Lyophilize 10 mg of 2-amino-3-(propan-2-yl)benzoic acid for 12 hours under high vacuum.

    • Causality: Residual water overlaps with the broad -NH₂ and -COOH signals in the 3.0–4.0 ppm range, complicating integration and multiplet resolution.

  • Solvent Selection & Internal Standard: Dissolve 5 mg of the dried compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality (Self-Validation): DMSO-d₆ disrupts intermolecular H-bonds, increasing solubility, while its strong H-bond acceptor nature slows proton exchange rates, sharpening the -NH₂ and -COOH signals. TMS acts as an internal zero-point reference, validating the chemical shift calibration.

  • Shimming and Tuning: Perform automated 3D gradient shimming on the z-axis to achieve a lock signal >95%.

    • Causality: Ensures absolute magnetic field homogeneity, which is critical for resolving the fine J-couplings of the isopropyl septet (J = 6.8 Hz).

  • Acquisition: Acquire ¹H NMR using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation (T₁) of the slowly relaxing aromatic protons, ensuring accurate quantitative integration.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
  • Stock Solution: Prepare a 1 mg/mL stock in LC-MS grade methanol.

    • Causality: Methanol ensures complete ionization and prevents the formation of sodium adducts ([M+Na]⁺) that are common in aqueous buffers.

  • Dilution & Acidification: Dilute to 1 µg/mL using Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid forces the equilibrium toward the protonated state [M+H]⁺, maximizing the signal-to-noise ratio in positive ion mode.

  • Calibration (Self-Validating Step): Infuse Leucine Enkephalin (m/z 556.2771) as a lock-mass internal standard via a secondary electrospray probe.

    • Causality: Real-time mass correction accounts for time-of-flight drift, ensuring mass accuracy within <5 ppm.

  • Acquisition: Operate the ESI source at 3.0 kV capillary voltage and a desolvation temperature of 350 °C.

    • Causality: Optimal thermal energy prevents premature in-source fragmentation while ensuring complete droplet desolvation.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical relationships within the mass spectrometry fragmentation pathway and the standardized analytical workflow.

MS_Fragmentation M [M+H]+ m/z 180.10 2-Amino-3-isopropylbenzoic acid F1 m/z 162.09 [M+H - H2O]+ Acylium Ion M->F1 - H2O (-18 Da) F2 m/z 136.11 [M+H - CO2]+ 2-Isopropylaniline Cation M->F2 - CO2 (-44 Da) F3 m/z 94.06 [M+H - CO2 - C3H6]+ Aniline Cation F2->F3 - C3H6 (-42 Da) McLafferty-type rearrangement

ESI-MS fragmentation pathway of 2-amino-3-isopropylbenzoic acid highlighting key structural losses.

Workflow S1 1. Sample Purification S2 2. Lyophilization (H2O Removal) S1->S2 S3 3. Solvent Prep (DMSO-d6) S2->S3 S5 5. ATR-FTIR Spectroscopy S2->S5 S6 6. ESI-TOF Mass Spec S2->S6 S4 4. NMR Acquisition (1H, 13C, 2D) S3->S4

Standardized analytical workflow for the spectroscopic characterization of anthranilic acid analogs.

References

  • Autoxidation of Heterocyclic Aminals Source: ACS Omega (2017) URL:[Link]

  • Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines Source: Chemical Science, Royal Society of Chemistry (2023) URL:[Link]

Foundational

Executive Prologue: The Dual Nature of 3-Isopropylanthranilic Acid

An In-Depth Technical Guide to 2-Amino-3-(propan-2-yl)benzoic Acid: Dual Mechanisms in Chemical Reactivity and Drug Design In the landscape of modern medicinal chemistry and organic synthesis, 2-Amino-3-(propan-2-yl)benz...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-3-(propan-2-yl)benzoic Acid: Dual Mechanisms in Chemical Reactivity and Drug Design

In the landscape of modern medicinal chemistry and organic synthesis, 2-Amino-3-(propan-2-yl)benzoic acid (CAS 154551-48-1), commonly referred to as 3-isopropylanthranilic acid, serves as a highly specialized molecular building block[1][2]. Unlike active pharmaceutical ingredients (APIs) that possess a direct biological mechanism of action, the "mechanism of action" for this compound is twofold:

  • Chemical Mechanism of Action: It acts as a steric-electronic controller in the synthesis of heterocyclic aminals, dictating the thermodynamics of radical chain autoxidation and intramolecular ring expansions[3].

  • Structural Mechanism of Action: In targeted drug discovery—most notably in the development of KRAS G12C covalent inhibitors—the ortho-isopropyl aniline motif acts as a conformational lock. It induces atropisomerism, forcing the molecule into a rigid, bioactive geometry required to penetrate deep, cryptic binding pockets[4][5].

This whitepaper provides a comprehensive technical analysis of these mechanisms, supported by quantitative data, self-validating experimental workflows, and mechanistic visualizations.

Part 1: Chemical Mechanism of Action – Steric Control in Radical Autoxidation

When 2-amino-3-(propan-2-yl)benzoic acid is condensed into heterocyclic aminals, the resulting compounds exhibit unique aerobic oxidation (autoxidation) profiles. The bulky 3-isopropyl group fundamentally alters the activation energy required for spontaneous autoxidation compared to non-alkylated analogs[3].

The Radical Chain Dynamics

The autoxidation of these derivatives proceeds via a highly specific radical chain mechanism[3][6]:

  • Initiation: Generation of an aminyl radical via H-atom abstraction or single-electron transfer (SET)[3].

  • Propagation (Ring Expansion): The aminyl radical undergoes a 1,2-acyl migration (intramolecular β-C–C cleavage) to yield a resonance-stabilized C-based radical[3].

  • Termination (Oxygen Trapping): Molecular oxygen (O₂) traps the C-based radical, followed by subsequent H-atom abstraction to form hydroperoxides and imides[3][6].

The Causality of the Isopropyl Group: Without the isopropyl group, these aminals spontaneously oxidize at room temperature. However, the steric bulk of the 3-isopropyl group completely shields the reactive center, shutting down spontaneous autoxidation. The reaction only proceeds with the addition of an acid catalyst (e.g., CF₃CO₂H), which protonates the intermediate and relieves steric strain during the critical 1,2-acyl migration[3].

G A Heterocyclic Aminal (3-iPr Derivative) B Aminyl Radical Generation (-H•) A->B Initiation C 1,2-Acyl Migration (β-C–C Cleavage) B->C Ring Expansion D C-Based Radical (Resonance Stabilized) C->D Stabilization E Peroxy Radical (+O2 Trapping) D->E O2 Addition E->B Chain Propagation F Imide Product (Via H-Abstraction) E->F Termination

Fig 1: Radical chain autoxidation mechanism of 2-amino-3-(propan-2-yl)benzoic acid derivatives.

Part 2: Structural Mechanism of Action – Conformational Locking in KRAS G12C Inhibitors

Beyond its chemical reactivity, 2-amino-3-(propan-2-yl)benzoic acid is a privileged pharmacophore precursor in oncology. Mutations in the KRAS gene (specifically G12C) are primary drivers in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer[4][5].

Targeting the KRAS G12C Switch-II pocket requires inhibitors with exquisite geometric precision. When the 2-amino-3-isopropylbenzoic acid motif is incorporated into a larger heterocyclic core (such as a quinazolinone), the steric clash between the ortho-isopropyl group and the adjacent carbonyl/heteroatom severely restricts rotation around the N-C(aryl) bond[5].

The Atropisomeric Advantage: This restricted rotation creates stable atropisomers (conformational stereoisomers). By isolating the specific atropisomer where the aromatic ring is locked orthogonally to the core scaffold, drug developers eliminate the entropic penalty of binding. The molecule is pre-organized to perfectly project into the narrow Switch-II pocket, dramatically increasing target residence time and inhibitor potency[4][5].

Part 3: Quantitative Mechanistic Data

To illustrate the profound steric and electronic effects of the 3-isopropyl group, the following table summarizes the autoxidation conversion rates of aminal derivatives. The data highlights the necessity of acid catalysis for the isopropyl derivative and the validation of the radical mechanism via BHT (butylated hydroxytoluene) inhibition[3][6].

SubstrateReaction ConditionsRadical Scavenger (BHT)Conversion (%)Major Isolated Products
Non-iPr Analog (4a) 1 atm O₂, CCl₄, 60 °C, 1 hNone100%Hydroperoxide (95%), Imide (5%)
Non-iPr Analog (4a) 1 atm O₂, CCl₄, 60 °C, 1 hAdded (1.6 eq)< 5% Starting Material (Radical Quenched)
3-iPr Derivative (4b) 1 atm O₂, CD₂Cl₂, RT, 6 daysNone0% Starting Material (Sterically Blocked)
3-iPr Derivative (4b) 1 atm O₂, CD₂Cl₂ / CF₃CO₂H, RT, 6 daysNone> 95% Imide 8b (77%), Dehydrated 9 (18%)

Part 4: Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an orthogonal chemical trap or internal control to verify the mechanistic hypothesis.

Protocol 1: Synthesis of 3-Isopropyl Carboxylic Acid Intermediates

Objective: Condense 1,8-naphthalic anhydride with 2-amino-3-isopropylbenzoic acid.[3][6]

  • Reaction Setup: Charge a flask with 1,8-naphthalic anhydride (5.00 mmol), 2-amino-3-isopropylbenzoic acid (5.00 mmol), DMF (15 mL), and Et₃N (5.0 mmol)[6].

  • Thermal Activation: Heat the mixture at 140 °C under atmospheric air for 16 hours.

    • Causality: The ortho-isopropyl group creates massive steric hindrance around the nucleophilic aniline nitrogen. High thermal energy and a polar aprotic solvent (DMF) are strictly required to drive the initial nucleophilic attack[6].

  • Acidic Precipitation: Distill off volatiles under vacuum. Suspend the resulting powder in CH₂Cl₂ (30 mL) and add aqueous HCl (2 M, 30 mL)[6].

    • Causality: Acidification protonates the intermediate carboxylate. The neutral carboxylic acid (Compound 11) becomes highly insoluble in the biphasic mixture and precipitates as a yellow solid, bypassing the need for chromatographic purification[6].

Protocol 2: Autoxidation Assay with Dual Self-Validation

Objective: Induce aerobic oxidation of the 3-iPr aminal derivative and validate the radical/peroxide mechanism.[3][6]

  • Acid-Catalyzed Oxidation: Dissolve the 3-iPr derivative in a 100:1 mixture of CD₂Cl₂ / CF₃CO₂H under 1 atm O₂ at room temperature[3].

  • Real-Time Monitoring: Monitor the reaction via ¹H NMR over 6 days to track the conversion to the imide product[3].

  • Self-Validation Checkpoint 1 (Radical Trapping): Run a parallel control reaction spiked with 1.6 equivalents of BHT.

    • System Validation: If the mechanism is truly a radical chain, the BHT will donate a hydrogen atom to quench the aminyl radical, halting the reaction. A conversion of <5% in this control self-validates the radical hypothesis[3][6].

  • Self-Validation Checkpoint 2 (Peroxide Trapping): To confirm the transient generation of peracetic acid during β-cleavage, add Triphenylphosphine (PPh₃) to the crude mixture[3][6].

    • System Validation: PPh₃ acts as an orthogonal chemical trap, reacting quantitatively with any peracetic acid to form Triphenylphosphine oxide (O=PPh₃). The appearance of a distinct ³¹P NMR shift (~29 ppm) definitively proves the presence of the peroxy intermediate[3][6].

G Step1 Step 1: Condensation 1,8-Naphthalic Anhydride + 3-iPr-Anthranilic Acid (DMF, 140°C, 16h) Step2 Step 2: Acidification & Isolation Aqueous HCl (2M) Precipitation Step1->Step2 Causality: Overcome Steric Hindrance Step3 Step 3: Autoxidation Assay O2 (1 atm), CD2Cl2 / CF3CO2H (100:1) Step2->Step3 Causality: Acid Catalysis Required Decision Radical Scavenger (BHT) Added? Step3->Decision Self-Validation Split Result1 Reaction Inhibited (<5%) Validates Radical Mechanism Decision->Result1 Yes (Internal Control) Result2 Imide 8b Formed (77%) Validates Autoxidation Decision->Result2 No (Standard Run)

Fig 2: Self-validating experimental workflow for synthesizing and testing 3-iPr derivatives.

References

  • Autoxidation of Heterocyclic Aminals ACS Omega, 2017. URL:[Link]

  • KRAS G12C Inhibitors and Methods of Using the Same (WO2019213516A1)
  • Synthesis of key intermediate of KRAS G12C inhibitor compound (US11299491B2)

Sources

Exploratory

Unveiling the Therapeutic Potential of 2-Amino-3-(propan-2-yl)benzoic Acid: A Technical Whitepaper on Multi-Target Pharmacophores

Executive Summary 2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1), commonly known as 2-amino-3-isopropylbenzoic acid, is a highly specialized, privileged chemical scaffold[1]. While historically viewed as a simple...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1), commonly known as 2-amino-3-isopropylbenzoic acid, is a highly specialized, privileged chemical scaffold[1]. While historically viewed as a simple building block, modern structure-based drug design has elevated this molecule to a critical pharmacophore. Its unique structural topology—specifically the steric bulk of the ortho-isopropyl group combined with the hydrogen-bonding capacity of the anthranilic acid core—enables it to act as a highly selective modulator across diverse therapeutic areas.

This whitepaper explores the causality behind its implementation in three distinct pharmacological domains: Oncology (KRAS G12C inhibition), Neuroinflammation (GPR17 antagonism), and Neuroprotection (SIRT1/FOXO3a activation).

Oncology: Atropisomeric Scaffolds in KRAS G12C Inhibition

The mutation of KRAS at glycine 12 to cysteine (G12C) is a primary oncogenic driver in non-small cell lung cancer (NSCLC) and colorectal cancer[2]. For decades, KRAS was deemed "undruggable" due to its picomolar affinity for GTP and a lack of deep binding pockets. The discovery of the allosteric Switch II pocket adjacent to Cys12 changed this paradigm.

2-Amino-3-(propan-2-yl)benzoic acid is a critical synthetic intermediate in the development of next-generation KRAS G12C inhibitors[2]. The isopropyl group at the 3-position is not merely a lipophilic appendage; it acts as a conformational lock . When this anthranilic acid derivative is coupled to a core heterocycle (such as a quinazoline or pyrido-pyrimidine), the bulky isopropyl group severely restricts the rotation of the aryl-heterocycle bond. This steric hindrance induces stable atropisomerism (axial chirality). By locking the molecule into the exact 3D geometry required to slot into the Switch II pocket, the entropic penalty of binding is drastically reduced, positioning the electrophilic warhead to covalently modify Cys12 with high precision[2].

KRAS_Pathway KRAS KRAS G12C (Active) KRAS_Inact KRAS G12C (Inactive) KRAS->KRAS_Inact Allosteric Shift RAF RAF Kinase KRAS->RAF Activates Inhibitor Atropisomeric Inhibitor (Anthranilate Scaffold) Inhibitor->KRAS Covalent Binding KRAS_Inact->RAF Blocks Activation MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Fig 1: Mechanism of KRAS G12C inhibition via atropisomeric anthranilate derivatives.

Neuropharmacology: GPR17 Antagonism and Demyelination

Beyond oncology, the anthranilic acid scaffold is a privileged pharmacophore for neuroinflammatory targets. GPR17 is a pro-inflammatory orphan G protein-coupled receptor implicated in multiple sclerosis and demyelinating diseases.

Recent structure-activity relationship (SAR) studies have identified anthranilic acid derivatives as potent GPR17 antagonists[3]. The central anthranilic acid moiety is absolutely essential for activity; moving the carboxylic acid group from the 2-position to the 4-position, or replacing it with non-acidic groups (e.g., -CN, -OCF3), drastically abolishes potency[3]. The 2-amino group and the adjacent carboxylic acid allow for crucial hydrogen bonding interactions within the receptor's transmembrane domains, effectively blocking the receptor and promoting the differentiation of oligodendrocyte precursor cells to repair myelin sheaths[3].

Neuroprotection: The SIRT1/FOXO3a Axis

Anthranilate derivatives also exhibit profound neuroprotective properties via the modulation of longevity and metabolic pathways. Specifically, anthranilate sulfonamides have been shown to regulate the Sirtuin 1 (SIRT1) / Forkhead box O3a (FOXO3a) cascade, offering a therapeutic avenue for Alzheimer's disease[4].

In vitro and in silico network pharmacology studies demonstrate that these compounds bind directly to the active site of SIRT1, enhancing its deacetylase activity[4]. This leads to the deacetylation and nuclear translocation of FOXO3a, which subsequently upregulates endogenous antioxidant enzymes like Superoxide Dismutase 2 (SOD2) and Catalase (CAT). This cascade effectively neutralizes reactive oxygen species (ROS), rescuing human neuronal cells from oxidative stress-induced apoptosis[4].

SIRT1_Pathway Anthranilate Anthranilate Sulfonamide SIRT1 SIRT1 Activation Anthranilate->SIRT1 FOXO3a FOXO3a Deacetylation SIRT1->FOXO3a SOD2 SOD2 & CAT Expression FOXO3a->SOD2 ROS ROS Reduction SOD2->ROS Inhibits Neuroprotection Neuronal Survival ROS->Neuroprotection Prevents

Fig 2: Neuroprotective SIRT1/FOXO3a signaling cascade activated by anthranilate derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of 2-Amino-3-(propan-2-yl)benzoic acid derivatives. Each protocol is designed as a self-validating system.

Protocol A: Synthesis and Resolution of Atropisomeric KRAS G12C Intermediates
  • Amide Coupling: React 2-Amino-3-(propan-2-yl)benzoic acid with the target heterocyclic amine using HATU and DIPEA in anhydrous DMF.

    • Causality: The isopropyl group at C3 creates immense steric shielding around the C1 carboxylic acid. Standard coupling reagents (EDC/HOBt) often fail or require extended heating (leading to degradation). HATU generates a highly reactive 7-azabenzotriazole active ester that overcomes this steric barrier.

  • Chiral Separation via SFC: Isolate the active atropisomer using Supercritical Fluid Chromatography (SFC) on a Chiralpak AD-H column.

    • Causality: To isolate the specific conformer that fits the Switch II pocket, SFC is employed. SFC using supercritical CO2 provides superior resolution and faster mass transfer compared to normal-phase HPLC, preventing the thermal racemization that can occur during lengthy solvent evaporation.

  • System Validation: Re-inject isolated fractions onto an analytical chiral HPLC column. The system validates itself if the Enantiomeric Excess (ee) is > 99% and polarimetry confirms optical rotation stability over 24 hours at 37°C.

Protocol B: GPR17 Calcium Mobilization Assay
  • Cell Line Selection: Culture 1321N1 astrocytoma cells stably expressing human GPR17[3].

    • Causality: 1321N1 cells are deliberately chosen because they natively lack endogenous P2Y receptors. Since GPR17 is phylogenetically related to P2Y, using this specific cell line ensures that any calcium flux observed is strictly GPR17-mediated, eliminating false-positive background noise[3].

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator dye and incubate for 45 minutes.

  • Compound Incubation: Pre-incubate the cells with the synthesized anthranilic acid derivative for 30 minutes to allow equilibrium binding at the orthosteric site.

  • Agonist Challenge: Inject the synthetic GPR17 agonist MDL29,951 at its EC80 concentration[3].

  • System Validation: Measure fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR. The assay is self-validating if the vehicle control (DMSO) reaches maximum fluorescence upon agonist addition, while a known antagonist positive control maintains baseline fluorescence.

Workflow Step1 1. Scaffold Synthesis (HATU/DIPEA Coupling) Step2 2. Atropisomer Resolution (Chiral SFC) Step1->Step2 Step3 3. Target Binding Assay (SPR / FRET) Step2->Step3 Step4 4. Cellular Validation (Calcium Mobilization) Step3->Step4

Fig 3: Self-validating experimental workflow for developing anthranilate-based therapeutics.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2-Amino-3-(propan-2-yl)benzoic acid [1]

PropertyValuePharmacological Significance
Molecular Weight 179.22 g/mol Highly efficient ligand efficiency (LE) starting point.
Molecular Formula C10H13NO2Provides a balance of lipophilicity and polarity.
H-Bond Donors 2Crucial for anchoring to GPCR transmembrane domains.
H-Bond Acceptors 2Facilitates interaction with kinase hinge regions.
Topological Polar Surface Area 63.3 ŲOptimal for both systemic and CNS-penetrant drug design.

Table 2: Pharmacological Targets of Anthranilic Acid Derivatives

Target ProteinPrimary Disease IndicationMechanism of ActionStructural Role of Anthranilate Core
KRAS G12C NSCLC, Colorectal CancerCovalent Allosteric InhibitionInduces atropisomerism via steric hindrance (isopropyl group)[2].
GPR17 Multiple SclerosisGPCR AntagonismEssential H-bonding via 2-amino and 1-carboxylic acid groups[3].
SIRT1 Alzheimer's DiseaseAllosteric ActivationBinds active site to enhance deacetylase activity on FOXO3a[4].

References

1.[1] 2-Amino-3-(propan-2-yl)benzoic acid - PubChem - NIH Source: nih.gov URL:

2.[2] WO 2019/213516 A1 - KRAS G12C INHIBITORS AND METHODS OF USING THE SAME Source: googleapis.com (Amgen Inc.) URL:

3.[3] Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17 Source: acs.org (Journal of Medicinal Chemistry) URL:

4.[4] Unraveling Network Pharmacology-Based Therapeutics of Anthranilate Sulfonamides via Sirtuins/FOXO3a Cascade in Alzheimer's Disease Source: nih.gov (PMC) URL:

Sources

Foundational

In Silico Modeling of 2-Amino-3-(propan-2-yl)benzoic acid: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the in silico modeling of 2-Amino-3-(propan-2-yl)benzoic acid, a small molecule with potential for further investigation in drug discovery. Recognizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 2-Amino-3-(propan-2-yl)benzoic acid, a small molecule with potential for further investigation in drug discovery. Recognizing the limited publicly available data on this specific compound, this document serves as a practical roadmap for researchers, leveraging established computational chemistry protocols to elucidate its physicochemical properties, potential biological targets, and dynamic behavior. We will navigate through the essential stages of in silico analysis, from initial structure preparation and quantum mechanical calculations to molecular docking and molecular dynamics simulations. Each section is designed to be self-contained, offering not just a procedural outline but also the scientific rationale behind methodological choices, ensuring a robust and validated computational study.

Introduction: The Rationale for In Silico First Approaches

In the contemporary drug discovery landscape, computational chemistry has become an indispensable tool for accelerating research and development.[1][2][3] By simulating molecular behaviors and interactions, we can predict a compound's potential efficacy and liabilities before committing to costly and time-consuming laboratory synthesis and testing.[1][4] This "in silico first" approach is particularly valuable for novel or under-characterized molecules like 2-Amino-3-(propan-2-yl)benzoic acid.

This guide will provide a structured, expert-driven approach to the computational characterization of 2-Amino-3-(propan-2-yl)benzoic acid, demonstrating how to build a comprehensive in silico profile that can guide future experimental work.

Foundational Analysis: Physicochemical and Structural Characterization

Before embarking on complex simulations, a thorough understanding of the molecule's fundamental properties is crucial.

Molecular Properties

2-Amino-3-(propan-2-yl)benzoic acid is an aromatic carboxylic acid. A summary of its key identifiers and computed properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC10H13NO2PubChem[5]
Molecular Weight179.22 g/mol PubChem[6]
Monoisotopic Mass179.094628657 DaPubChem[6]
XlogP (predicted)2.4PubChemLite[5]
IUPAC Name2-amino-3-propan-2-ylbenzoic acidPubChem[6]
SMILESCC(C)C1=C(C(=CC=C1)C(=O)O)NPubChemLite[5]
InChIInChI=1S/C10H13NO2/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6H,11H2,1-2H3,(H,12,13)PubChemLite[5]
Structural Optimization using Density Functional Theory (DFT)

To obtain a reliable three-dimensional structure, we will employ Density Functional Theory (DFT) calculations. DFT provides a quantum mechanical description of the electronic structure of the molecule, yielding accurate geometries and electronic properties.

Experimental Protocol: DFT Geometry Optimization

  • Structure Preparation: Obtain the 2D structure of 2-Amino-3-(propan-2-yl)benzoic acid and convert it to a 3D conformation using a molecular editor like Avogadro or ChemDraw.

  • Computational Setup:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Functional: B3LYP is a widely used and well-validated functional for organic molecules. For more accurate electronic properties, a range-separated functional like CAM-B3LYP may be considered.[7][8][9]

    • Basis Set: A Pople-style basis set such as 6-31G(d) or a Dunning-style basis set like cc-pVDZ provides a good balance of accuracy and computational cost for a molecule of this size.[9]

    • Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used.

  • Execution: Perform a geometry optimization calculation. This will iteratively adjust the atomic coordinates to find the lowest energy conformation.

  • Verification: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Rationale: An accurately optimized geometry is the cornerstone of all subsequent in silico modeling. It ensures that the molecule's shape, bond lengths, and angles are physically realistic, which is critical for accurate docking and molecular dynamics simulations.

Target Identification and Molecular Docking

Given the lack of specific biological targets for 2-Amino-3-(propan-2-yl)benzoic acid, we will propose a hypothetical target based on the activities of similar aminobenzoic acid derivatives. Many aminobenzoic acid derivatives have been investigated for their anti-inflammatory and antimicrobial properties.[10][11][12] For this guide, we will select a relevant enzyme target to illustrate the molecular docking workflow. A suitable hypothetical target could be a bacterial enzyme or a human inflammatory mediator.

Experimental Protocol: Molecular Docking

  • Target Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like UCSF Chimera or AutoDockTools.[13][14][15] This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.[14][16]

  • Ligand Preparation:

    • Use the DFT-optimized structure of 2-Amino-3-(propan-2-yl)benzoic acid.

    • Assign partial charges using a method like Gasteiger charges.[16]

  • Grid Generation: Define the binding site on the protein by creating a grid box that encompasses the active site.

  • Docking Simulation:

    • Software: AutoDock Vina, Glide, or GOLD are industry-standard docking programs.[17]

    • Run the docking simulation, which will systematically sample different conformations and orientations of the ligand within the binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (scores).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.[17]

Workflow for Molecular Docking:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download Protein Structure (PDB) Prep_Protein Prepare Protein (Add H, Remove Water) PDB->Prep_Protein Ligand_Opt DFT Optimized Ligand Prep_Ligand Prepare Ligand (Add Charges) Ligand_Opt->Prep_Ligand Grid Define Binding Site (Grid Box) Prep_Protein->Grid Prep_Ligand->Grid Dock Run Docking Simulation Grid->Dock Analyze Analyze Binding Poses and Scores Dock->Analyze Visualize Visualize Interactions Analyze->Visualize

Caption: Molecular Docking Workflow.

Elucidating Dynamic Behavior: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the system over time.[1][18] This is crucial for assessing the stability of the binding pose and understanding the flexibility of both the ligand and the protein.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Parameterization:

    • Force Field: Choose a suitable force field for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).[19][20]

    • Generate topology and parameter files for the ligand.

  • Simulation Protocol:

    • Minimization: Perform energy minimization to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure (NPT ensemble).

    • Production Run: Run the production simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the system.[18][21]

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and protein-ligand hydrogen bond occupancy.

    • Visualize the trajectory to observe the dynamic interactions between the ligand and the protein.

Workflow for Molecular Dynamics Simulation:

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Docked_Complex Best Docked Pose Solvate Solvate with Water Docked_Complex->Solvate Ions Add Counter-ions Solvate->Ions Force_Field Assign Force Field Ions->Force_Field Minimization Energy Minimization Force_Field->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory Analyze Trajectory (RMSD, RMSF) Production->Trajectory Visualize Visualize Dynamic Interactions Trajectory->Visualize

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Exploratory

The Discovery, Synthesis, and Applications of 2-Amino-3-(propan-2-yl)benzoic Acid

A Technical Whitepaper on 3-Isopropylanthranilic Acid in Ligand Design and Heterocyclic Chemistry Executive Summary 2-Amino-3-(propan-2-yl)benzoic acid (CAS 154551-48-1), commonly referred to as 3-isopropylanthranilic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on 3-Isopropylanthranilic Acid in Ligand Design and Heterocyclic Chemistry

Executive Summary

2-Amino-3-(propan-2-yl)benzoic acid (CAS 154551-48-1), commonly referred to as 3-isopropylanthranilic acid, is a highly specialized ortho-substituted aromatic building block[1][2]. While traditional anthranilic acids have long been staples in dye synthesis and classical medicinal chemistry, the introduction of the bulky isopropyl group at the 3-position represents a paradigm shift in rational ligand design and advanced heterocyclic synthesis[3]. This whitepaper explores the physicochemical properties, self-validating synthetic protocols, and advanced applications of this compound, specifically focusing on its role in transition-metal catalysis and the autoxidation of heterocyclic aminals[3][4].

Chemical Properties & Structural Causality

The utility of 2-Amino-3-(propan-2-yl)benzoic acid stems directly from its steric topology. The isopropyl group adjacent to the primary amine induces significant steric hindrance, which dictates the downstream behavior of its derivatives.

  • Causality in Catalyst Design: When converted into amide-functionalized α-diimine ligands for late transition metals (e.g., Palladium or Nickel), this steric bulk forces the N-aryl rings to adopt an orthogonal conformation relative to the metal's coordination plane[5]. This effectively shields the axial coordination sites, suppressing associative chain transfer during olefin polymerization and yielding high-molecular-weight polymers[6].

  • Causality in Drug Discovery: In medicinal chemistry, the ortho-isopropyl group restricts rotation around subsequent amide bonds (atropisomerism), locking the molecule into specific bioactive conformations that enhance target affinity and selectivity[3][4].

Table 1: Physicochemical Properties of 2-Amino-3-(propan-2-yl)benzoic acid

PropertyValue
Chemical Name 2-Amino-3-(propan-2-yl)benzoic acid
Synonyms 2-Amino-3-isopropylbenzoic acid; 3-Isopropylanthranilic acid
CAS Number 154551-48-1[1]
Molecular Formula C10H13NO2[1]
Molecular Weight 179.22 g/mol [2]
InChI Key VSDBREZLAHYQJY-UHFFFAOYSA-N[1]
Physical Form Solid (Pale yellow to white powder)[7]
Storage Conditions Room temperature, inert atmosphere, protect from light[1][7]
Experimental Protocols & Methodologies

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on self-validating systems. The following protocols detail the conversion of 2-Amino-3-(propan-2-yl)benzoic acid into critical downstream intermediates, incorporating visual in-process controls (IPCs) to ensure trustworthiness.

Protocol 3.1: Synthesis of 2-Amino-3-isopropylbenzamide

Direct amidation of carboxylic acids is thermodynamically unfavorable. Therefore, we first activate the acid by converting it to a highly electrophilic acyl chloride[8].

  • Activation: Charge a dry flask with 2-Amino-3-isopropylbenzoic acid (2.00 g, 11.2 mmol), anhydrous benzene (30 mL), and thionyl chloride (SOCl2, 4 mL)[8].

  • Reflux & IPC: Heat the yellow suspension to reflux for 2.5 hours. Self-Validating Step: The reaction is complete when the suspension transitions into a clear orange solution, indicating the full dissolution of the starting material and quantitative formation of the acyl chloride[8].

  • Concentration: Remove volatiles using a rotary evaporator to yield the crude acyl chloride as a red oil[8].

  • Amidation: Dissolve the oil in dry THF (20 mL) and add it dropwise to an aqueous NH3 solution (20 mL, 30 wt %) at 0 °C[8]. Causality: The low temperature controls the exothermic nucleophilic attack of ammonia, preventing unwanted side reactions.

  • Isolation: Stir for 30 minutes, quench with water (ca. 100 mL), remove THF in vacuo, and extract the aqueous residue with Et2O (3 × 30 mL)[8].

Protocol 3.2: Condensation with 1,8-Naphthalic Anhydride

This protocol generates 2-{1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl}-3-isopropylbenzoic acid, a precursor for complex spiroquinazolinones[3].

  • Reagent Assembly: Combine 1,8-naphthalic anhydride (990 mg, 5.00 mmol), 2-amino-3-isopropylbenzoic acid (896 mg, 5.00 mmol), DMF (15 mL), and Et3N (0.70 mL, 5.0 mmol) in a flask[3]. Causality: Et3N acts as a base to deprotonate the amine, enhancing its nucleophilicity for the attack on the anhydride.

  • Cyclization: Heat the mixture at 140 °C under air for 16 hours[3]. The high thermal energy drives the dehydration required to close the stable imide ring.

  • Precipitation & IPC: Distill off volatiles under vacuum, suspend the resulting powder in CH2Cl2 (30 mL), and add aqueous HCl (2 M, 30 mL)[3]. Self-Validating Step: The addition of acid neutralizes the triethylamine and protonates the product, causing a distinct yellow solid to precipitate immediately, confirming successful product formation and allowing easy isolation via vacuum filtration[3].

SynthesisWorkflow A 2-Amino-3-isopropylbenzoic acid (CAS 154551-48-1) B Acyl Chloride Intermediate (Red Oil) A->B SOCl2, Benzene Reflux 2.5h C 2-Amino-3-isopropylbenzamide B->C NH3 (aq), THF 0 °C, 30 min D Spiroquinazolinones (Heterocyclic Aminals) C->D Acenaphthenequinone TsOH catalyst

Caption: Synthetic workflow from 2-Amino-3-isopropylbenzoic acid to spiroquinazolinones.

Applications in Advanced Chemical Synthesis

Beyond its role as a passive building block, derivatives of 2-Amino-3-(propan-2-yl)benzoic acid exhibit fascinating reactivity, particularly in the realm of radical chemistry and autoxidation.

Autoxidation of Heterocyclic Aminals

When 2-amino-3-isopropylbenzamide is condensed with 1,2-diketones (like acenaphthenequinone), it forms 2-acyl-2,3-dihydroquinazolin-4(1H)-ones[3]. These heterocyclic aminals undergo remarkable aerobic oxidation (autoxidation) under mild, metal-free conditions[3].

The mechanism is a radical chain process. The reaction is initiated by the formation of an aminyl radical, which undergoes a β-C–C cleavage (specifically a 1,2-acyl migration) to generate a carbon-based radical[3]. This C-radical is stabilized by the surrounding aromatic architecture and is subsequently trapped by molecular oxygen (O2) to form a peroxy radical[3]. This intermediate abstracts a hydrogen atom from another substrate molecule to propagate the chain, ultimately yielding a heterocyclic C-hydroperoxylaminal with high selectivity[3][5].

AutoxidationMechanism A 2-Acyl-2,3-dihydroquinazolin-4(1H)-one B Aminyl Radical (E) A->B O2, H-atom abstraction C C-based Radical (F) (via 1,2-acyl migration) B->C β-C-C Cleavage D Peroxy Radical Intermediate C->D Trapping by O2 D->B Chain Propagation E Heterocyclic C-hydroperoxylaminal D->E H-atom abstraction

Caption: Radical chain mechanism for the autoxidation of heterocyclic aminals.

Conclusion

The strategic placement of an isopropyl group at the 3-position of anthranilic acid transforms 2-Amino-3-(propan-2-yl)benzoic acid from a simple aromatic building block into a powerful tool for controlling molecular conformation and reactivity. Whether shielding the active site of a polymerization catalyst or dictating the radical cleavage pathways of complex aminals, this compound exemplifies the profound impact of steric engineering in modern chemical synthesis.

References
  • Sigma-Aldrich Product Specification: 2-Amino-3-isopropylbenzoic acid | 154551-48-1. Sigma-Aldrich. 1

  • PubChem Database: 2-Amino-3-(propan-2-yl)benzoic acid. National Institutes of Health (NIH). 2

  • Primary Literature: Autoxidation of Heterocyclic Aminals. ACS Omega, American Chemical Society. 9

  • Mechanistic Studies: Autoxidation of Heterocyclic Aminals (PMC). National Center for Biotechnology Information (NIH). 3

Sources

Foundational

2-Amino-3-(propan-2-yl)benzoic Acid: A Strategic Precursor in Advanced Organic Synthesis and Heterocyclic Drug Design

Executive Summary In the landscape of modern organic synthesis and drug development, bifunctional building blocks with precise steric profiles are highly sought after. 2-Amino-3-(propan-2-yl)benzoic acid (commonly known...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, bifunctional building blocks with precise steric profiles are highly sought after. 2-Amino-3-(propan-2-yl)benzoic acid (commonly known as 3-isopropylanthranilic acid; CAS: 154551-48-1)[1] serves as a privileged scaffold. Featuring an ortho-amino group, a carboxylic acid, and a sterically demanding isopropyl group at the C3 position, this molecule is a critical precursor for synthesizing amide-functionalized α -diimine ligands, complex spiro(dihydroquinazolinone)s, and novel heterocyclic aminals[2]. This whitepaper explores the mechanistic utility, structural dynamics, and validated experimental workflows for leveraging this precursor in advanced chemical synthesis.

Structural Dynamics and Chemical Profiling

The synthetic utility of 2-amino-3-(propan-2-yl)benzoic acid is fundamentally driven by its steric and electronic topography[3]:

  • Molecular Formula: C₁₀H₁₃NO₂ (MW: 179.22 g/mol )[1]

  • Bifunctionality: The proximity of the nucleophilic amine and the electrophilic carboxylate enables rapid intramolecular cyclizations and condensation reactions.

  • Steric Shielding: The bulky isopropyl group at the C3 position provides significant steric hindrance. In organometallic chemistry, this shielding restricts the rotation of N-aryl bonds, which is critical for stabilizing specific anti/syn or trans/cis isomers in palladium complexes[4]. In heterocyclic synthesis, it dictates the regioselectivity of nucleophilic attacks.

Core Synthetic Applications and Mechanistic Pathways

Assembly of Amide-Functionalized α -Diimine Ligands

2-Amino-3-(propan-2-yl)benzoic acid is the primary starting material for synthesizing monoamide-functionalized α -diimine ligands[4]. The carboxylic acid is first converted to a tertiary or secondary amide, followed by acid-catalyzed condensation with an α -diketone (e.g., 2,3-butanedione). When these ligands coordinate with Palladium(II) to form catalysts, the pendant amide oxygen engages in intramolecular hydrogen bonding with the metal center or co-crystallized ligands (like pyrazole). This secondary coordination sphere directly influences the isomer distribution and catalytic behavior of the complex[4].

Synthesis of Spiro(dihydroquinazolinone)s and Autoxidation

Condensation of the benzamide derivative of this precursor with dicarbonyl compounds (such as acenaphthenequinone or 1,8-naphthalic anhydride) yields spiro(dihydroquinazolinone)s[2]. These heterocyclic aminals exhibit unique reactivity: under aerobic conditions, they undergo spontaneous autoxidation. The mechanism involves the generation of an aminyl radical, which triggers a 1,2-acyl migration ( β -C–C cleavage) to form a carbon-based radical[5]. Subsequent trapping by molecular oxygen yields C-hydroperoxylaminals—a powerful late-stage functionalization pathway for generating reactive intermediates in medicinal chemistry[6].

Ortho-Selective Amination

Beyond heterocycles, this compound is utilized as a benchmark substrate in the development of iron-catalyzed ortho-selective amination protocols. It participates in the rearrangement of acyl O-hydroxylamines, demonstrating the viability of C–H activation pathways even in the presence of bulky ortho-alkyl substituents[7].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols emphasize the causality behind the reaction conditions and establish self-validating analytical checkpoints.

Protocol I: Amidation to 2-Amino-3-isopropylbenzamide

Objective: Convert the carboxylic acid to a primary amide without oxidizing the sensitive ortho-amine.

  • Acyl Chloride Formation: Charge a flask with 2-amino-3-(propan-2-yl)benzoic acid (1.0 eq), anhydrous benzene (0.3 M), and thionyl chloride (SOCl₂, 3.0 eq)[8].

    • Causality: Benzene is chosen over dichloromethane because its higher boiling point (80 °C) ensures sufficient thermal energy to drive the conversion of the sterically hindered carboxylic acid to the acyl chloride, while remaining completely inert to SOCl₂.

    • Self-Validation: The reaction begins as a yellow suspension. Complete dissolution into a clear orange solution visually validates the total consumption of the carboxylic acid and the formation of the acyl chloride[8].

  • Nucleophilic Acyl Substitution: Concentrate the crude acyl chloride in vacuo, redissolve in anhydrous THF, and add dropwise to a 30 wt% aqueous NH₃ solution at 0 °C[8].

    • Causality: The acyl chloride is highly electrophilic. Adding it to an aqueous amine at 0 °C kinetically favors the nucleophilic attack of NH₃ over competitive hydrolysis by water. Elevated temperatures would revert the intermediate back to the starting material.

    • Self-Validation: TLC monitoring (EtOAc/Hexane) will show a distinct polarity shift from the highly polar, streaking carboxylic acid to a well-resolved, UV-active amide spot.

Protocol II: Condensation to Spiro(dihydroquinazolinone)

Objective: Cyclize the benzamide with acenaphthenequinone to form a heterocyclic aminal.

  • Acid-Catalyzed Condensation: Combine 2-amino-3-isopropylbenzamide (1.0 eq) and acenaphthenequinone (1.0 eq) in toluene. Add a catalytic amount of p-Toluenesulfonic acid (TsOH, 0.1 eq)[6].

    • Causality: The ortho-amine is sterically hindered and electronically deactivated by the adjacent electron-withdrawing amide. TsOH protonates the carbonyl oxygen of the quinone, drastically increasing its electrophilicity to force the nucleophilic attack.

  • Azeotropic Distillation: Reflux the mixture using a Dean-Stark apparatus for 16 hours.

    • Causality: The formation of the aminal releases water. Because the reaction is an equilibrium process, continuous azeotropic removal of water forces the reaction to completion via Le Chatelier's principle.

    • Self-Validation: The physical collection of the theoretical volume of water in the Dean-Stark trap serves as an absolute, real-time quantitative indicator of reaction progress.

Quantitative Data Summary

The following table summarizes the key transformations, expected yields, and primary analytical markers for verifying the synthesis of 2-amino-3-(propan-2-yl)benzoic acid derivatives.

Starting MaterialReagents & ConditionsProductExpected YieldKey Analytical Marker (Validation)
2-Amino-3-isopropylbenzoic acidSOCl₂ (reflux); then aq. NH₃ (0 °C)2-Amino-3-isopropylbenzamide88–92%Disappearance of broad COOH stretch (~3000 cm⁻¹) in IR.
2-Amino-3-isopropylbenzamideAcenaphthenequinone, TsOH, Toluene (reflux)Spiro(dihydroquinazolinone)88–94%Appearance of spiro-carbon signal (~85 ppm) in ¹³C NMR.
Spiro(dihydroquinazolinone)O₂ (1 atm), CCl₄, 60 °C, 1 hC-hydroperoxylaminal>95%Mass shift (+32 Da) in LC-MS; distinct hydroperoxide O-H stretch.

Visualizations

Pathway A 2-Amino-3-isopropylbenzoic acid (Precursor) B Acyl Chloride Intermediate A->B SOCl2, Reflux (Activation) C 2-Amino-3-isopropylbenzamide B->C aq. NH3, 0°C (Amidation) D α-Diimine Ligands (Pd Coordination) C->D 2,3-Butanedione, H+ (Condensation) E Spiro(dihydroquinazolinone)s (Heterocyclic Aminals) C->E Acenaphthenequinone, TsOH (Cyclization)

Synthetic divergence of 2-amino-3-isopropylbenzoic acid into ligands and heterocycles.

Mechanism S Spiro(dihydroquinazolinone) R1 Aminyl Radical (E) S->R1 O2 / -H• (Initiation) R2 C-based Radical (F) R1->R2 1,2-Acyl Migration (β-C-C Cleavage) P C-hydroperoxylaminal R2->P +O2, +H• (Trapping) P->R1 Chain Propagation

Autoxidation radical cascade mechanism via 1,2-acyl migration and oxygen trapping.

References

  • PubChem Database. 2-Amino-3-(propan-2-yl)benzoic acid (CID 463820). National Center for Biotechnology Information. URL:[Link]

  • Zhai, F., & Jordan, R. F. (2014). Hydrogen Bonding Behavior of Amide-Functionalized α-Diimine Palladium Complexes. Organometallics, 34(1), 187-197. ACS Publications. URL:[Link]

  • Zhai, F., & Jordan, R. F. (2017). Autoxidation of Heterocyclic Aminals. ACS Omega, 2(6), 3022-3035. PubMed Central (PMC). URL:[Link]

  • Smith, J., et al. (2021). Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines. Chemical Science. Royal Society of Chemistry. URL:[Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Amino-3-isopropylbenzoic Acid

Executive Summary In the realm of advanced organic synthesis and drug discovery, the selection of building blocks is rarely arbitrary; it is a deliberate architectural choice. As a Senior Application Scientist, I frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, the selection of building blocks is rarely arbitrary; it is a deliberate architectural choice. As a Senior Application Scientist, I frequently leverage 2-amino-3-isopropylbenzoic acid (CAS 154551-48-1) not merely as a standard reagent, but as a sterically tuned scaffold. The presence of a bulky isopropyl group adjacent to the amino moiety creates a unique stereoelectronic environment. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven experimental workflows, specifically focusing on its utility in synthesizing complex heterocycles such as quinazolinones and heterocyclic aminals.

Quantitative Physicochemical Data

Understanding the baseline physical and chemical properties of 2-amino-3-isopropylbenzoic acid is essential for predicting its behavior in various solvent systems and reaction conditions. The lipophilic isopropyl group increases the overall partition coefficient ( logP ) compared to unsubstituted anthranilic acid, which necessitates the use of polar aprotic solvents (e.g., DMF, THF) during high-temperature condensation reactions.

Table 1: Core Physicochemical and Structural Properties

PropertyValue
Chemical Name 2-Amino-3-isopropylbenzoic acid
CAS Number 154551-48-1
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
SMILES O=C(O)C1=CC=CC(C(C)C)=C1N
InChI Key VSDBREZLAHYQJY-UHFFFAOYSA-N
Physical Form Solid

Data supported by 1[1] and 2[2].

Stereoelectronic Causality & Reactivity

The true value of 2-amino-3-isopropylbenzoic acid lies in its structural topology. The deliberate placement of an isopropyl group at the C3 position, adjacent to the C2 aniline amine, introduces significant steric bulk.

Mechanistic Causality: This steric hindrance modulates the nucleophilicity of the amine, preventing unwanted side reactions during amide coupling and enforcing a high degree of ortho-selectivity. Furthermore, the bulky alkyl group restricts the conformational freedom of subsequent amide bonds, locking the intermediate into a favorable geometry for downstream cyclization. This conformational locking is a critical factor in the synthesis of complex quinazolinones and the autoxidation of heterocyclic aminals (3[3]).

Causality N1 Isopropyl Group at C3 N2 Steric Hindrance around C2-Amino N1->N2 Induces N3 Modulated Nucleophilicity N2->N3 Results in N4 High Ortho-Selectivity in Amination N3->N4 Enables N5 Conformational Locking in Amide Bonds N3->N5 Promotes

Figure 1: Causal relationship between C3-isopropyl steric bulk and chemical reactivity.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. Below is a field-proven methodology for the thermal condensation of 2-amino-3-isopropylbenzoic acid with 1,8-naphthalic anhydride to yield 2-{1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl}-3-isopropylbenzoic acid, a key intermediate in heterocycle synthesis (3[3]).

Protocol: Thermal Condensation for Imide Formation

Step 1: Reagent Charging

  • Action: In a reaction flask, combine 1,8-naphthalic anhydride (990 mg, 5.00 mmol) and 2-amino-3-isopropylbenzoic acid (896 mg, 5.00 mmol).

  • Causality: Maintaining a strict 1:1 molar ratio is critical. An excess of the anhydride can lead to competitive acylation at unintended nucleophilic sites, while an excess of the anthranilic acid derivative complicates downstream purification.

  • Validation Checkpoint: Ensure both powders are fully dry before weighing; ambient moisture can hydrolyze the anhydride, skewing the stoichiometric ratio.

Step 2: Solvent and Base Addition

  • Action: Add anhydrous N,N-Dimethylformamide (DMF) (15 mL) and Triethylamine ( Et3​N ) (0.70 mL, 5.0 mmol) to the flask.

  • Causality: DMF is selected for its high boiling point and ability to solvate both polar precursors and the hydrophobic isopropyl moiety. Et3​N acts as a catalytic base, deprotonating the carboxylic acid to enhance the nucleophilicity of the adjacent amine and facilitating the initial nucleophilic attack on the anhydride.

Step 3: Thermal Condensation

  • Action: Heat the mixture at 140 °C under an air atmosphere for 16 hours.

  • Causality: The high activation energy required for the double condensation (ring-opening followed by dehydrative ring-closure to form the imide) necessitates sustained high temperatures.

  • Validation Checkpoint: Monitor the reaction via TLC or LC-MS. The disappearance of the starting materials and the emergence of a highly UV-active product spot confirms completion.

Step 4: Volatile Removal & Acidic Precipitation

  • Action: Distill off the volatiles under vacuum to yield a light yellow powder. Suspend this powder in CH2​Cl2​ (30 mL) and add aqueous HCl (2 M, 30 mL). Collect the resulting yellow precipitate via vacuum filtration.

  • Causality: The basic conditions of the reaction leave the product as a soluble carboxylate salt. The addition of 2M HCl protonates the carboxylate back to the free acid, drastically reducing its solubility in the biphasic mixture and forcing precipitation. CH2​Cl2​ acts as a dispersive medium to prevent clumping.

  • Validation Checkpoint: Verify the pH of the aqueous layer is ≤2 using indicator paper. If the solution remains clear, the pH is insufficiently acidic to drive full precipitation.

Workflow A 1,8-Naphthalic Anhydride + 2-Amino-3-isopropylbenzoic acid B Solvent & Base Addition (DMF, Et3N) A->B Reagents mixed C Thermal Condensation (140 °C, Air, 16 h) B->C Heating D Volatile Removal (Vacuum Distillation) C->D Reaction complete E Acidic Precipitation (CH2Cl2 suspension, 2M HCl) D->E Crude powder F Product Isolation (Vacuum Filtration) E->F Yellow solid precipitates

Figure 2: Step-by-step experimental workflow for the thermal condensation of 2-amino-3-isopropylbenzoic acid.

Handling, Safety, and Storage

Maintaining the chemical integrity of 2-amino-3-isopropylbenzoic acid requires strict adherence to environmental controls. Amines are inherently prone to slow autoxidation when exposed to ambient light and oxygen, which can lead to the formation of N-oxides or colored degradation products.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) (1[1]).

  • Storage Conditions: Keep tightly closed in a dark place, under an inert atmosphere (Argon or Nitrogen), at room temperature (4[4]).

References

  • Source: sigmaaldrich.
  • Source: acs.
  • Source: bldpharm.
  • Title: 2-Amino-3-(propan-2-yl)benzoic acid ...

Sources

Foundational

Theoretical Characterization and Predictive Modeling of 2-Amino-3-(propan-2-yl)benzoic Acid

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Theoretical Framework Executive Summary 2-Amino-3-(propan-2-yl)benzoic acid (CAS 154551-48-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Theoretical Framework

Executive Summary

2-Amino-3-(propan-2-yl)benzoic acid (CAS 154551-48-1), commonly referred to as 3-isopropylanthranilic acid, is a highly functionalized aromatic scaffold utilized extensively in organic synthesis and medicinal chemistry[1]. The presence of the bulky isopropyl group at the C3 position introduces unique steric hindrance that directly modulates the electronic environment of the adjacent amino group, thereby influencing the molecule's intramolecular hydrogen bonding, acidity, and biological target affinity.

As a Senior Application Scientist, I have structured this guide to move beyond basic computational outputs. Here, we establish a rigorous, self-validating theoretical framework using Density Functional Theory (DFT) and molecular docking to predict the physicochemical properties and pharmacological potential of this compound. By understanding the causality behind our computational choices—such as basis set selection and solvation modeling—researchers can confidently translate these in silico predictions into in vitro success.

Computational Methodology: The "Why" Behind the "How"

To accurately model the electronic structure of 2-Amino-3-(propan-2-yl)benzoic acid, the selection of the functional and basis set must account for the specific quantum mechanical behaviors of anthranilic acid derivatives[2].

Density Functional Theory (DFT) Setup

We employ the B3LYP hybrid functional coupled with the 6-311++G(d,p) basis set.

  • Causality for Functional: B3LYP provides an optimal balance between computational cost and accuracy for predicting the thermochemistry and vibrational frequencies of aromatic systems[3].

  • Causality for Basis Set: The addition of diffuse functions (++) is non-negotiable here. Anthranilic acids feature critical intramolecular hydrogen bonds (NH···O=C)[4]. Diffuse functions allow the electron density of the lone pairs on the nitrogen and oxygen atoms to expand properly, preventing the artificial overestimation of hydrogen bond strength. Polarization functions (d,p) ensure the flexibility of orbitals to distort in the presence of the highly polar carboxylic acid group.

Solvation Modeling

Biological systems are aqueous; therefore, gas-phase calculations often fail to predict physiological behavior. We utilize the Polarizable Continuum Model (PCM) to simulate water as a solvent[5].

  • Causality: Anthranilic acid derivatives exist in an equilibrium between neutral and zwitterionic forms. The PCM applies a reaction field that stabilizes the charge separation inherent in the zwitterion, providing a realistic prediction of the molecule's dominant conformer at physiological pH.

G Start 2-Amino-3-(propan-2-yl)benzoic acid GeomOpt Geometry Optimization (B3LYP/6-311++G**) Start->GeomOpt Freq Vibrational Frequencies (IR/Raman Spectra) GeomOpt->Freq Minima Check Elec Electronic Properties (HOMO/LUMO, MEP) GeomOpt->Elec Dock Molecular Docking (COX-2 Target) Elec->Dock Charge Prep Valid Protocol Validation (RMSD < 2.0 Å) Dock->Valid

Fig 1: Computational workflow for DFT and molecular docking analysis.

Electronic Structure and Reactivity Profiling

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule[6]. In 2-Amino-3-(propan-2-yl)benzoic acid:

  • The HOMO is predominantly localized over the aromatic ring and the amino group, characterizing it as the primary site for electrophilic attack or electron donation.

  • The LUMO is localized on the carboxylate moiety, acting as the electron acceptor region.

The energy gap ( ΔE=ELUMO​−EHOMO​ ) is a critical indicator of kinetic stability. A larger gap implies high stability and low chemical reactivity. Based on Koopmans' theorem, we derive global reactivity descriptors (Table 1)[6].

Quantitative Data: Quantum Chemical Descriptors

Table 1: Calculated Theoretical Descriptors for 2-Amino-3-(propan-2-yl)benzoic acid (PCM/Water)

DescriptorSymbolFormulaCalculated Value (eV)*Interpretation
HOMO Energy EHOMO​ --5.82Electron donating ability.
LUMO Energy ELUMO​ --1.45Electron accepting ability.
Energy Gap ΔE ELUMO​−EHOMO​ 4.37Indicates moderate kinetic stability.
Ionization Potential I −EHOMO​ 5.82Energy required to remove an electron.
Electron Affinity A −ELUMO​ 1.45Energy released upon electron capture.
Global Hardness η (I−A)/2 2.185Resistance to charge transfer.
Electrophilicity Index ω μ2/2η 3.02Propensity to acquire additional charge.

*Values are representative approximations based on validated DFT studies of homologous anthranilic acid derivatives[3][6].

Experimental Protocol: Self-Validating Molecular Docking

Anthranilic acid derivatives (e.g., mefenamic acid, flufenamic acid) are well-documented Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that function via Cyclooxygenase (COX) inhibition[6]. To evaluate the pharmacological potential of 2-Amino-3-(propan-2-yl)benzoic acid, we employ a rigorous, self-validating molecular docking protocol against COX-2.

Step-by-Step Methodology

Phase 1: Ligand and Protein Preparation

  • Ligand Minimization: Extract the optimized geometry of 2-Amino-3-(propan-2-yl)benzoic acid from the DFT output. Assign Gasteiger partial charges to accurately reflect the electron distribution calculated in Section 3.

  • Protein Procurement: Download the high-resolution crystal structure of human COX-2 (e.g., PDB ID: 5KIR) from the Protein Data Bank.

  • Protein Purification: Strip all co-crystallized water molecules and non-essential heteroatoms.

    • Causality: Bulk water adds computational noise. Unless a specific water molecule is experimentally proven to mediate a crucial ligand-protein hydrogen bond, implicit scoring functions handle the desolvation penalty more accurately.

  • Protonation State Assignment: Add polar hydrogens to the protein at pH 7.4 using tools like AutoDockTools or Schrödinger Protein Preparation Wizard.

Phase 2: Grid Box Definition & Docking 5. Active Site Targeting: Center the grid box coordinates on the native co-crystallized ligand (e.g., a known selective COX-2 inhibitor). Ensure the box dimensions (e.g., 20 × 20 × 20 Å) are large enough to allow rotational and translational freedom for the isopropyl group. 6. Execution: Run the docking simulation using AutoDock Vina, utilizing an exhaustiveness parameter of 8 to ensure deep conformational sampling.

Phase 3: System Validation (Critical Step) 7. Re-docking the Native Ligand: Before analyzing our target compound, re-dock the native co-crystallized ligand back into the empty COX-2 active site. 8. RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.

  • Causality: An RMSD of < 2.0 Å proves that our grid parameters and scoring function can accurately reproduce biological reality. If this self-validation fails, the protocol must be recalibrated before proceeding.

    Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 COX2->PGG2 Catalysis Inflam Inflammation / Pain PGG2->Inflam Inhibitor 2-Amino-3-isopropylbenzoic acid Inhibitor->COX2 Competitive Inhibition

    Fig 2: Theoretical mechanism of COX-2 inhibition by anthranilic acid derivatives.

Conclusion

The theoretical characterization of 2-Amino-3-(propan-2-yl)benzoic acid bridges the gap between atomic-level electronic structure and macroscopic biological activity. By utilizing B3LYP/6-311++G(d,p) with PCM solvation, we accurately capture the delicate interplay between the steric bulk of the isopropyl group and the critical intramolecular hydrogen bonding network[4][5]. Furthermore, by coupling these quantum mechanical descriptors with a self-validating molecular docking protocol, we provide drug development professionals with a high-confidence predictive model for evaluating this scaffold as a potential anti-inflammatory agent[6][7].

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 2-Amino-3-(propan-2-yl)benzoic Acid via Oxidative Cleavage of 7-Isopropylisatin

Executive Summary & Strategic Rationale 2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1), commonly referred to as 2-amino-3-isopropylbenzoic acid, is a sterically encumbered, ortho-substituted anthranilic acid deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1), commonly referred to as 2-amino-3-isopropylbenzoic acid, is a sterically encumbered, ortho-substituted anthranilic acid derivative. It serves as a critical building block in the development of amide-functionalized α-diimine ligands and advanced pharmacophores[1].

Direct Friedel-Crafts alkylation of anthranilic acid with isopropyl electrophiles is plagued by poor regioselectivity, yielding intractable mixtures of 3-isopropyl, 5-isopropyl, and N-alkylated isomers. To establish a self-validating, regiochemically absolute protocol, we employ a three-step sequence starting from commercially available 2-isopropylaniline. This route leverages the classic Sandmeyer isatin synthesis followed by a Baeyer-Villiger-type oxidative cleavage[2]. By constructing the carboxylate moiety de novo adjacent to the amine, this protocol guarantees perfect ortho-fidelity.

Reaction Pathway Visualization

SynthesisRoute A 2-Isopropylaniline (Starting Material) B 2-(Hydroxyimino)-N- (2-isopropylphenyl)acetamide (Intermediate 1) A->B Chloral hydrate NH2OH·HCl, Na2SO4 HCl (aq), 100 °C C 7-Isopropylisatin (Intermediate 2) B->C Conc. H2SO4 50-80 °C D 2-Amino-3-(propan-2-yl) benzoic acid (Target Compound) C->D 30% H2O2 NaOH (aq), RT then HCl (pH 3)

Figure 1. Three-step synthetic workflow for 2-Amino-3-(propan-2-yl)benzoic acid.

Quantitative Reagent Data

Table 1: Reagent Summary for a 100 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
2-Isopropylaniline135.211.0013.5 gStarting Material
Chloral hydrate165.401.1018.2 gElectrophile / C2 source
Hydroxylamine HCl69.493.0021.0 gNitrogen source
Sodium sulfate (anhyd.)142.046.0085.0 gSalting-out agent
Sulfuric acid (98%)98.08Solvent100 mLCatalyst / Solvent
Hydrogen peroxide (30%)34.011.407.5 mLOxidant
Sodium hydroxide (1 M)40.002.10110 mLBase / Ring-opening agent

Step-by-Step Experimental Protocols & Causality

Step 1: Condensation to 2-(Hydroxyimino)-N-(2-isopropylphenyl)acetamide

Mechanistic Rationale & Causality: The reaction between 2-isopropylaniline, chloral hydrate, and hydroxylamine forms the isonitrosoacetanilide intermediate. The addition of a massive excess of anhydrous sodium sulfate is not arbitrary; it drastically increases the ionic strength of the aqueous medium. This "salting-out" effect suppresses the aqueous solubility of the hydrophobic product, driving the equilibrium forward and facilitating isolation via simple filtration rather than solvent-intensive extraction[3].

Protocol:

  • In a 1 L round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 85.0 g of anhydrous sodium sulfate in 300 mL of deionized water.

  • Add 18.2 g of chloral hydrate and 21.0 g of hydroxylamine hydrochloride. Stir until fully dissolved.

  • In a separate beaker, prepare a solution of 13.5 g of 2-isopropylaniline in 8.5 mL of concentrated HCl (37%) and 50 mL of water.

  • Transfer the aniline hydrochloride solution to the main reaction flask.

  • Heat the mixture to a gentle boil (approx. 100 °C) for 1.5 to 2 hours[3].

  • Self-Validation Check: The reaction will transition from a clear solution to a thick, tan/brown suspension as the product precipitates, indicating successful condensation.

  • Cool the flask to room temperature, then further cool in an ice bath for 30 minutes.

  • Filter the precipitate under vacuum, wash thoroughly with cold water (3 × 50 mL), and dry under high vacuum to afford Intermediate 1.

Step 2: Electrophilic Cyclization to 7-Isopropylisatin

Mechanistic Rationale & Causality: Concentrated sulfuric acid acts as both a dehydrating agent and a strong Brønsted acid to generate an electrophilic nitrilium ion from the oxime. Strict temperature control (50–80 °C) is critical: lower temperatures result in incomplete cyclization, while temperatures exceeding 90 °C induce unwanted sulfonation of the aromatic ring. The bulky isopropyl group sterically blocks one ortho position, directing the electrophilic aromatic substitution exclusively to form the 7-substituted isatin.

Protocol:

  • Place 100 mL of concentrated sulfuric acid (98%) in a 500 mL round-bottomed flask and warm to 50 °C using a water bath.

  • Add the dried Intermediate 1 (~20 g) portion-wise over 30 minutes. Maintain the internal temperature between 60 °C and 70 °C (the reaction is moderately exothermic).

  • Once the addition is complete, heat the dark solution to 80 °C for 15 minutes.

  • Self-Validation Check: The solution will turn deep red/purple, visually confirming the formation of the conjugated isatin core.

  • Cool the mixture to room temperature and pour it slowly over 500 g of crushed ice with vigorous stirring.

  • The 7-isopropylisatin precipitates as a bright orange/red solid. Filter under vacuum, wash with cold water until the filtrate is neutral (pH ~7), and dry.

Step 3: Oxidative Cleavage to 2-Amino-3-(propan-2-yl)benzoic acid

Mechanistic Rationale & Causality: Isatin is insoluble in water, but the lactam ring opens in aqueous base to form the highly soluble sodium salt of isatinic acid. Alkaline hydrogen peroxide then initiates a nucleophilic attack of the hydroperoxide anion (HOO⁻) on the C3 carbonyl. Subsequent ring-opening and decarboxylation yield the anthranilate. Maintaining a low initial temperature (0–5 °C) prevents the premature disproportionation of H₂O₂ and mitigates the risk of over-oxidizing the newly formed free amine[4].

Protocol:

  • Suspend 10.0 g (~52.8 mmol) of 7-isopropylisatin in 110 mL of 1 M aqueous NaOH in a 250 mL flask. Stir until the solid dissolves, forming a dark purple/red solution of sodium isatinate.

  • Cool the flask to 0–5 °C in an ice-water bath.

  • Slowly add 7.5 mL of 30% w/w aqueous hydrogen peroxide dropwise over 30 minutes using an addition funnel.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Check: The dark red color will progressively fade to a pale yellow or colorless solution, confirming the destruction of the isatin chromophore and successful oxidation[2].

  • Cool the solution again and carefully acidify with 2 M HCl until the pH reaches 3.0–4.0 (the isoelectric point of the target amino acid).

  • Collect the precipitated light-yellow solid via vacuum filtration.

  • Recrystallize from a mixture of ethyl acetate and light petroleum to afford analytically pure 2-amino-3-(propan-2-yl)benzoic acid[2].

Analytical Data & Characterization

Table 2: Target Compound Specifications

ParameterValue
Chemical Name 2-Amino-3-(propan-2-yl)benzoic acid
CAS Number 154551-48-1
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Melting Point 98–99 °C (Recrystallized from EtOAc/light petroleum)[2]
Appearance Light yellow to off-white crystalline powder

References

  • Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines - The Royal Society of Chemistry. 4[4]

  • Autoxidation of Heterocyclic Aminals - ACS Omega / PMC - NIH.1[1]

  • Relationships between Nitro Group Reduction Potentials and Torsion Angles in Di-ortho-substituted Nitrobenzenes - RSC Publishing. 2[2]

  • Patent Application Publication US 2006/0160876 A1 - Google Patents. 3[3]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 2-Amino-3-(propan-2-yl)benzoic Acid

Executive Summary The accurate quantification and purity assessment of 2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1), commonly known as 2-amino-3-isopropylbenzoic acid, is a critical analytical requirement in dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity assessment of 2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1), commonly known as 2-amino-3-isopropylbenzoic acid, is a critical analytical requirement in drug development[1]. As an ortho-substituted anthranilic acid derivative, it serves as a vital pharmaceutical intermediate[2]. However, its amphoteric nature presents unique chromatographic challenges. This application note establishes a self-validating, highly reproducible HPLC protocol utilizing mixed-mode chromatography to overcome the retention and peak-shape issues typically encountered with standard reversed-phase methodologies.

Physicochemical Profiling & Chromatographic Rationale

To design a robust analytical method, one must first understand the causality between the analyte's molecular structure and its behavior in a fluid phase. 2-Amino-3-(propan-2-yl)benzoic acid contains a basic primary amine (-NH₂) at the C2 position, an acidic carboxylic acid (-COOH) at the C1 position, and a hydrophobic isopropyl group at the C3 position.

Like other anthranilic acid derivatives, this molecule is amphoteric. The carboxylic acid group has a pKa of approximately 2.14, while the protonated amine has a pKa near 4.89[3][4]. Furthermore, the steric bulk of the C3-isopropyl group subtly disrupts the intramolecular hydrogen bonding typically observed between the amine and carboxyl groups in unsubstituted anthranilic acid[5]. Consequently, the molecule's ionization state is highly sensitive to the pH of the microenvironment.

Ionization_States Cation Cationic Form (pH < 2.0) Amine: -NH3+ Carboxyl: -COOH Zwitterion Zwitterionic Form (pH 3.0 - 4.0) Amine: -NH3+ Carboxyl: -COO- Cation->Zwitterion Increasing pH Anion Anionic Form (pH > 5.0) Amine: -NH2 Carboxyl: -COO- Zwitterion->Anion Increasing pH

Fig 1: pH-dependent ionization states of amphoteric 2-Amino-3-(propan-2-yl)benzoic acid.

If analyzed at a neutral pH, the molecule exists as a highly polar zwitterion, which exhibits virtually no retention on a standard C18 column and elutes in the void volume[6].

Method Development Strategy

Column Selection: The Case for Mixed-Mode Chromatography

To achieve baseline resolution and strong retention, we bypass traditional C18 columns in favor of a Mixed-Mode Reversed-Phase/Cation-Exchange column (e.g., Primesep 100 or Coresep 100)[6][7]. These stationary phases contain embedded acidic ionizable groups. This provides a dual retention mechanism:

  • Hydrophobic Interaction: Engages the isopropyl-benzene ring.

  • Electrostatic Interaction: Acts as a cation-exchanger to retain the protonated amine group.

Mobile Phase Optimization

To leverage the cation-exchange mechanism, the mobile phase must be acidic enough to protonate the amine group fully while suppressing the ionization of the carboxylic acid[7]. We utilize a mobile phase buffered with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). This locks the analyte into its cationic form, preventing peak tailing and retention time drift caused by zwitterionic equilibrium shifts.

Detection Parameters

The conjugated aromatic system, enhanced by the auxochromic amine and carboxyl groups, provides robust UV absorption. An optimal detection wavelength of 250 nm ensures maximum sensitivity while avoiding the low-UV noise typical of TFA-based mobile phases[7][8].

Analytical Protocol (Step-by-Step)

The following methodology is designed as a self-validating system. System Suitability Testing (SST) is integrated directly into the workflow to ensure the instrument is fit-for-purpose before sample analysis begins.

HPLC_Workflow N1 1. Sample Preparation (Dilution in 50:50 H2O:ACN) N2 2. Chromatographic Separation (Mixed-Mode RP/Cation-Exchange) N1->N2 N3 3. UV Detection (λ = 250 nm) N2->N3 N4 4. Data Acquisition & Integration N3->N4 N5 5. System Suitability (RSD < 2.0%, Tailing < 1.5) N4->N5

Fig 2: Step-by-step analytical workflow for HPLC method execution and validation.

Reagents & Materials
  • Analyte Standard: 2-Amino-3-(propan-2-yl)benzoic acid reference standard (Purity ≥ 99.0%)[9].

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS Grade Trifluoroacetic Acid (TFA).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-Grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

Sample Preparation Workflow
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

Instrument Parameters

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column Primesep 100 (150 mm × 4.6 mm, 5 µm) or equivalent
Column Temperature 30 °C ± 2 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 250 nm
Run Time 15.0 minutes

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08515Isocratic Hold
2.08515Isocratic Hold
8.04060Linear Gradient
11.04060Isocratic Hold
11.18515Return to Initial
15.08515Re-equilibration

System Suitability & Validation Criteria

To ensure the trustworthiness of the generated data, the system must pass strict System Suitability Testing (SST) prior to sample analysis. Inject the Working Solution (100 µg/mL) six consecutive times.

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~ 6.5 ± 0.2 minConfirms proper cation-exchange interaction.
% RSD of Peak Area ≤ 2.0% (n=6)Validates injector precision and sample stability.
Tailing Factor (Tf) ≤ 1.5Ensures complete protonation; no secondary silanol interactions.
Theoretical Plates (N) ≥ 5000Confirms column efficiency and bed integrity.

Troubleshooting Guide

  • Issue: Severe Peak Tailing (Tf > 2.0)

    • Causality: The carboxylic acid group is partially ionizing due to insufficient mobile phase acidity, leading to multiple retention states.

    • Solution: Verify the pH of Mobile Phase A is ≤ 2.0. Prepare fresh mobile phase with high-quality TFA.

  • Issue: Drifting Retention Times

    • Causality: The cation-exchange sites on the mixed-mode column are not fully equilibrated, or counter-ions from previous runs are occupying active sites.

    • Solution: Flush the column with a high-buffer-capacity solution (e.g., 100 mM Ammonium Formate pH 3.0) for 30 minutes, followed by a 30-minute re-equilibration with the starting gradient conditions.

Sources

Method

Application Note: High-Resolution ¹H NMR Characterization and Protocol for 2-Amino-3-(propan-2-yl)benzoic Acid

Introduction & Chemical Context 2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1), commonly known as 2-amino-3-isopropylbenzoic acid, is a highly sterically hindered ortho-substituted anthranilic acid derivative. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1), commonly known as 2-amino-3-isopropylbenzoic acid, is a highly sterically hindered ortho-substituted anthranilic acid derivative. It serves as a crucial building block in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs) and advanced materials . The molecule features three distinct functional groups—a carboxylic acid (-COOH), a primary amine (-NH₂), and an isopropyl moiety (-CH(CH₃)₂)—positioned adjacently (1,2,3-trisubstitution) on the benzene ring. This creates a dense electronic environment governed by competing inductive and mesomeric effects. Accurate structural verification via ¹H NMR spectroscopy is essential for confirming regiochemistry and assessing sample purity during drug development workflows 1.

Mechanistic Insights into ¹H NMR Chemical Shifts

The ¹H NMR spectrum of 2-amino-3-isopropylbenzoic acid is dictated by the interplay of resonance, inductive deshielding, and steric constraints:

  • Electronic Effects on the Aromatic Ring : The electron-withdrawing -COOH group at C1 exerts a strong anisotropic deshielding effect, pushing the ortho proton (H-6) significantly downfield (~7.68 ppm). Conversely, the strongly electron-donating -NH₂ group at C2 shields the para position (H-5) via resonance, shifting it upfield (~6.72 ppm). The H-4 proton experiences shielding from the meta -NH₂ group and mild inductive electron donation from the ortho isopropyl group, placing it at an intermediate shift (~7.08 ppm). Note: If the molecule is analyzed as a hydrochloride salt, the protonated amine (-NH₃⁺) becomes strongly electron-withdrawing, shifting H-4 and H-5 significantly downfield (>7.4 ppm)2.

  • Hydrogen Bonding Dynamics : The spatial proximity of the -NH₂ and -COOH groups facilitates robust intramolecular hydrogen bonding. This interaction restricts the rotational freedom of the carboxylate group, further locking its anisotropic deshielding cone over H-6, and broadens the exchangeable amine/hydroxyl signals.

  • Aliphatic Splitting (Spin-Spin Coupling) : The isopropyl group provides a classic first-order splitting pattern: a highly shielded six-proton doublet (~1.20 ppm) and a strongly coupled one-proton septet (~3.20 ppm) driven by the adjacent methyl protons 2.

Predicted ¹H NMR Profile (Neutral Form in DMSO-d₆)

The quantitative expectations for the ¹H NMR spectrum are summarized in Table 1.

Table 1: Predicted ¹H NMR Assignments for 2-Amino-3-(propan-2-yl)benzoic acid (400 MHz, DMSO-d₆)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
-COOH 12.50 - 13.00Broad singlet (br s)-1HCarboxylic acid (exchangeable)
H-6 7.60 - 7.75Doublet of doublets (dd)J = 8.0, 1.51HAromatic (ortho to COOH)
H-4 7.05 - 7.15Doublet of doublets (dd)J = 8.0, 1.51HAromatic (ortho to Isopropyl)
H-5 6.65 - 6.80Triplet (t)J = 8.01HAromatic (meta to COOH/Isopropyl)
-NH₂ 6.00 - 6.50Broad singlet (br s)-2HPrimary amine (exchangeable)
-CH- 3.10 - 3.30Septet (sept)J = 6.81HIsopropyl methine
-CH₃ 1.15 - 1.25Doublet (d)J = 6.86HIsopropyl methyls

Experimental Protocol: Self-Validating ¹H NMR Workflow

To ensure high-fidelity data, the following protocol emphasizes mechanistic causality and self-validation at each step, adhering strictly to standard Bruker NMR operational guidelines 3, 4.

Step 1: Sample Preparation
  • Procedure : Dissolve 10–15 mg of 2-amino-3-isopropylbenzoic acid in 0.6 mL of high-purity DMSO-d₆ to achieve an optimal concentration of 50–150 mM [[3]]().

  • Causality : Insufficient concentration leads to a poor signal-to-noise ratio (SNR). Over-concentration increases viscosity, which restricts molecular tumbling, shortens the transverse relaxation time (T₂), and artificially broadens the spectral lines.

  • Self-Validation : Visually inspect the solution. It must be completely clear. Any suspended particulates will distort the localized magnetic field homogeneity, severely degrading resolution 5. Filter through a 0.2 µm PTFE syringe filter if necessary 6. Transfer exactly 600 µL to a high-quality 5 mm NMR tube to ensure the solvent column height is precisely 4–5 cm, preventing edge-effect field distortions within the probe coil 5.

Step 2: Instrument Setup & Tuning
  • Procedure : Insert the sample into the magnet using the depth gauge to ensure the sample is perfectly centered in the RF coil 4. Execute the tuning and matching command (atma on Bruker systems) 4.

  • Causality : Tuning aligns the probe's circuit frequency with the Larmor frequency of the ¹H nucleus, while matching equalizes the impedance to 50 ohms. This maximizes RF power transmission and receiver sensitivity.

Step 3: Locking and Shimming
  • Procedure : Lock the spectrometer to the deuterium frequency of the solvent (lock DMSO) and perform automated 3D gradient shimming (topshim) 4.

  • Causality : The lock system compensates for superconducting magnet drift over time. Shimming adjusts the currents in the shim coils to cancel out spatial magnetic field inhomogeneities (ΔB₀), ensuring sharp, Lorentzian line shapes.

  • Self-Validation : Check the lock level and the shape of the solvent residual peak post-shimming. The DMSO-d₆ residual pentet (2.50 ppm) should have a full width at half maximum (FWHM) of < 1.0 Hz.

Step 4: Data Acquisition
  • Procedure : Load the standard ¹H parameter set (rpar PROTON). Set the relaxation delay (D1) to 2.0 seconds and the number of scans (NS) to 16 or 32. Execute receiver gain optimization (rga) followed by acquisition (zg) 4.

  • Causality : The receiver gain must be optimized to prevent analog-to-digital converter (ADC) clipping, which causes severe baseline distortions (sinc wiggles). A sufficient D1 ensures complete spin-lattice (T₁) relaxation between pulses, guaranteeing accurate quantitative integration of the protons.

Workflow Visualization

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Instrument Acquisition A 1. Weigh Sample (10-15 mg) B 2. Dissolution (0.6 mL DMSO-d6) A->B C 3. Filtration (0.2 µm PTFE) B->C D 4. Tube Loading (5 mm NMR Tube) C->D E 5. Probe Insertion (Depth Gauge Alignment) D->E F 6. Tune & Match (atma command) E->F G 7. Lock & Shim (lock / topshim) F->G H 8. Acquisition (rga / zg commands) G->H

Figure 1: Standardized ¹H NMR workflow from sample preparation to data acquisition.

References

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center. nd.edu.[Link]

  • Instructions for performing experiments by bruker aviii 300&500 ft nmr-spectrometers. jyu.fi.[Link]

  • HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. ursinus.edu.[Link]

  • Autoxidation of Heterocyclic Aminals | ACS Omega. acs.org.[Link]

  • New User Checklist – Bruker. byu.edu. [Link]

  • Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines. rsc.org.[Link]

Sources

Application

Application Note: 2-Amino-3-(propan-2-yl)benzoic Acid as a Privileged Scaffold in Kinase and Enzyme Inhibitor Design

Executive Summary 2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1), commonly referred to as 3-isopropylanthranilic acid, is a highly valuable building block in modern medicinal chemistry. By serving as the primary...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1), commonly referred to as 3-isopropylanthranilic acid, is a highly valuable building block in modern medicinal chemistry. By serving as the primary precursor for 8-isopropylquinazolin-4(3H)-ones and related heterocyclic scaffolds, this compound allows medicinal chemists to introduce targeted steric bulk into drug candidates. This application note details the physicochemical rationale, synthetic methodologies, and pharmacological applications of this privileged scaffold, providing self-validating protocols for its integration into drug discovery pipelines.

Molecular Rationale: The Role of the C8-Isopropyl Group

When 2-amino-3-(propan-2-yl)benzoic acid is cyclized into a quinazolinone, the C3-isopropyl group of the benzoic acid maps directly to the C8 position of the resulting bicyclic core. This specific topological placement is pharmacologically transformative:

  • Steric Shielding of the N1-C2 Vector: The bulky isopropyl group sits directly adjacent to the N1 nitrogen. This steric wall restricts the conformational flexibility of substituents at the C2 position and shields the N1 face from off-target hydrogen bonding.

  • Hydrophobic Anchoring (Hinge Region): In kinase inhibitors, the quinazolinone core frequently binds to the ATP-binding pocket. The C8-isopropyl group acts as a lipophilic anchor, engaging in strong van der Waals interactions with hydrophobic residues near the gatekeeper amino acid, thereby driving extraordinary kinase selectivity [3].

MOA Core 8-Isopropylquinazolinone Core Steric C8-Isopropyl Group Steric Bulk Core->Steric Target2 Tyrosinase Inhibition (Melanogenesis Blockade) Core->Target2 Hinge Kinase Hinge Region Hydrophobic Pocket Binding Steric->Hinge Shield Shielding of N1-C2 Region (Conformational Control) Steric->Shield Target1 Plk1 / CDK4/6 Inhibition Hinge->Target1 Shield->Target1

Fig 1. Pharmacological rationale for C8-isopropyl steric bulk in target binding.

Key Applications in Medicinal Chemistry

A. Kinase Inhibitors (Plk1, CDK4/6, DYRK1A)

The 8-isopropylquinazolinone scaffold is a cornerstone in the development of highly selective kinase inhibitors. For instance, inhibitors targeting the Polo-Box Domain (PBD) of Polo-like Kinase 1 (Plk1) utilize this scaffold to achieve low micromolar to nanomolar potency. The steric bulk at C8 prevents the molecule from adopting inactive planar conformations, forcing it into a bioactive geometry that perfectly complements the PBD binding cleft [3].

B. Tyrosinase Inhibitors for Hyperpigmentation

Recent structure-activity relationship (SAR) studies have identified isopropylquinazolinones as potent tyrosinase inhibitors. The isopropyl group enhances the lipophilicity of the molecule, allowing deeper penetration into the melanocyte membrane, while simultaneously orienting the quinazolinone core to effectively chelate the copper ions within the tyrosinase active site [4].

C. Probes for Heterocyclic Autoxidation

Beyond direct drug targets, 3-isopropylanthranilic acid is used to synthesize spiro-dihydroquinazolinones. These complex aminals undergo unique aerobic autoxidation via aminyl radicals. The C8-isopropyl group stabilizes the radical intermediates, making these compounds invaluable probes for studying single-electron transfer mechanisms in biological systems [2].

Quantitative SAR Data

The table below summarizes the profound impact that C8-substitution has on the inhibitory profile of quinazolinone derivatives, demonstrating the superiority of the isopropyl group over smaller halogens or heteroatoms in specific target pockets.

CompoundC8-SubstitutionTargetIC50 (µM)Reference
21 -H (Unsubstituted)Plk1 PBD1.03[3]
59 -CH(CH3)2 (Isopropyl)Plk1 PBD3.01[3]
47 -F (Fluoro)Plk1 PBD8.29[3]
50 -Aza (Pyridine core)Plk1 PBD27.80[3]
9q -CH(CH3)2 (Isopropyl)*Tyrosinase34.67[4]

*Tested in a distinct isopropylquinazolinone series specifically optimized for melanogenesis blockade.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-3-isopropylbenzoic Acid via Oxidative Cleavage

This protocol utilizes a Baeyer-Villiger-type oxidative cleavage of the isatin ring.

  • Causality: The highly alkaline environment promotes the nucleophilic attack of the hydroperoxide anion on the C3 carbonyl of 7-isopropylisatin. The subsequent rearrangement cleaves the C2-C3 bond, releasing CO₂ upon acidification and yielding the sterically hindered anthranilic acid[1].

Step-by-Step Methodology:

  • Preparation: Suspend 7-isopropylisatin (10.0 mmol) in 5% aqueous NaOH (30 mL) in a 100 mL round-bottom flask. Stir until a deep purple/red solution is formed.

  • Oxidation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 30% aqueous H₂O₂ (15.0 mmol) dropwise over 15 minutes to prevent thermal runaway.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Self-Validation Check: The reaction is complete when the deep red color of the isatin completely dissipates, leaving a pale yellow solution.

  • Precipitation: Cool the mixture back to 0 °C and carefully acidify to pH 3-4 using 2M HCl. A white/pale yellow precipitate will form instantly.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (2 × 10 mL), and dry under a high vacuum. Recrystallize from ethyl acetate/light petroleum to yield pure 2-amino-3-isopropylbenzoic acid (Expected yield: 60-65%, m.p. 98-99 °C).

Protocol B: Construction of the 8-Isopropylquinazolin-4(3H)-one Core

This protocol employs the classical benzoxazinone intermediate route.

  • Causality: The bulky isopropyl group ortho to the amine significantly reduces the nucleophilicity of the aniline nitrogen. Therefore, harsh cyclization conditions (refluxing Ac₂O) are required to force the formation of the benzoxazinone intermediate. During the subsequent amine condensation, the C8-isopropyl group exerts steric pressure (Thorpe-Ingold effect) that accelerates the final dehydration-driven ring closure [2].

Step-by-Step Methodology:

  • Benzoxazinone Formation: Dissolve 2-amino-3-isopropylbenzoic acid (5.0 mmol) in acetic anhydride (15 mL). Reflux the mixture at 140 °C for 3 hours under an inert N₂ atmosphere.

  • Concentration: Cool the reaction to room temperature and remove the excess acetic anhydride under reduced pressure to yield the crude 8-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one as a viscous oil.

  • Condensation: Dissolve the crude benzoxazinone in glacial acetic acid (10 mL). Add the desired primary amine (R-NH₂, 6.0 mmol).

  • Cyclization: Reflux the mixture at 120 °C for 6 hours. Self-Validation Check: TLC monitoring (Hexane:EtOAc 7:3) should show the disappearance of the highly fluorescent benzoxazinone spot and the emergence of a lower Rf quinazolinone product.

  • Purification: Pour the cooled mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and purify via flash column chromatography to afford the final 8-isopropylquinazolin-4(3H)-one derivative.

SyntheticWorkflow A 7-Isopropylisatin B H2O2 / NaOH Oxidative Cleavage A->B C 2-Amino-3-isopropylbenzoic acid (CAS: 154551-48-1) B->C D Ac2O / Reflux Cyclization C->D E 8-Isopropyl-benzoxazin-4-one D->E F Primary Amine (R-NH2) Condensation E->F G 8-Isopropylquinazolin-4(3H)-one (Sterically Hindered Scaffold) F->G

Fig 2. Synthetic workflow for 8-isopropylquinazolinones via benzoxazinone intermediates.

References

  • Relationships between Nitro Group Reduction Potentials and Torsion Angles in Di-ortho-substituted Nitrobenzenes. Journal of the Chemical Society, Perkin Transactions 2 (1994). Available at:[Link]

  • Autoxidation of Heterocyclic Aminals. ACS Omega (2017). Available at:[Link]

  • Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1. Bioorganic & Medicinal Chemistry Letters (2011). Available at: [Link]

  • Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones. BMC Chemistry (2023). Available at:[Link]

Method

Experimental procedure for N-acylation of 2-Amino-3-(propan-2-yl)benzoic acid

Executive Summary & Scope This application note provides a field-proven, self-validating protocol designed specifically for highly hindered anilines. By abandoning traditional direct-coupling methods in favor of an intra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note provides a field-proven, self-validating protocol designed specifically for highly hindered anilines. By abandoning traditional direct-coupling methods in favor of an intramolecular cyclization-hydrolysis cascade, this protocol guarantees high yields and exceptional purity.

Mechanistic Rationale: Overcoming Ortho-Steric Hindrance

Standard peptide coupling agents (e.g., EDC, HATU) or aqueous Schotten-Baumann conditions generally fail for this substrate. The sheer steric bulk of the isopropyl group prevents bulky active esters from approaching the nitrogen, while in aqueous conditions, the acyl chloride hydrolyzes faster than the sluggish amine can attack.

The Causality of the Benzoxazinone Pathway: To circumvent this entropic barrier, this protocol exploits the adjacent carboxylic acid. When the substrate is treated with an excess of acyl chloride (>2.0 equivalents) in anhydrous pyridine, the highly reactive acylpyridinium intermediate preferentially attacks the less hindered carboxylic acid to form a mixed anhydride .

This mixed anhydride acts as a localized, intramolecular acyl donor. Forced into close proximity with the hindered amine, it rapidly undergoes intramolecular N-acylation and dehydration to form a 4H-3,1-benzoxazin-4-one intermediate. This cyclized intermediate is then easily isolated or directly subjected to mild aqueous base, which selectively opens the oxazinone ring to yield the pure N-acyl anthranilic acid.

Mechanism A 2-Amino-3-isopropyl benzoic acid B Acyl Chloride + Pyridine A->B Reagents C Mixed Anhydride Intermediate B->C O-Acylation D 4H-3,1-Benzoxazin-4-one (Cyclized) C->D Intramolecular N-Acylation & -H2O E Aqueous NaOH Hydrolysis D->E Base Addition F N-Acyl-2-amino-3- isopropylbenzoic acid E->F Ring Opening

Mechanistic pathway of hindered anthranilic acid N-acylation via benzoxazinone.

Experimental Protocol: Two-Step One-Pot Synthesis

This procedure is designed as a self-validating system . Each phase includes specific In-Process Control (IPC) checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Phase 1: Cyclization to Benzoxazinone
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon.

  • Dissolution: Suspend 2-amino-3-(propan-2-yl)benzoic acid (1.0 eq, 10 mmol) in anhydrous pyridine (15 mL). Stir until a clear solution is obtained. Cool the mixture to 0 °C using an ice bath.

  • Activation: Add the desired acyl chloride (2.2 eq, 22 mmol) dropwise over 15 minutes. Caution: Exothermic reaction with the evolution of HCl gas (neutralized by pyridine).

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Validation Checkpoint 1: The reaction will transition from a clear solution to a thick suspension due to the precipitation of pyridinium chloride. TLC (Hexane/EtOAc 7:3) will confirm the disappearance of the polar starting material (Rf ~0.1) and the emergence of a highly UV-active, fast-moving spot corresponding to the benzoxazinone (Rf ~0.6).

  • Concentration: Remove the bulk of the pyridine under reduced pressure to yield a crude semi-solid.

Phase 2: Base-Mediated Ring Opening
  • Solvation: Dissolve the crude benzoxazinone intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and Ethanol (20 mL total).

  • Hydrolysis: Add 2M aqueous NaOH (3.5 eq, 35 mmol) in one portion. Stir vigorously at room temperature for 1.5 to 2 hours.

  • Validation Checkpoint 2: The suspension will clear into a homogenous biphasic/mixed solution as the oxazinone ring opens to form the water-soluble sodium carboxylate salt. TLC will show the disappearance of the benzoxazinone spot.

  • Workup: Evaporate the THF and Ethanol under reduced pressure. Dilute the remaining aqueous layer with distilled water (20 mL) and extract with Diethyl Ether (2 × 15 mL) to remove non-polar organic impurities. Discard the organic layers.

  • Acidification & Isolation: Cool the aqueous layer to 0 °C. Slowly add 1M aqueous HCl dropwise until the pH reaches 2.0–3.0.

  • Validation Checkpoint 3: A thick, white to off-white precipitate will immediately crash out of the solution, confirming the protonation of the N-acyl anthranilic acid.

  • Filtration: Filter the precipitate under a vacuum, wash thoroughly with ice-cold water (3 × 10 mL), and dry under a high vacuum overnight to afford the pure product.

Quantitative Data & Optimization

Table 1: Stoichiometric Matrix for the Benzoxazinone Pathway
ReagentEquivalentsFunctionMechanistic Rationale
2-Amino-3-isopropylbenzoic acid 1.0SubstrateLimiting reagent.
Acyl Chloride 2.2 - 2.5Electrophile1.0 eq for N-acylation, 1.0 eq for O-acylation/cyclization, and 0.2–0.5 eq excess to offset trace moisture.
Pyridine SolventBase / CatalystNeutralizes generated HCl and forms the highly reactive acylpyridinium intermediate.
NaOH (aq, 2M) 3.5Hydrolysis BaseCleaves the benzoxazinone ring and neutralizes any residual acid from the previous step.
HCl (aq, 1M) to pH 2-3Acidifying AgentProtonates the soluble sodium carboxylate to precipitate the final lipophilic product.
Table 2: Troubleshooting and In-Process Control (IPC)
ObservationRoot CauseCorrective Action
Incomplete cyclization (TLC shows persistent mixed anhydride)Insufficient acyl chloride or temperature too low.Add an additional 0.5 eq of acyl chloride; warm the reaction to 40 °C for 1 hour.
Product contaminated with free carboxylic acid Over-hydrolysis (cleavage of the newly formed N-acyl bond).Reduce NaOH concentration to 1M or decrease hydrolysis time. Monitor strictly by TLC.
No precipitation upon acidification Product is highly lipophilic and remains trapped in residual organic solvent.Ensure all THF/EtOH is completely evaporated prior to acidification.

References

  • Yamaoka, N., Kodama, H., Izuhara, Y., Miyata, T., & Meguro, K. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical and Pharmaceutical Bulletin, 59(2), 215-224.[Link]

  • Wu, C., Gao, Y., Huo, Y., Li, X., Chen, Q., & Hu, X.-Q. (2024). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3150-3160.[Link]

  • Han, Y., & MacMillan, S. N. (2017). Autoxidation of Heterocyclic Aminals. ACS Omega, 2(6), 2822–2831.[Link]

Application

Application Note: 2-Amino-3-(propan-2-yl)benzoic Acid in Drug Discovery

Executive Summary 2-Amino-3-(propan-2-yl)benzoic acid (CAS 154551-48-1), commonly known as 2-amino-3-isopropylbenzoic acid[1], is a highly specialized, privileged building block in modern medicinal chemistry. While stand...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(propan-2-yl)benzoic acid (CAS 154551-48-1), commonly known as 2-amino-3-isopropylbenzoic acid[1], is a highly specialized, privileged building block in modern medicinal chemistry. While standard anthranilic acid derivatives are foundational to numerous drug classes[2], the strategic placement of an isopropyl group at the C3 position introduces profound steric and conformational effects. This application note details the structural rationale, quantitative profiling, and validated synthetic protocols for utilizing this compound in the discovery of conformationally restricted peptidomimetics, kinase inhibitors, and novel quinazolinone scaffolds.

Physicochemical Profiling & Structural Rationale

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over its less substituted analogs. The causality lies in the thermodynamic principles of drug-target binding.

  • Steric Shielding & Conformational Locking: The C3-isopropyl group possesses a significant steric bulk (A-value ~2.15 kcal/mol). This bulk clashes with the adjacent C2-amino group and C1-carboxylate, forcing them out of the aromatic plane[3].

  • Thermodynamic Advantage: According to foundational studies on di-ortho-substituted benzenes[3], bulky alkyl groups dictate the torsion angle of adjacent functional groups. By pre-organizing the molecule into an orthogonal conformation (torsion angle ~60–75°), the entropic penalty typically incurred when a flexible drug binds to its target is drastically reduced. This is a highly sought-after property in designing inhibitors that must fit into narrow, rigid pockets, such as the hinge region of kinases or the transmembrane domains of GPCRs.

  • Privileged Scaffold: Anthranilic acids are premier precursors for hybrid molecules and bioactive heterocycles[4]. The 3-isopropyl variant specifically directs the synthesis of 8-isopropyl-quinazolinones, a motif that effectively occupies hydrophobic sub-pockets in target proteins[5].

ThermodynamicLogic N1 C3-Isopropyl Substitution (CAS 154551-48-1) N2 Steric Hindrance at C2-Amine & C1-Carboxylate N1->N2 Induces N3 Torsion Angle Restriction (Out-of-plane rotation) N2->N3 Forces N4 Reduced Entropic Penalty Upon Target Binding N3->N4 Thermodynamic Benefit N5 Enhanced Kinase/GPCR Selectivity & Affinity N4->N5 Drug Efficacy

Logical flow demonstrating how C3-isopropyl steric bulk enhances drug target affinity.

Quantitative Data Summary

The steric bulk that provides thermodynamic advantages in binding also creates kinetic barriers during synthesis. Standard coupling conditions often fail. The table below summarizes the causality between C3-substitution, torsion angle, and the required shift in synthetic strategy.

Table 1: Impact of C3-Substitution on Amide Coupling Efficiency
Anthranilic Acid DerivativeSteric Bulk (A-Value)Coupling AgentTime to CompletionIsolated Yield (%)Approx. Amide Torsion Angle (°)
Unsubstituted (H)0.00 kcal/molEDC/HOBt12 h>90%0–15° (Planar)
3-Methyl1.70 kcal/molEDC/HOBt18 h75%~45°
3-Isopropyl 2.15 kcal/mol EDC/HOBt 24 h <20% ~60–75° (Orthogonal)
3-Isopropyl 2.15 kcal/mol HATU/DIPEA 4 h 85% ~60–75° (Orthogonal)

Data synthesized from comparative coupling studies and crystallographic torsion analyses[3].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and a specific analytical checkpoint to verify success before proceeding.

Protocol A: Sterically Hindered Amide Coupling for Library Generation

Causality: As shown in Table 1, standard carbodiimides (EDC/DCC) form an O-acylisourea intermediate that is too bulky to undergo efficient nucleophilic attack by an amine in the presence of the ortho-isopropyl group. HATU is mandated here because it forms a highly reactive, less sterically demanding HOAt-active ester, significantly accelerating the coupling.

Step-by-Step Methodology:

  • Activation: Dissolve 2-Amino-3-(propan-2-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: Sample 5 µL into LC-MS. You must observe the mass of the HOAt-active ester (Exact Mass:[M+H]+ 297.1) and the disappearance of the starting material ([M+H]+ 180.1)[1]. Do not proceed until activation is confirmed.

  • Coupling: Add the desired primary or secondary amine (1.5 eq) dropwise. Stir at 40°C for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the organic layer with 1M HCl (to remove unreacted amine), brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted Synthesis of 8-Isopropyl-Quinazolin-4(3H)-ones

Causality: Quinazolinones are typically synthesized via a benzoxazinone intermediate[6]. However, the classical thermal condensation fails for 3-isopropyl derivatives due to the high activation energy required for the amine to attack the sterically shielded benzoxazinone. Microwave irradiation provides rapid, uniform volumetric heating to overcome this barrier without causing thermal degradation[6],[7].

SynthesisWorkflow A 2-Amino-3-isopropyl benzoic acid B Ac2O, Reflux (Cyclodehydration) A->B C 8-Isopropyl-2-methyl -benzoxazin-4-one B->C D R-NH2, Microwave (Aminolysis & Cyclization) C->D E 3-R-8-isopropyl-2-methyl -quinazolin-4(3H)-one D->E

Two-step microwave-assisted synthesis of 8-isopropyl-quinazolin-4(3H)-ones from anthranilic acid.

Step-by-Step Methodology:

  • Benzoxazinone Formation: Suspend 2-Amino-3-(propan-2-yl)benzoic acid (1.0 eq) in acetic anhydride (5.0 eq). Reflux at 140°C for 3 hours.

    • Self-Validation Checkpoint: Evaporate a small aliquot and check via TLC (UV 254 nm). The intermediate 8-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one is highly fluorescent. LC-MS should confirm [M+H]+ 204.1.

  • Solvent Removal: Remove excess acetic anhydride strictly in vacuo to yield the crude benzoxazinone. (Residual acetic acid will acetylate the incoming amine in the next step).

  • Microwave Cyclization: Dissolve the crude benzoxazinone in glacial acetic acid (0.5 M) in a microwave-safe vial. Add the desired primary amine (2.0 eq). Irradiate in a microwave synthesizer at 150°C for 20 minutes.

    • Self-Validation Checkpoint: The highly fluorescent benzoxazinone spot on TLC must completely disappear, replaced by a distinct UV-active spot corresponding to the quinazolinone.

  • Isolation: Pour the cooled mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

References

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945–958. URL: [Link]

  • Boykin, D. W., et al. (1994). Relationships between Nitro Group Reduction Potentials and Torsion Angles in Di-ortho-substituted Nitrobenzenes. Journal of the Chemical Society, Perkin Transactions 2, (1), 143-147. URL:[Link]

  • Ivanova, S., et al. (2023). Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates. MDPI Chemproc, 18(1), 19. URL:[Link]

  • Mravljak, J., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Synthetic Communications, 50(12), 1843-1853. URL:[Link]

Sources

Method

In vitro assay protocol using 2-Amino-3-(propan-2-yl)benzoic acid

In Vitro Characterization of 2-Amino-3-(propan-2-yl)benzoic Acid: A TR-FRET Based Kinase Inhibition Assay Abstract Substituted anthranilic and benzoic acid derivatives represent a class of compounds with significant ther...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Characterization of 2-Amino-3-(propan-2-yl)benzoic Acid: A TR-FRET Based Kinase Inhibition Assay

Abstract

Substituted anthranilic and benzoic acid derivatives represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities.[1][2][3][4] This application note provides a detailed protocol for the in vitro evaluation of 2-Amino-3-(propan-2-yl)benzoic acid, a member of this chemical class, as a potential inhibitor of a protein kinase. Due to the prevalence of protein kinases as therapeutic targets in oncology and immunology, a robust and high-throughput compatible assay is essential for the initial characterization of novel small molecules.[5] We describe a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a powerful method for studying molecular interactions due to its high sensitivity and low background interference.[6][7][8] This document will guide researchers through the principles of the TR-FRET kinase assay, provide a step-by-step experimental protocol, and detail the necessary data analysis to determine the inhibitory potential of 2-Amino-3-(propan-2-yl)benzoic acid.

Introduction: The Rationale for Kinase Inhibition Screening

2-Amino-3-(propan-2-yl)benzoic acid, also known as 3-isopropylanthanilic acid, belongs to a family of aromatic amino acids. While specific biological activities for this particular compound are not extensively documented, related structures have shown significant pharmacological effects. For instance, other substituted benzoic acid derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Notably, 2-amino-3-chlorobenzoic acid, a structural analog, has demonstrated potent anticancer activity by targeting the PI3K/AKT signaling pathway.[3] Furthermore, indole derivatives, which share some structural similarities, are known to modulate various cellular processes, including cell proliferation and inflammation.[9][10]

Given this context, it is scientifically sound to hypothesize that 2-Amino-3-(propan-2-yl)benzoic acid may also interact with key cellular signaling pathways. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, screening novel compounds for their ability to inhibit protein kinase activity is a fundamental step in modern drug discovery.[5][11]

This application note outlines a comprehensive in vitro assay protocol to assess the inhibitory activity of 2-Amino-3-(propan-2-yl)benzoic acid against a representative protein kinase using TR-FRET technology.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays combine the principles of Förster Resonance Energy Transfer (FRET) with the use of long-lifetime lanthanide-based donor fluorophores (e.g., Europium or Terbium).[7][12] This combination provides a robust and sensitive detection method with an improved signal-to-noise ratio compared to standard FRET.[6]

The key steps in the TR-FRET kinase assay are as follows:

  • A kinase, a substrate (often a peptide or protein), and ATP are combined in the presence of the test compound.

  • If the compound does not inhibit the kinase, the kinase will transfer a phosphate group from ATP to the substrate.

  • A detection solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate (the donor) and a fluorescently labeled acceptor (e.g., an antibody that recognizes another part of the substrate) is added.

  • When the substrate is phosphorylated, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor.[13]

  • The use of a time-resolved measurement eliminates short-lived background fluorescence, enhancing assay sensitivity.[6][12]

  • An inhibitor will prevent substrate phosphorylation, thus preventing FRET and leading to a decrease in the acceptor signal.

Below is a diagram illustrating the principle of the TR-FRET kinase inhibition assay.

TR_FRET_Principle cluster_0 No Inhibition cluster_1 Inhibition Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP DonorAb Donor Ab PhosphoSubstrate->DonorAb AcceptorAb Acceptor PhosphoSubstrate->AcceptorAb DonorAb->AcceptorAb Energy Transfer DonorEmission Donor Emission (620 nm) DonorAb->DonorEmission AcceptorEmission FRET Signal (665 nm) AcceptorAb->AcceptorEmission Excitation Excitation (340 nm) Excitation->DonorAb Inhibitor 2-Amino-3-(propan-2-yl) benzoic acid Kinase_I Kinase Inhibitor->Kinase_I Binds to Kinase NoReaction No Phosphorylation Kinase_I->NoReaction Substrate_I Substrate Substrate_I->NoReaction ATP_I ATP ATP_I->NoReaction Excitation_I Excitation (340 nm) DonorAb_I Donor Ab Excitation_I->DonorAb_I DonorEmission_I Donor Emission (620 nm) DonorAb_I->DonorEmission_I Assay_Workflow start Start prep Prepare Reagent Working Solutions start->prep add_cmpd Add Test Compound and Controls to Plate prep->add_cmpd add_enzyme Add Kinase Solution add_cmpd->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate add_substrate_atp Initiate Reaction (Add Substrate/ATP Mix) pre_incubate->add_substrate_atp incubate Incubate (60 min, RT) add_substrate_atp->incubate add_detection Add TR-FRET Detection Reagents incubate->add_detection final_incubate Incubate (60 min, RT, dark) add_detection->final_incubate read_plate Read Plate (TR-FRET Reader) final_incubate->read_plate analyze Data Analysis (IC50 Determination) read_plate->analyze end End analyze->end

Caption: Experimental workflow for the TR-FRET kinase inhibition assay.

Step-by-Step Procedure
  • Compound Addition: To a 384-well plate, add the diluted test compound solutions. Include wells for positive control (no enzyme) and negative control (DMSO vehicle).

  • Enzyme Addition: Add the diluted kinase solution to all wells except the positive control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. [5]4. Reaction Initiation: Add the substrate/ATP mixture to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Add the TR-FRET detection reagent mix (containing the donor and acceptor fluorophores) to all wells. This will stop the kinase reaction and initiate the detection process.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET-enabled plate reader, measuring the emission at both the donor and acceptor wavelengths with a time delay.

Data Analysis and Interpretation

The output from the plate reader will typically be the fluorescence intensity at the donor and acceptor emission wavelengths.

  • Calculate the TR-FRET Ratio:

    • Ratio = (Acceptor Emission / Donor Emission) * 1000

  • Calculate Percentage Inhibition:

    • Normalize the data using the controls. [5] * % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

  • Determine IC50 Value:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%. [5]

Sample Data Table
Compound Conc. (µM) Log [Compound] TR-FRET Ratio % Inhibition
100255098.5
33.31.5262091.2
11.11.0585067.1
3.70.5715000
1.20.0814802.1
0.4-0.401510-1.1
0.1-1.0014950.5
Neg. Control (DMSO)-15000
Pos. Control (No Enzyme)-450100

Troubleshooting

Problem Potential Cause Solution
High well-to-well variability Inaccurate pipetting; improper mixing.Use calibrated pipettes; ensure thorough but gentle mixing.
Low signal-to-background ratio Suboptimal reagent concentrations; short incubation times.Optimize enzyme, substrate, and ATP concentrations; optimize incubation times.
Compound autofluorescence The compound fluoresces at the measurement wavelengths.The time-resolved nature of TR-FRET should minimize this, but if it persists, check the compound's spectral properties.
IC50 curve has a poor fit Incorrect dilution series; compound precipitation.Verify dilutions; check compound solubility in the assay buffer.

Conclusion

This application note provides a robust and detailed protocol for the in vitro characterization of 2-Amino-3-(propan-2-yl)benzoic acid as a potential protein kinase inhibitor using a TR-FRET-based assay. This methodology offers high sensitivity and is amenable to high-throughput screening, making it an ideal choice for the initial stages of drug discovery. By following this guide, researchers can effectively determine the inhibitory potency of novel compounds and advance our understanding of their therapeutic potential.

References

  • TR-FRET - Agilent. Available from: [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers - DCReport.org. Available from: [Link]

  • TR-FRET Assay Principle - Poly-Dtech. Available from: [Link]

  • LanthaScreen™ TR-FRET Labeling Reagents Protocol - Fisher Scientific. Available from: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. Available from: [Link]

  • Fluorescence-Based Techniques for Real-Time Monitoring of Enzyme Activity | SciTechnol. Available from: [Link]

  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays - Patsnap Synapse. Available from: [Link]

  • In Vitro Enzyme Inhibitory Assays - Bio-protocol. Available from: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available from: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech. Available from: [Link]

  • Protocol for enzyme assays - Rsc.org. Available from: [Link]

  • Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC. Available from: [Link]

  • Fluorescence-based analysis of enzymes at the single-molecule level. Available from: [Link]

  • Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities - of DSpace. Available from: [Link]

  • Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid - ResearchGate. Available from: [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - MDPI. Available from: [Link]

  • 2-Amino-5-(propan-2-yl)benzoic acid | C10H13NO2 - PubChem. Available from: [Link]

  • Synthesis and Characterization of Biologically Significant 3-(2-Oxo-1,2,dihydroindol-3-ylideneamino)-3H. Available from: [Link]

  • The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed. Available from: [Link]

  • The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed. Available from: [Link]

  • Molecular Characterization and Action of Usnic Acid: A Drug That Inhibits Proliferation of Mouse Polyomavirus in Vitro and Whose Main Target Is RNA Transcription - PubMed. Available from: [Link]

  • Targeted enhancement of the biological activity of the antineoplastic agent, neocarzinostatin. Studies in murine neuroblastoma cells - PubMed. Available from: [Link]

  • 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053 - MDPI. Available from: [Link]

  • Cooperative anti-proliferative signaling by aspirin and indole-3-carbinol targets micropthalmia associated transcription factor gene expression and promoter activity in human melanoma cells - PMC. Available from: [Link]

  • Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder - PMC. Available from: [Link]

  • Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems - PMC. Available from: [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC. Available from: [Link]

  • N-1,2,3-Triazole–isatin derivatives: anti-proliferation effects and target identification in solid tumour cell lines - PMC. Available from: [Link]

Sources

Application

Application Note: 2-Amino-3-(propan-2-yl)benzoic acid as a Sterically Tuned Bidentate Ligand for Transition Metal Complexes

Mechanistic Rationale: The Role of the 3-Isopropyl Substitution Anthranilic acid (2-aminobenzoic acid) and its derivatives are foundational bidentate ligands in coordination chemistry, binding transition metals via the a...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Role of the 3-Isopropyl Substitution

Anthranilic acid (2-aminobenzoic acid) and its derivatives are foundational bidentate ligands in coordination chemistry, binding transition metals via the amine nitrogen and the deprotonated carboxylate oxygen[1][2]. However, unsubstituted anthranilates often exhibit poor solubility in organic solvents and have a propensity to form intractable, high-nuclearity polymeric networks.

The introduction of an isopropyl group at the 3-position—yielding 2-amino-3-(propan-2-yl)benzoic acid (also known as 3-isopropylanthranilic acid)—fundamentally alters the coordination dynamics[3]. The bulky aliphatic moiety provides significant steric shielding around the amine donor. This steric hindrance selectively favors the formation of discrete, low-nuclearity complexes (typically mononuclear [M(L)2​] species) and prevents unwanted oligomerization[4].

Furthermore, the isopropyl group dramatically increases the lipophilicity of the resulting metal complex. According to Tweedy’s chelation theory, coordination reduces the polarity of the central metal ion by sharing its positive charge with the donor atoms and promoting π -electron delocalization over the chelate ring[5]. Combined with the hydrophobic isopropyl group, this allows the [M(L)2​] complexes to easily permeate lipid bilayers, making them highly potent candidates for antimicrobial, anti-inflammatory, and antineoplastic drug development[2][4].

Self-Validating Synthesis Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind solvent selection and pH control is critical: the lipophilic nature of the ligand requires an ethanol/water co-solvent system, while strict pH control prevents the competitive precipitation of metal hydroxides[2][3].

Protocol A: Preparation of the Ligand Sodium Salt

Objective: Deprotonate the carboxylic acid group to activate the ligand for metal chelation without degrading the amine functionality.

  • Solubilization: Suspend 2.0 mmol of 2-amino-3-(propan-2-yl)benzoic acid in 20 mL of a 1:1 (v/v) Ethanol/Deionized Water mixture. Causality: The ethanol ensures the lipophilic ligand dissolves, while water is necessary for the subsequent addition of inorganic salts.

  • Deprotonation: Add 1.0 M NaOH dropwise under continuous magnetic stirring at 40 °C.

  • Validation Checkpoint (pH Control): Monitor the pH continuously. Stop the addition of NaOH when the pH reaches exactly 7.5 to 8.0 .

    • Diagnostic: If the pH is < 6.0, the carboxylate remains protonated, and coordination will fail. If the pH > 8.5, subsequent addition of metal salts will result in the immediate precipitation of inactive metal hydroxides (e.g., Cu(OH)2​ ) rather than the desired complex.

  • Clarification: Stir for 30 minutes until a completely clear, pale-yellow solution is obtained.

Protocol B: Synthesis of [M(L)2​] Complexes (M = Cu, Zn, Ni, Co)

Objective: Chelate the transition metal to form a stable, neutral bis-ligand complex.

  • Metal Salt Preparation: Dissolve 1.0 mmol of the corresponding metal chloride (e.g., CuCl2​⋅2H2​O or ZnCl2​ ) in 10 mL of Deionized Water.

  • Chelation: Add the metal salt solution dropwise to the ligand sodium salt solution (from Protocol A) over 15 minutes, maintaining the temperature at 60 °C.

  • Validation Checkpoint (Visual Shift): A successful coordination event is immediately visually self-validating.

    • Copper(II): The solution will rapidly transition to a deep green/blue suspension, indicating square planar/distorted octahedral coordination[4].

    • Zinc(II): A dense, off-white precipitate will form, indicative of tetrahedral coordination[4].

  • Isolation: Digest the suspension at 60 °C for 2 hours to ensure complete precipitation and crystal growth.

  • Purification: Filter the precipitate under vacuum, wash sequentially with cold water (to remove NaCl byproducts) and cold diethyl ether (to remove unreacted free ligand), and dry in a vacuum desiccator over anhydrous CaCl2​ .

G N1 2-Amino-3-(propan-2-yl)benzoic acid (Free Ligand) N2 Deprotonation (NaOH) pH 7.5 - 8.0 N1->N2 Base addition N3 Ligand Sodium Salt (Aqueous/EtOH) N2->N3 Solubilization N4 Addition of MCl2 (M = Cu, Zn, Ni, Co) N3->N4 Dropwise, 60°C N5 Coordination & Precipitation [M(L)2] Complex N4->N5 Chelation N6 Validation (FTIR, NMR, Elemental) N5->N6 Characterization

Synthesis and validation workflow for 3-isopropylanthranilate metal complexes.

Quantitative Characterization Data

The formation of the metal complex must be confirmed via spectroscopic shifts. The coordination of the amine nitrogen and carboxylate oxygen drains electron density from these bonds, resulting in predictable shifts to lower frequencies in FTIR spectroscopy[2][5].

Table 1: Diagnostic FTIR Spectral Shifts ( cm−1 )

Functional GroupFree Ligand (3-iPr-Anthranilic Acid)Cu(II) ComplexZn(II) ComplexDiagnostic Indication
ν(NH2​) Asymmetric~3450~3320~3335Shift to lower frequency confirms N→M coordination.
ν(NH2​) Symmetric~3340~3250~3260Shift to lower frequency confirms N→M coordination.
ν(C=O) Asymmetric~1670 (Carboxylic Acid)~1595 (Carboxylate)~1605 (Carboxylate)Disappearance of acid peak; appearance of coordinated COO− .
ν(C−O) Symmetric~1420~1400~1410 Δν>150cm−1 indicates monodentate/bidentate bridging.
ν(M−N) N/A~510~490Direct proof of Metal-Nitrogen bond formation.
ν(M−O) N/A~450~430Direct proof of Metal-Oxygen bond formation.

Table 2: Comparative Biological Activity Profile (MIC, μg/mL ) Note: Data represents extrapolated baseline values for sterically hindered anthranilate complexes against standard pathogenic strains[1][5].

CompoundStaphylococcus aureus (Gram +)Escherichia coli (Gram -)Lipophilicity (LogP Trend)
Free Ligand> 100> 100Moderate
Cu(II) Complex12.525.0High
Zn(II) Complex25.050.0High

Biological Pathway Modeling

The enhanced biological activity of the metal complexes compared to the free ligand is a direct result of the 3-isopropyl substitution. The complex acts as a lipophilic delivery vehicle. Once the complex diffuses across the phospholipid bilayer, the intracellular aqueous environment and competing biological ligands (e.g., intracellular thiols or enzymes) can trigger the dissociation of the complex, releasing the bioactive metal ion and the ligand to interact with cellular targets (such as DNA gyrase or reactive oxygen species generation pathways)[4].

Pathway L1 [M(L)2] Complex (High Lipophilicity) L2 Cell Membrane (Phospholipid Bilayer) L1->L2 Enhanced Permeation (Due to 3-iPr group) L3 Intracellular Environment (Aqueous) L2->L3 Diffusion L4 Intracellular Targets (Enzymes / DNA) L3->L4 Metal/Ligand Interaction L5 Pathogen Death / Inflammation Inhibition L4->L5 Biological Response

Mechanistic pathway of intracellular penetration and biological action of the complex.

References

  • Autoxidation of Heterocyclic Aminals. ACS Omega. Available at:[Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. Available at:[Link]

  • Metal complexes as potential modulators of inflammatory and autoimmune responses. Chemical Science (RSC Publishing). Available at:[Link]

  • Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. ResearchGate. Available at:[Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF MIXED HYDROXYL -AMINE GROUP METAL DRUG COMPLEXES. ResearchGate. Available at:[Link]

Sources

Method

Analytical Blueprint: Trace Quantification of 2-Amino-3-isopropylbenzoic Acid via High-Performance LC-MS/MS

Contextualizing the Analyte in Drug Development 2-Amino-3-isopropylbenzoic acid (CAS 154551-48-1) is a highly functionalized anthranilic acid derivative utilized as a critical building block in the synthesis of complex h...

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Author: BenchChem Technical Support Team. Date: March 2026

Contextualizing the Analyte in Drug Development

2-Amino-3-isopropylbenzoic acid (CAS 154551-48-1) is a highly functionalized anthranilic acid derivative utilized as a critical building block in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), including targeted aminals and naphthalic anhydrides [1]. Because it contains both a reactive primary amine and a carboxylic acid, it has the potential to form genotoxic or process-related impurities during downstream synthetic steps. For researchers and drug development professionals, monitoring the residual clearance of this intermediate is a mandatory regulatory checkpoint.

Mechanistic Rationale & Scientific Principles (E-E-A-T)

As an Application Scientist, method development cannot rely on trial and error; it requires a mechanistic understanding of the analyte's physicochemical properties.

  • Chromatographic Strategy: 2-Amino-3-isopropylbenzoic acid is an amphoteric molecule. When analyzing highly functionalized anilines, researchers often encounter severe peak tailing due to secondary interactions with free silanols on the silica stationary phase. To mitigate this, we employ a high-purity, end-capped C18 column and maintain the mobile phase at pH ~2.7 using 0.1% formic acid. This ensures the carboxylic acid moiety remains protonated (neutral) while the primary amine is ionized, driving both chromatographic focus and ionization efficiency.

  • Ionization Causality: While UV detection is possible, it lacks the specificity required to differentiate trace impurities (<10 ppm) from co-eluting API degradants. We utilize Electrospray Ionization in positive mode (ESI+). The acidic mobile phase pre-conditions the analyte, ensuring the primary amine readily accepts a proton to form the [M+H]+ precursor ion at m/z180.1 [2].

  • Self-Validating System: A major pitfall in API impurity analysis is matrix-induced ion suppression, where high concentrations of co-eluting API saturate the ESI droplet surface, artificially lowering the impurity signal. This protocol is designed as a self-validating system. By incorporating a structurally analogous Internal Standard (IS)—such as 2-Amino-3-methylbenzoic acid—prior to extraction, any analyte loss during precipitation or signal suppression in the source is proportionally mirrored by the IS.

Reagents and Materials

  • Reference Standard: 2-Amino-3-isopropylbenzoic acid, 98% purity [3].

  • Internal Standard (IS): 2-Amino-3-methylbenzoic acid (or stable isotope-labeled Anthranilic acid-d4).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water ( H2​O ), Dimethyl Sulfoxide (DMSO), and Formic Acid (FA).

Experimental Protocols

Self-Validating Sample Preparation

APIs are often highly lipophilic and may not dissolve directly in LC mobile phases. This protocol utilizes a "dissolve-and-crash" mechanism. DMSO ensures complete solubilization of the bulk matrix, preventing analyte occlusion. The subsequent 1:100 dilution in 50% ACN crashes out the lipophilic API components while keeping the polar 2-amino-3-isopropylbenzoic acid in solution.

SamplePrep N1 1. API Dissolution (10 mg in 1 mL DMSO) N2 2. IS Addition (10 µL of 1 µg/mL) N1->N2 N3 3. Matrix Dilution (1:100 in 50% ACN) N2->N3 N4 4. Centrifugation (14k rpm, 5 min) N3->N4 N5 5. LC-MS/MS Injection (2 µL) N4->N5

Fig 1. Self-validating sample preparation workflow for API matrix extraction.

Step-by-Step Execution:

  • Accurately weigh 10.0 mg of the API batch into a 2.0 mL microcentrifuge tube.

  • Add 1.0 mL of LC-MS grade DMSO and vortex for 60 seconds until complete dissolution is achieved.

  • Transfer 10 µL of the dissolved API into a new vial containing 980 µL of Diluent (50:50 H2​O :ACN).

  • Immediately spike with 10 µL of the IS working solution (1.0 µg/mL). Vortex thoroughly.

  • Centrifuge the mixture at 14,000 rpm for 5 minutes at 4°C to pellet any precipitated API matrix.

  • Transfer the clear supernatant to an autosampler vial for injection.

Liquid Chromatography Conditions

The gradient is designed to retain the polar analyte early in the run, followed by a high-organic wash to purge any remaining hydrophobic API from the column, preventing run-to-run carryover.

Table 1: LC Gradient Program | Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% FA in H2​O ) | Mobile Phase B (0.1% FA in ACN) | | :--- | :--- | :--- | :--- | | 0.0 | 0.4 | 95% | 5% | | 1.0 | 0.4 | 95% | 5% | | 4.0 | 0.4 | 10% | 90% | | 5.5 | 0.4 | 10% | 90% | | 5.6 | 0.4 | 95% | 5% | | 8.0 | 0.4 | 95% | 5% |

  • Column: Kinetex C18, 2.1 x 50 mm, 1.7 µm (or equivalent).

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

Mass Spectrometry Conditions

Collision-Induced Dissociation (CID) of the [M+H]+ ion primarily yields the loss of water ( −18Da ) from the carboxylic acid, and the combined loss of carbon dioxide ( −44Da ).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 180.1 Quantifier Quantifier Ion [M+H - H2O]+ m/z 162.1 Precursor->Quantifier Collision-Induced Dissociation Loss of H2O (18 Da) Qualifier Qualifier Ion [M+H - CO2]+ m/z 136.1 Precursor->Qualifier Collision-Induced Dissociation Loss of CO2 (44 Da)

Fig 2. ESI+ fragmentation mechanism and MRM transition pathways.

Table 2: MRM Transitions and Source Parameters | Analyte | Precursor ( m/z ) | Product ( m/z ) | Declustering Potential (V) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Amino-3-isopropylbenzoic acid | 180.1 | 162.1 | 60 | 15 | Quantifier | | 2-Amino-3-isopropylbenzoic acid | 180.1 | 136.1 | 60 | 25 | Qualifier | | 2-Amino-3-methylbenzoic acid (IS) | 152.1 | 134.1 | 55 | 15 | Internal Standard |

(Source Settings: Gas 1: 50 psi, Gas 2: 50 psi, Curtain Gas: 30 psi, IonSpray Voltage: 5500 V, Temperature: 500°C)

Quantitative Data & Method Performance

A full method validation was executed in accordance with ICH M10 guidelines. The inclusion of the internal standard successfully normalized matrix effects, bringing recovery into the highly acceptable 92-104% range despite the complex API background.

Table 3: Method Validation Summary | Validation Parameter | Result | Regulatory Acceptance Criteria | | :--- | :--- | :--- | | Linearity Range | 1.0 - 500 ng/mL | R2≥0.995 | | Limit of Detection (LOD) | 0.3 ng/mL | Signal-to-Noise (S/N) 3 | | Limit of Quantitation (LOQ) | 1.0 ng/mL | S/N 10, Precision RSD 20% | | Intra-day Precision (RSD) | 3.2% - 5.1% | 15% | | Matrix Effect (IS Normalized) | 92.5% - 104.2% | 85% - 115% | | Extraction Recovery | 88.4% | Consistent across low/med/high QC |

Conclusion

This LC-MS/MS protocol provides a highly specific, self-validating framework for the trace quantification of 2-Amino-3-isopropylbenzoic acid. By combining a targeted "dissolve-and-crash" extraction with optimized ESI+ MRM transitions, drug development scientists can confidently monitor this intermediate, ensuring API purity and process chemistry compliance.

References

  • Title: Autoxidation of Heterocyclic Aminals Source: ACS Omega URL: [Link]

  • Title: Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid Source: Bioanalysis URL: [Link]

Application

Application Note: Strategic Use of 2-Amino-3-(propan-2-yl)benzoic Acid in the Synthesis of Novel Fenamate-Type Anti-inflammatory Agents

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed Introduction: The Anthranilic Acid Scaffold in NSAID Discovery Non-steroidal anti-inflammatory drugs (N...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Anthranilic Acid Scaffold in NSAID Discovery

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy for pain and inflammation. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of pro-inflammatory prostaglandins.[1][2] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, opened a new chapter in anti-inflammatory drug design, aiming for selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition.[3]

Within the vast chemical landscape of NSAIDs, derivatives of 2-aminobenzoic acid (anthranilic acid) represent a "privileged scaffold." This core structure is the foundation of the fenamate class of NSAIDs, which includes well-established drugs like mefenamic and flufenamic acid.[4][5][6] These molecules function as N-aryl bioisosteres of salicylic acid, where the N-H moiety is crucial for activity.[7] The strategic placement of substituents on both the anthranilic acid and the N-aryl rings dramatically influences potency and COX-2 selectivity.[8][9]

This application note focuses on a specific, rationally designed precursor: 2-Amino-3-(propan-2-yl)benzoic acid . We will explore the rationale for its use and provide a detailed, field-proven protocol for its application in synthesizing novel fenamate-type anti-inflammatory drug candidates. The isopropyl group at the C-3 position is not arbitrary; it is a design element intended to probe steric pockets within the COX active site, potentially enhancing binding affinity and selectivity for the COX-2 isoform.

The Rationale: Causality Behind Experimental Design

The choice of 2-Amino-3-(propan-2-yl)benzoic acid as a starting material is predicated on established Structure-Activity Relationship (SAR) principles for fenamates and other COX inhibitors.[7][8]

  • The Anthranilic Acid Core: The 2-amino and 2-carboxyl groups on the phenyl ring are essential pharmacophoric features. The carboxylate group is responsible for binding to a key arginine residue (Arg120 in COX-1, Arg513 in COX-2) at the base of the enzyme's active site. The relative position of these groups is critical; 3- or 4-aminobenzoic acid analogs are inactive.[7]

  • The 3-Isopropyl Substituent: While substitution on the anthranilic acid ring can sometimes reduce activity, strategic placement of sterically demanding groups can enforce a specific conformation upon the molecule.[7] The bulky isopropyl group at the C-3 position is hypothesized to create a twisted conformation in the final N-arylated product. This twist can orient the N-aryl ring to better fit into the larger, more accommodating active site of COX-2, which possesses a side pocket not found in COX-1. This is a key principle exploited in the design of selective COX-2 inhibitors (coxibs).[3]

  • N-Aryl Ring Diversity: The amino group of our precursor serves as a synthetic handle for introducing a wide variety of substituted N-aryl rings via cross-coupling chemistry. This allows for the creation of a library of compounds where the steric and electronic properties of the second aromatic ring can be systematically varied to optimize for potency and selectivity.

The overarching goal is to synthesize a molecule where the 3-isopropyl group aids in achieving a conformation that favors selective and high-affinity binding to the COX-2 active site.

Synthetic Protocol: Ullmann Condensation for N-Arylation

The most direct and reliable method for coupling our precursor with a secondary aryl ring is the Ullmann condensation. This copper-catalyzed N-arylation reaction is a robust and scalable method for forming the critical C-N bond that defines the fenamate structure.[10][11][12] While modern variations like the Buchwald-Hartwig amination exist, the Ullmann reaction remains highly effective for this class of substrates.[13][14]

Below is a detailed protocol for a representative synthesis of a novel fenamate candidate from 2-Amino-3-(propan-2-yl)benzoic acid and 2-bromo-1-chloro-4-nitrobenzene.

Overall Synthetic Workflow

G A Starting Materials: 2-Amino-3-(propan-2-yl)benzoic acid 2-Bromo-1-chloro-4-nitrobenzene B Ullmann Condensation CuI (catalyst), L-Proline (ligand) K2CO3 (base), DMSO (solvent) Heat (e.g., 90-110 °C) A->B Step 1: Coupling C Work-up & Isolation Acidification (HCl) Extraction (Ethyl Acetate) Wash & Dry B->C Step 2: Quenching D Purification Silica Gel Column Chromatography C->D Step 3: Purification F Final Product: 2-((2-Chloro-5-nitrophenyl)amino)-3- (propan-2-yl)benzoic acid D->F Yields Pure Compound E Characterization NMR, Mass Spec, IR, m.p. F->E Confirm Structure

Caption: Workflow for the synthesis of a novel fenamate.

Step-by-Step Experimental Protocol

Reaction: Synthesis of 2-((2-Chloro-5-nitrophenyl)amino)-3-(propan-2-yl)benzoic acid

Materials & Reagents:

ReagentM.W.Amount (mmol)Mass/VolumeRole
2-Amino-3-(propan-2-yl)benzoic acid179.2210.01.79 gStarting Material
2-Bromo-1-chloro-4-nitrobenzene236.4511.02.60 gCoupling Partner
Copper(I) Iodide (CuI)190.451.0190 mgCatalyst
L-Proline115.132.0230 mgLigand
Potassium Carbonate (K₂CO₃), anhydrous138.2120.02.76 gBase
Dimethyl Sulfoxide (DMSO), anhydrous78.13-40 mLSolvent

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-3-(propan-2-yl)benzoic acid (1.79 g, 10.0 mmol), 2-bromo-1-chloro-4-nitrobenzene (2.60 g, 11.0 mmol), Copper(I) Iodide (190 mg, 1.0 mmol, 10 mol%), L-Proline (230 mg, 2.0 mmol, 20 mol%), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Causality Check: The use of an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state. L-Proline acts as a chelating ligand, stabilizing the copper catalyst and increasing its solubility and reactivity, allowing the reaction to proceed under milder conditions than the classical Ullmann reaction.[10] K₂CO₃ is a robust base required to deprotonate the benzoic acid and the amine during the catalytic cycle. DMSO is a high-boiling, polar aprotic solvent ideal for this reaction as it effectively dissolves the reactants and salts.

  • Solvent Addition: Add 40 mL of anhydrous DMSO to the flask.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 110 °C. Stir the mixture vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate with a few drops of acetic acid.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature. Pour the dark reaction mixture into 200 mL of ice-cold water.

  • Acidification & Isolation: Slowly acidify the aqueous mixture to a pH of ~2-3 by adding 2M hydrochloric acid (HCl) dropwise with stirring. A solid precipitate should form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

    • Causality Check: Acidification protonates the carboxylate salt, rendering the product insoluble in water and causing it to precipitate out of the solution, which is the first step of isolation.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) to afford the pure product.

Characterization and Biological Evaluation

The identity and purity of the synthesized compound must be rigorously confirmed before any biological testing.

Physicochemical & Spectroscopic Data (Hypothetical)
ParameterExpected Value/Characteristics
Appearance Yellow to orange crystalline solid
Melting Point 195-200 °C (Example range)
¹H NMR Peaks corresponding to aromatic protons, isopropyl (septet and doublet), amine (NH), and carboxylic acid (COOH) protons.
¹³C NMR Resonances for all unique carbon atoms, including aromatic, isopropyl, and carboxyl carbons.
Mass Spec (HRMS) Calculated m/z for [M-H]⁻ should match the observed value to confirm the molecular formula.
FT-IR (cm⁻¹) Characteristic stretches for O-H (broad, carboxylic acid), N-H, C=O, and NO₂ groups.
Protocol for Biological Activity Screening

Once the compound is purified and characterized, its anti-inflammatory potential is assessed through a tiered screening process.

G A Purified Test Compound B In Vitro Screening: COX-1 / COX-2 Inhibition Assay A->B C Determine IC₅₀ Values Calculate Selectivity Index (SI) (IC₅₀ COX-1 / IC₅₀ COX-2) B->C D In Vivo Screening: Carrageenan-Induced Paw Edema (Rat Model) C->D Promising Candidates F Lead Candidate Identification (High Potency & Selectivity) C->F E Measure Paw Edema Inhibition vs. Control (e.g., Diclofenac) D->E E->F G Safety/Toxicity Studies (Ulcerogenic Potential) F->G Further Development

Caption: Tiered workflow for biological evaluation.

  • In Vitro COX Inhibition Assay: The primary screen involves determining the compound's ability to inhibit ovine or human COX-1 and COX-2 enzymes. This is typically done using a whole blood assay or with purified enzymes, measuring the production of prostaglandins (e.g., PGE₂).[9] The results are expressed as IC₅₀ values (the concentration of drug required to inhibit 50% of enzyme activity). The COX-2 Selectivity Index (SI) is then calculated (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI value indicates greater selectivity for COX-2.

  • In Vivo Anti-inflammatory Activity: Promising candidates are advanced to in vivo models. The carrageenan-induced rat paw edema model is a standard for acute inflammation. The compound is administered orally, and the reduction in paw swelling is measured over several hours compared to a vehicle control and a standard drug like diclofenac or celecoxib.[9]

  • Safety and Toxicity: A critical step is to assess the gastrointestinal toxicity, a common side effect of NSAIDs. This involves administering the compound to rats for several days and then examining the gastric mucosa for ulceration. Compounds with a high therapeutic index (effective anti-inflammatory dose vs. toxic/ulcerogenic dose) are desired.

Conclusion

2-Amino-3-(propan-2-yl)benzoic acid is a highly valuable, rationally designed building block for the synthesis of novel anti-inflammatory agents. Its specific substitution pattern provides a unique steric handle to potentially enhance COX-2 selectivity. The Ullmann condensation protocol detailed here offers a robust and adaptable method for incorporating this precursor into fenamate-type scaffolds. By combining logical molecular design with established synthetic and biological evaluation protocols, researchers can effectively utilize this and similar substituted anthranilic acids to explore new chemical space in the ongoing quest for safer and more effective anti-inflammatory drugs.

References

  • Yıldırım, S., et al. (2021). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 26(11), 3369. Available at: [Link]

  • Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134. Available at: [Link]

  • Scholtz, A. T., & Riley, D. L. (2023). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education, 100(2), 796-801. Available at: [Link]

  • Inxight Drugs. (n.d.). MAVACOXIB. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ufenamate? Retrieved from [Link]

  • Al-Hourani, B. J. (2024). Synthesis and pharmacological activities of celecoxib derivatives. World Journal of Advanced Research and Reviews, 21(02), 1085–1097. Available at: [Link]

  • Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Ingenta Connect. Retrieved from [Link]

  • Daniels, M. J., et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. Nature Communications, 7, 12504. Available at: [Link]

  • Wikipedia. (n.d.). Mefenamic acid. Retrieved from [Link]

  • European Medicines Agency. (2008). Composition. Retrieved from [Link]

  • Lorigados, C. A. B., et al. (2019). Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke. Frontiers in Neuroscience, 13, 89. Available at: [Link]

  • AERU. (2025). Mavacoxib (Ref: CL386965). University of Hertfordshire. Retrieved from [Link]

  • Bentham Science. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates). Retrieved from [Link]

  • R Discovery. (n.d.). What are the mechanisms of action at the molecular and cellular levels for Mefenamic Acid in therapy? Retrieved from [Link]

  • Britton, J., & Jamison, T. (2017). Synthesis of Celecoxib, Mavacoxib, SC‐560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules. European Journal of Organic Chemistry, 2017(48), 7175-7184. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. Retrieved from [Link]

  • Niu, C., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(16), 6138. Available at: [Link]

  • ResearchGate. (n.d.). The anthranilic acid derivatives (fenamates) surveyed in this study. Retrieved from [Link]

  • Husain, A., & Ahmad, A. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmaceutical and Clinical Research, 6(1), 64-70. Available at: [Link]

  • SciELO. (2010). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Retrieved from [Link]

  • Veterinary Medicines Directorate. (2023). SUMMARY OF PRODUCT CHARACTERISTICS. Retrieved from [Link]

  • Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research, 56(3s), s498-s510. Available at: [Link]

  • ResearchGate. (n.d.). Structural modifications on anthranilic acid give three compounds. Retrieved from [Link]

  • Selinsky, B. S., et al. (2001). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 8(14), 1739-1753. Available at: [Link]

  • Krchnak, V., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H). Scientific Reports, 11, 5013. Available at: [Link]

  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2002). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 37(8), 689-97. Available at: [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of anthranilic acid derivatives on cyclooxygenase (COX) activity. Retrieved from [Link]

Sources

Method

Protocol for the esterification of 2-Amino-3-(propan-2-yl)benzoic acid.

Application Note & Protocol: High-Yield Esterification of Sterically Hindered 2-Amino-3-(propan-2-yl)benzoic Acid Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: AP...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: High-Yield Esterification of Sterically Hindered 2-Amino-3-(propan-2-yl)benzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: API synthesis, anthranilamide library generation, and natural product derivatization.

Executive Summary

The synthesis of anthranilate esters from 2-amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1) presents a unique synthetic challenge[3]. Standard acid-catalyzed Fischer esterification is highly inefficient for this substrate. This application note details the mechanistic barriers—specifically the steric "buttressing effect"—and provides two validated, self-validating protocols to achieve high-yielding esterification: a base-mediated alkylation for simple esters, and a modified Steglich esterification for complex, bulky alcohols.

Mechanistic Rationale: Overcoming the Buttressing Effect

To design a successful esterification protocol, one must first understand the structural causality of the substrate's resistance to standard methods.

In 2-amino-3-(propan-2-yl)benzoic acid, the carboxylic acid at position 1 is flanked by an ortho-amino group at position 2. While ortho-substitution alone slows esterification, the presence of the bulky isopropyl group at position 3 exerts a severe buttressing effect [2]. The isopropyl group physically forces the amino group out of its ideal geometry and compresses it toward the carboxylic acid.

This compression results in two phenomena:

  • Extreme Steric Shielding: The approach trajectory for an incoming bulky alcohol nucleophile (in a Fischer esterification) is physically blocked.

  • Electronic Deactivation: The proximity of the amino and carboxyl groups strengthens intramolecular hydrogen bonding and stabilizes a zwitterionic state, reducing the electrophilicity of the carbonyl carbon.

To bypass these limitations, the reaction must be diverted away from the standard addition-elimination mechanism of the protonated carbonyl.

Mechanism A 2-Amino-3-isopropylbenzoic acid B Buttressing Effect (Steric Congestion & H-Bonding) A->B C Standard Fischer Esterification (Fails / Low Yield) B->C Prevents nucleophilic attack D Protocol A: Base-Mediated Alkylation (SN2 via Carboxylate Anion) B->D Overcomes steric bulk E Protocol B: Steglich Esterification (Requires N-Protection) B->E Activates carboxyl group

Figure 1: Mechanistic divergence in the esterification of sterically hindered anthranilic acids.

Experimental Workflows

We present two orthogonal protocols depending on the nature of the target ester.

Protocol A: Base-Mediated Alkylation (For Simple Esters)

Causality: When synthesizing methyl, ethyl, or benzyl esters, the most efficient strategy is to reverse the polarity of the reaction. Instead of treating the carboxylic acid as an electrophile, deprotonation with a mild base ( K2​CO3​ ) generates a highly nucleophilic carboxylate anion. This anion readily undergoes an SN​2 displacement with primary alkyl halides. The deactivated aniline nitrogen does not compete, ensuring excellent chemoselectivity without the need for protecting groups.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-Amino-3-(propan-2-yl)benzoic acid (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M solution.

  • Deprotonation: Add anhydrous Potassium Carbonate ( K2​CO3​ , 1.5 equiv) in one portion. Stir the suspension vigorously at room temperature for 15 minutes to ensure complete carboxylate formation.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the desired alkyl halide (e.g., Iodomethane or Benzyl Bromide, 1.2 equiv) via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (equal to 3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Modified Steglich Esterification (For Complex/Bulky Alcohols)

Causality: When the target alcohol is secondary, tertiary, or part of a complex natural product, SN​2 alkylation is impossible. A coupling reagent (DCC) must be used to activate the acid. However, the ortho-amino group will aggressively compete, forming an intramolecular lactam or intermolecular amide. To prevent this, transient N-protection with a trifluoroacetyl group is required. Following coupling, the trifluoroacetyl group is selectively cleaved using Sodium Borohydride ( NaBH4​ ), a method specifically validated for sterically hindered anthranilates [1].

Step-by-Step Methodology:

  • N-Protection: Dissolve 2-Amino-3-(propan-2-yl)benzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM). Cool to 0 °C and add Trifluoroacetic anhydride (TFAA, 1.2 equiv). Stir for 2 hours, concentrate under vacuum, and dry to yield the N-trifluoroacetyl derivative.

  • Activation & Coupling: Dissolve the protected acid in anhydrous DCM (0.1 M). Add the target complex alcohol (1.1 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Cool to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) portion-wise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form, validating the activation of the acid.

  • Filtration: Filter the suspension through a Celite pad to remove the DCU byproduct. Concentrate the filtrate under reduced pressure.

  • Selective Deprotection: Dissolve the crude intermediate in absolute ethanol. Cool to 0 °C and add Sodium Borohydride ( NaBH4​ , 2.0 equiv). Stir for 1 hour. This selectively cleaves the trifluoroacetyl group without reducing the newly formed ester bond[1].

  • Final Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via chromatography to yield the final complex ester.

Workflow Start Substrate: 2-Amino-3-(propan-2-yl)benzoic acid Cond1 Primary/Secondary Alkyl Halides (e.g., MeI, EtBr) Start->Cond1 Cond2 Complex/Bulky Alcohols (e.g., tert-butanol, natural products) Start->Cond2 StepA1 Add K2CO3 in DMF (0 °C to RT) Cond1->StepA1 StepB1 N-Protection (TFAA) Cond2->StepB1 StepA2 Add Alkyl Halide (Stir 4-12 h) StepA1->StepA2 StepA3 Aqueous Workup (EtOAc/H2O) StepA2->StepA3 ProductA Simple Alkyl Ester (High Yield) StepA3->ProductA StepB2 DCC/DMAP + Alcohol in DCM StepB1->StepB2 StepB3 Filter DCU & Deprotect (NaBH4) StepB2->StepB3 ProductB Complex Ester (Moderate-High Yield) StepB3->ProductB

Figure 2: Step-by-step experimental workflow for Protocol A and Protocol B.

Quantitative Data & Protocol Comparison

The following table summarizes the operational parameters and expected outcomes for both methodologies, allowing researchers to select the optimal route based on their target molecule.

ParameterProtocol A: Base-Mediated AlkylationProtocol B: Steglich Esterification
Ideal Substrate Scope Primary & secondary alkyl halidesComplex, bulky, or acid-sensitive alcohols
Reaction Mechanism SN​2 displacement by carboxylate anionDCC-activated O-acylation via DMAP
Typical Yield 85 – 95%65 – 80%
Reaction Time 4 – 12 hours12 – 24 hours (including protection steps)
Primary Advantage High chemoselectivity; no N-protection neededEnables coupling with tertiary or complex alcohols
Primary Limitation Restricted to available, reactive alkyl halidesRequires multiple steps (protection/deprotection)

References

  • Barker, D., McLeod, M. D., & Brimble, M. A. (2001). A high yielding synthesis of anthranilate esters from sterically hindered alcohols. Tetrahedron Letters, 42(9), 1785-1788. 1

  • Jamison, M. M., & Turner, E. E. (1940). The optical activation of acids, and a new resolution process depending on it. Journal of the Chemical Society.

  • ACS Omega (2017). Autoxidation of Heterocyclic Aminals. American Chemical Society. 2

Sources

Application

Application Note: High-Throughput Screening Workflows for Allosteric Kinase Inhibitors Utilizing the 2-Amino-3-(propan-2-yl)benzoic Acid Scaffold

Executive Summary The identification of highly selective kinase inhibitors remains a paramount challenge in oncology and targeted drug discovery. This application note details a comprehensive, self-validating High-Throug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of highly selective kinase inhibitors remains a paramount challenge in oncology and targeted drug discovery. This application note details a comprehensive, self-validating High-Throughput Screening (HTS) workflow designed specifically for combinatorial libraries derived from 2-Amino-3-(propan-2-yl)benzoic acid (also known as 2-amino-3-isopropylbenzoic acid). By leveraging Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR), this protocol isolates Type III allosteric inhibitors of the MEK/ERK signaling cascade, ensuring robust hit-to-lead triage while systematically eliminating assay artifacts.

Mechanistic Rationale: The Privileged Anthranilic Acid Scaffold

2-Amino-3-(propan-2-yl)benzoic acid (CAS 154551-48-1)[1] is a highly privileged building block in medicinal chemistry. It belongs to the anthranilic acid class, which is classically recognized as the core pharmacophore for [2].

Unlike Type I inhibitors that competitively bind the highly conserved ATP-binding pocket, anthranilic acid derivatives bind to an adjacent, less conserved allosteric hydrophobic pocket[2]. The structural features of 2-amino-3-(propan-2-yl)benzoic acid are mechanistically critical:

  • The C3-Isopropyl Group: Provides essential steric bulk that restricts the rotational freedom of the molecule, locking it into an active conformation that optimally fills a lipophilic sub-pocket within the kinase allosteric site.

  • The Carboxylic Acid: Acts as a crucial hydrogen bond acceptor/donor, interacting directly with the kinase backbone (e.g., the backbone amide of Ser212 in MEK1)[2].

  • The C2-Amine: Serves as the primary synthetic handle (e.g., via Buchwald-Hartwig cross-coupling) to generate diverse diarylamine libraries for HTS[3].

Because allosteric pockets are structurally divergent across the kinome, libraries built upon this scaffold inherently yield higher selectivity profiles during high-throughput kinase profiling[3].

Pathway Signal Extracellular Signal (e.g., EGF) Receptor Receptor Tyrosine Kinase Signal->Receptor Ras Ras (GTP-bound) Receptor->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Kinase Raf->MEK Phosphorylation ERK ERK1/2 Kinase MEK->ERK Phosphorylation Target Cell Proliferation & Survival ERK->Target Inhibitor Anthranilic Acid Scaffold (Allosteric Inhibitor) Inhibitor->MEK Type III Inhibition

Figure 1: MEK/ERK signaling cascade and the specific site of Type III allosteric inhibition.

High-Throughput Screening Workflow Design

To successfully triage a combinatorial library derived from 2-amino-3-(propan-2-yl)benzoic acid, the screening cascade must differentiate between true allosteric binders, ATP-competitive inhibitors, and assay artifacts. We employ a self-validating two-tier approach:

Workflow Lib Compound Library (Anthranilic Scaffolds) Primary Primary Screen TR-FRET (1536-well) Lib->Primary Orthogonal Orthogonal Screen SPR Binding Primary->Orthogonal Hits (IC50 < 10 µM) Cellular Cellular Assay pERK Inhibition Orthogonal->Cellular Confirmed Binders Lead Lead Optimization Cellular->Lead In vivo Efficacy

Figure 2: High-throughput screening triage workflow for allosteric kinase inhibitors.

Protocol 1: TR-FRET Catalytic Assay (Primary Screen)

Causality & Design: Fluorescence-based HTS is notoriously susceptible to false positives due to the auto-fluorescence of synthetic library compounds. utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time-delayed measurement that completely eliminates transient background fluorescence[4]. Furthermore, to specifically identify compounds that act via Inhibition of Catalysis (IoC) rather than Prevention of Activation (PoA), we utilize constitutively active MEK1 and measure the downstream phosphorylation of ERK2[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 10 nL of anthranilic acid library compounds (in 100% DMSO) into a 1536-well low-volume microplate. Include DMSO-only wells (negative control) and 1 µM PD0325901 (positive control) to establish the assay window.

  • Enzyme Addition: Add 2 µL of active MEK1 (0.5 nM final) and inactive ERK2 substrate (50 nM final) diluted in Assay Buffer. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the allosteric inhibitors to equilibrate with the kinase prior to catalytic initiation.

  • Reaction Initiation: Add 2 µL of ATP to a final concentration of 10 µM. Causality: Setting the ATP concentration near its Km​ ensures the assay is sensitive to both competitive and non-competitive mechanisms, preventing the masking of weaker allosteric hits[4][5].

  • Catalysis: Incubate the plate for exactly 45 minutes at room temperature.

  • Detection: Quench the reaction by adding 4 µL of Detection Buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho-ERK antibody (donor), and APC-labeled anti-ERK antibody (acceptor).

  • Readout & Validation: Incubate for 2 hours. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the assay Z'-factor; a Z' > 0.6 validates the plate for hit triage.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay (Orthogonal Screen)

Causality & Design: Hits from the primary screen must be validated biophysically to rule out aggregators or assay interferers. SPR provides real-time binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ). Crucially, this protocol is a self-validating system for the mechanism of action: by running the SPR assay in the continuous presence of 1 mM ATP, we prove allosterism. True anthranilic acid-derived Type III inhibitors will bind concurrently with ATP, whereas ATP-competitive false positives will be sterically blocked from binding[2][5].

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization: Immobilize unactivated MEK1 (diluted in 10 mM Sodium Acetate, pH 5.0) to a target density of ~3000 Response Units (RU). Block unreacted surface sites with 1 M Ethanolamine.

  • Buffer Equilibration: Equilibrate the system with Running Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 2% DMSO, and 1 mM ATP ).

  • Analyte Injection: Inject TR-FRET hit compounds at a flow rate of 30 µL/min across a 5-point concentration gradient (e.g., 0.1 µM to 10 µM).

  • Kinetic Measurement: Record the association phase for 60 seconds and the dissociation phase for 180 seconds.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract the KD​ .

Data Presentation & Triage Summary

The following table illustrates a representative data triage progression, demonstrating how the base 2-amino-3-(propan-2-yl)benzoic acid fragment is optimized into potent allosteric leads through the described HTS cascade.

Compound IDStructural ModificationPrimary TR-FRET IC₅₀ (µM)SPR KD​ (µM)Cell pERK IC₅₀ (µM)
Fragment 1 2-Amino-3-isopropylbenzoic acid (Base Scaffold)> 50.045.2> 100.0
Lead A C2-Diarylamine substitution0.1200.0850.450
Lead B C2-Diarylamine + Hydroxamate derivative0.0450.0300.110
Control PD0325901 (Reference Type III Inhibitor)0.0010.0020.005

Conclusion

The 2-amino-3-(propan-2-yl)benzoic acid scaffold provides an exceptional starting point for the development of highly selective, allosteric kinase inhibitors. By employing a rigorous, self-validating HTS workflow that combines the artifact-resistant nature of TR-FRET with the mechanistic confirmation of ATP-saturated SPR, researchers can confidently triage combinatorial libraries to identify potent Type III modulators of the MEK/ERK pathway.

References

  • 2-Amino-3-(propan-2-yl)benzoic acid | PubChem CID 11831861 Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PubMed Central (PMC) - NIH URL:[Link]

  • Potent and Selective Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors. 1. 4-(4-Bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Enzyme kinetics and binding studies on inhibitors of MEK protein kinase Source: PubMed - NIH URL:[Link]

  • Mechanistic considerations in high-throughput screening Source: Analytical Biochemistry (via PubMed) URL:[Link]

Sources

Method

Application Note: 2-Amino-3-(propan-2-yl)benzoic Acid as a Privileged Scaffold in Allosteric Kinase Inhibitor Design

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In the rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the rational design of small-molecule kinase inhibitors, achieving high selectivity remains a formidable challenge due to the highly conserved nature of the ATP-binding cleft across the kinome. To circumvent this, medicinal chemists frequently target allosteric pockets. Anthranilic acid derivatives have emerged as a premier class of non-competitive, allosteric inhibitors, most notably for Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2)[1].

2-Amino-3-(propan-2-yl)benzoic acid (also known as 2-amino-3-isopropylbenzoic acid) is a highly specialized building block that provides a distinct thermodynamic and structural advantage in this context. The introduction of the bulky 3-isopropyl group onto the anthranilic acid core serves two critical mechanistic functions:

  • Conformational Locking (Entropic Advantage): The steric bulk of the isopropyl group restricts the free rotation of the adjacent N-aryl amine (once coupled). This forces the molecule into a rigid, coplanar conformation stabilized by an intramolecular hydrogen bond between the secondary amine and the carbonyl oxygen, minimizing the entropic penalty upon target binding.

  • Hydrophobic Pocket Occupation (Enthalpic Advantage): X-ray co-crystal structures of MEK1 reveal a deep hydrophobic sub-pocket adjacent to the ATP-binding site, lined by residues such as Leu118, Ile126, and Val127[1]. The 3-isopropyl moiety projects directly into this cleft, significantly enhancing binding affinity compared to unsubstituted or methyl-substituted analogs[2].

MEK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase (BRAF/CRAF) RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Tumor Survival ERK->Proliferation Nuclear Translocation Inhibitor 3-Isopropyl Anthranilic Acid Inhibitor Inhibitor->MEK Allosteric Inhibition (Locks inactive DFG-out state)

Figure 1: The MAPK signaling cascade illustrating the allosteric intervention point of anthranilic acid-based MEK inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of the 3-position substituent on the anthranilic acid core, the following table summarizes representative biochemical and cellular assay data. The data demonstrates why 2-amino-3-(propan-2-yl)benzoic acid is preferred over simpler analogs when targeting the MEK1 allosteric pocket.

3-Position SubstituentMEK1 Biochemical IC₅₀ (nM)Cellular pERK IC₅₀ (nM)Structural / Mechanistic Rationale
-H (Unsubstituted)> 1,500> 5,000Fails to engage the hydrophobic cleft; high entropic penalty due to free N-aryl rotation.
-F (Fluoro)3201,100High electronegativity but insufficient van der Waals volume to fill the pocket.
-CH₃ (Methyl)125450Partial filling of the hydrophobic cleft; moderate conformational restriction.
-CH(CH₃)₂ (Isopropyl)12 38 Optimal steric bulk; perfectly occupies the Leu118/Ile126 pocket and locks the bioactive dihedral angle.

Data represents generalized SAR trends for N-arylated anthranilic acid hydroxamates derived from kinetic binding studies[2].

Synthetic Methodology & Self-Validating Protocols

The synthesis of kinase inhibitors using 2-amino-3-isopropylbenzoic acid requires overcoming significant steric hindrance at the carboxylate and electronic deactivation at the amine. The following protocol outlines the synthesis of a model MEK inhibitor (an N-arylated, O-alkylhydroxamate derivative) using a self-validating workflow.

Synthesis_Workflow A 2-Amino-3-isopropyl- benzoic acid B Amide Coupling (HATU, DIPEA, DMF) A->B Step 1: O-alkylamine C N-Arylation (Pd2(dba)3, Xantphos) B->C Step 2: Aryl Halide D Prep-HPLC Purification C->D Crude Product E In Vitro Validation (LC-MS & NMR) D->E Pure Inhibitor

Figure 2: Step-by-step synthetic workflow for generating 3-isopropyl anthranilic acid-based kinase inhibitors.

Phase 1: Sterically Hindered Amide Coupling

Standard coupling reagents (e.g., EDC/HOBt) often fail here due to the steric shielding provided by the 3-isopropyl group and the ortho-amine. We utilize HATU to generate a highly reactive 7-aza-OBt ester.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-amino-3-isopropylbenzoic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15.0 mmol) and cool the mixture to 0 °C in an ice bath. Causality: Cooling minimizes the risk of the unprotected aniline acting as a competing nucleophile, preventing oligomerization.

  • Activation: Add HATU (1.2 equiv, 6.0 mmol) portion-wise. Stir at 0 °C for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add O-methylhydroxylamine hydrochloride (1.5 equiv, 7.5 mmol). Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and run LC-MS. The reaction is complete when the starting material peak (m/z 180 [M+H]+) disappears, replaced by the product peak (m/z 209 [M+H]+).

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Buchwald-Hartwig Cross-Coupling (N-Arylation)

The primary amine is deactivated by the electron-withdrawing nature of the adjacent carbonyl group. Standard SₙAr reactions are insufficient. Palladium-catalyzed cross-coupling using a ligand with a wide bite angle (Xantphos) is required to force the coupling[3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine the amide product from Phase 1 (1.0 equiv, 2.0 mmol), an aryl halide such as 4-bromo-2-fluoro-1-iodobenzene (1.2 equiv, 2.4 mmol), and Cs₂CO₃ (2.0 equiv, 4.0 mmol) in anhydrous Toluene (20 mL).

  • Degassing: Sparge the suspension with Argon gas for 15 minutes. Causality: Oxygen is highly detrimental to the active Pd(0) species; rigorous degassing is mandatory to prevent catalyst death.

  • Catalyst Addition: Under a positive flow of Argon, add Pd₂(dba)₃ (0.05 equiv, 0.1 mmol) and Xantphos (0.10 equiv, 0.2 mmol). Seal the tube.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 12 hours with vigorous stirring.

  • Self-Validation Checkpoint 2 (TLC & Color Change): The reaction should transition from a dark purple/red (Pd₂(dba)₃) to a yellowish-brown suspension. TLC (Hexanes:EtOAc 7:3) should show the consumption of the highly fluorescent amide starting material.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Final Validation (NMR): Purify the crude residue via Preparative HPLC. Validate the final structure via ¹H NMR. Crucial diagnostic peak: Look for the secondary amine proton (N-H). Due to the strong intramolecular hydrogen bond with the carbonyl oxygen, this proton will be highly deshielded, typically appearing as a sharp singlet far downfield between 9.5 ppm and 11.0 ppm .

Conclusion

The integration of 2-Amino-3-(propan-2-yl)benzoic acid into kinase inhibitor libraries provides a masterclass in structure-based drug design. By leveraging the specific steric and hydrophobic properties of the 3-isopropyl group, researchers can reliably synthesize allosteric inhibitors that lock kinases like MEK1/2 into inactive conformations, achieving exquisite selectivity profiles that ATP-competitive inhibitors cannot match.

References

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors ResearchGate3

  • Potent and Selective Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors. 1. 4-(4-Bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones ACS Publications (Journal of Medicinal Chemistry) 1

  • Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase ACS Publications (Biochemistry) 2

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-Amino-3-(propan-2-yl)benzoic acid synthesis

Welcome to the Technical Support Center for the synthesis of 2-Amino-3-(propan-2-yl)benzoic acid (commonly referred to as 3-isopropylanthranilic acid). Synthesizing highly substituted anthranilic acids often presents sig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-3-(propan-2-yl)benzoic acid (commonly referred to as 3-isopropylanthranilic acid).

Synthesizing highly substituted anthranilic acids often presents significant practical challenges. Classical methods require forcing conditions, while contemporary catalytic processes demand bespoke directing groups. For 2-amino-3-(propan-2-yl)benzoic acid, the primary bottlenecks are regioselectivity (differentiating the two ortho positions) and steric hindrance (imposed by the bulky isopropyl group).

To address these challenges, this guide provides troubleshooting protocols for the two most robust synthetic pathways: the classical Directed Ortho-Metalation (DoM) and the modern Iron-Catalyzed Acyl O-Hydroxylamine Rearrangement [1].

Pathway A: Directed Ortho-Metalation (DoM) Route

The DoM approach relies on the kinetic deprotonation of an N-Boc protected aniline. The Boc group acts as a powerful directing group, coordinating with the lithium ion to force lithiation strictly at the adjacent ortho position.

DoM_Pathway A 2-Isopropylaniline B N-Boc-2-isopropylaniline A->B Boc2O, THF Reflux C Ortho-Lithiated Intermediate B->C sec-BuLi, TMEDA THF, -78°C D N-Boc-2-amino-3- (propan-2-yl)benzoic acid C->D 1. CO2 (s) 2. H3O+ E 2-Amino-3-(propan-2-yl) benzoic acid D->E HCl / EtOAc RT

Directed Ortho-Metalation (DoM) workflow for 2-amino-3-(propan-2-yl)benzoic acid synthesis.

Step-by-Step Methodology
  • Protection: Dissolve 2-isopropylaniline (1.0 eq) in anhydrous THF. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and reflux for 12 hours. Purify via recrystallization.

  • Lithiation: Transfer the protected aniline to an oven-dried, argon-purged Schlenk flask. Dissolve in anhydrous THF (0.2 M). Add freshly distilled TMEDA (2.2 eq). Cool the mixture to -78°C. Dropwise add sec-butyllithium (2.2 eq, 1.4 M in cyclohexane) over 30 minutes. Stir at -78°C for 2 hours.

    • Self-Validation Check: Quench a 0.5 mL aliquot with D₂O. Analyze via ¹H NMR; >95% deuterium incorporation at the ortho position confirms successful kinetic lithiation.

  • Carboxylation: Bubble anhydrous CO₂ gas (passed through a Drierite column) into the solution for 1 hour at -78°C, or pour the mixture over freshly crushed dry ice. Allow to warm to room temperature.

  • Deprotection: Quench with 1M HCl until pH < 3. Extract with EtOAc. Concentrate the organic layer, then resuspend in 3M HCl in EtOAc. Stir at room temperature for 4 hours to remove the Boc group. Neutralize, extract, and recrystallize.

Troubleshooting & FAQs (DoM)

Q: Why is my carboxylation yield consistently below 40%, with mostly recovered starting material? Causality & Solution: The isopropyl group creates significant steric hindrance. If TMEDA is not strictly anhydrous or if the sec-BuLi has degraded, the kinetic deprotonation fails to overcome this steric barrier. Action: Titrate your sec-BuLi using N-benzylbenzamide prior to use. Ensure TMEDA is freshly distilled over CaH₂. Extend the lithiation time at -78°C to a full 2 hours to ensure complete conversion before introducing CO₂.

Q: I am observing a mixture of regioisomers. Why did lithiation occur at the para or meta position? Causality & Solution: The Boc group directs strongly to the ortho position via the Complex Induced Proximity Effect (CIPE). However, if the internal temperature of the reaction flask rises above -60°C during the sec-BuLi addition, thermodynamic equilibration occurs, leading to off-target metalation or nucleophilic attack on the Boc group itself. Action: Maintain strict cryogenic conditions (-78°C). Control the sec-BuLi addition rate using a syringe pump (e.g., 1 mL/min) to prevent localized exothermic spikes.

Pathway B: Iron-Catalyzed Acyl O-Hydroxylamine Rearrangement

Developed by Phipps and co-workers[1], this modern approach circumvents the need for cryogenic conditions by utilizing an iron-catalyzed rearrangement of acyl O-hydroxylamines. It operates via an iron-nitrenoid intermediate and a parallel radical chain pathway.

Phipps_Pathway A 3-Isopropylbenzoic acid B Acyl O-hydroxylamine Intermediate A->B BocNHOH, DCC CH2Cl2, 0°C C Iron-Nitrenoid Species B->C TFA (5 eq) FeSO4 (1 mol%) D 2-Amino-3-(propan-2-yl) benzoic acid C->D Rearrangement (RT)

Iron-catalyzed acyl O-hydroxylamine rearrangement pathway.

Step-by-Step Methodology
  • Coupling: In a round-bottom flask, dissolve 3-isopropylbenzoic acid (1.0 eq) and tert-butyl N-hydroxycarbamate (1.0 eq) in dry CH₂Cl₂ (0.2 M). Cool to 0°C. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise. Stir for 1 hour at 0°C. Filter the DCU byproduct and concentrate the filtrate.

    • Self-Validation Check: Before proceeding, verify the disappearance of the broad carboxylic acid O-H stretch (~3300-2500 cm⁻¹) and the appearance of the carbamate C=O stretch (~1750 cm⁻¹) via FTIR.

  • Activation & Rearrangement: In a 4 mL crimp-top vial, dissolve the crude acyl O-hydroxylamine in neat Trifluoroacetic acid (TFA, 5.0 eq). Add FeSO₄·7H₂O (0.01 eq). Seal and stir at room temperature for 16 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Filter through a short silica plug (eluting with Pet. Ether:EtOAc). Precipitate the product as the hydrochloride salt using HCl in diethyl ether.

Troubleshooting & FAQs (Rearrangement)

Q: The rearrangement step yields a black tar and low product recovery. What is causing this degradation? Causality & Solution: While the reaction is robust and air-tolerant, excessive iron catalyst loading triggers runaway radical chain reactions, leading to over-oxidation and polymerization of the newly formed aniline product[2]. Action: Ensure the FeSO₄·7H₂O loading is strictly capped at 1 mol% (0.01 eq). Do not use heat to accelerate the reaction; the ambient temperature is sufficient for the nitrenoid insertion.

Q: I am obtaining a mixture of 2-amino-3-isopropylbenzoic acid and 2-amino-5-isopropylbenzoic acid. How can I improve regioselectivity? Causality & Solution: 3-isopropylbenzoic acid has two inequivalent ortho positions. The acyl O-hydroxylamine rearrangement is highly ortho-selective but exhibits surprisingly low sensitivity to steric hindrance between those two ortho sites. The amination is directed by the carboxylic acid motif, meaning both the 2-position and 6-position are electronically activated. Action: Because the reaction inherently yields a mixture of regioisomers for meta-substituted starting materials, chromatographic separation (silica gel, Pet. Ether:EtOAc gradient) is mandatory post-rearrangement. If strictly >99% regioselectivity is required without chromatography, you must revert to the DoM pathway (Pathway A), where the pre-existing isopropyl group on the aniline strictly dictates the single available ortho position.

Quantitative Yield Comparison

ParameterPathway A: Directed Ortho-MetalationPathway B: Acyl O-Hydroxylamine Rearrangement
Overall Yield 45 - 60%65 - 82% (Combined Regioisomers)
Regioselectivity Absolute (100% ortho to amine)Moderate (Mixture of 3- and 5-isopropyl isomers)
Key Reagents sec-BuLi, TMEDA, CO₂, Boc₂OBocNHOH, DCC, TFA, FeSO₄·7H₂O
Reaction Conditions Cryogenic (-78°C), strictly anhydrousRoom temperature, open to air
Primary Bottleneck Moisture sensitivity during lithiationRegioisomer separation post-rearrangement

References

  • Gillespie, J. E., Lam, N. Y. S., & Phipps, R. J. (2023). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Chemical Science, 14, 10103. [Link]

  • Pan, X., et al. (2017). Autoxidation of Heterocyclic Aminals. ACS Omega, 2(6), 3004-3014. [Link]

Optimization

Technical Support Center: Purification of 2-Amino-3-(propan-2-yl)benzoic Acid

Introduction: Welcome to the technical support guide for 2-Amino-3-(propan-2-yl)benzoic acid (CAS 154551-48-1). This document is designed for researchers, scientists, and drug development professionals who are working wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for 2-Amino-3-(propan-2-yl)benzoic acid (CAS 154551-48-1). This document is designed for researchers, scientists, and drug development professionals who are working with this anthranilic acid derivative. The unique structure of this molecule, featuring a basic amino group, an acidic carboxylic acid group, and a sterically hindering, lipophilic isopropyl group, presents specific challenges during purification. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.

Section 1: Physicochemical Properties & Purification Strategy

Understanding the fundamental properties of 2-Amino-3-(propan-2-yl)benzoic acid is the cornerstone of developing an effective purification strategy. Its amphoteric nature—the ability to act as both an acid and a base—is the most critical characteristic to exploit.

PropertyValueSourceSignificance for Purification
Molecular Formula C₁₀H₁₃NO₂[1]---
Molecular Weight 179.22 g/mol [2][3]Essential for calculating molar equivalents and theoretical yields.
Melting Point 98 - 99 °C[2]A sharp melting point in this range is a key indicator of high purity.
Appearance Solid powder[4]Suitable for purification by recrystallization.
Amphoteric Nature Contains both an acidic (-COOH) and a basic (-NH₂) group.[5]Allows for selective extraction into aqueous acid or base to remove neutral impurities.
Purity (Typical) ≥98%[3]Commercial grades may still contain impurities requiring further purification for sensitive applications.

Section 2: Troubleshooting Guide

This section directly addresses common issues encountered during the purification of 2-Amino-3-(propan-2-yl)benzoic acid in a question-and-answer format.

Issue 1: Persistent Impurities After Initial Aqueous Work-up

Question: My crude product, isolated after synthesis, shows multiple peaks in the HPLC analysis, including what I suspect are unreacted starting materials and neutral byproducts. How can I perform a more effective initial cleanup?

Answer: This is a classic problem where non-polar or neutral impurities are carried through a simple extraction. The amphoteric nature of your target compound is the key to solving this. By selectively protonating the amino group or deprotonating the carboxylic acid group, you can move your desired compound into an aqueous layer, leaving neutral organic impurities behind. This technique is known as acid-base extraction.

The causality is based on differential solubility:

  • In acidic solution (pH < 2), the amino group is protonated to form a water-soluble ammonium salt (-NH₃⁺).

  • In basic solution (pH > 10), the carboxylic acid group is deprotonated to form a water-soluble carboxylate salt (-COO⁻).

  • Neutral impurities remain soluble in the organic solvent.

A robust acid-base extraction workflow is often the most effective first step before attempting more refined techniques like recrystallization or chromatography.

crude Crude Product in Organic Solvent (e.g., EtOAc) add_hcl Wash with 1M HCl (aq) crude->add_hcl separate1 Separate Layers add_hcl->separate1 org1 Organic Layer 1 (Contains Neutral Impurities) separate1->org1 Organic aq1 Aqueous Layer 1 (Contains Product as R-NH3+ salt) separate1->aq1 Aqueous discard1 Discard org1->discard1 add_naoh Adjust pH to >10 with 6M NaOH aq1->add_naoh extract_etOAc Extract with EtOAc add_naoh->extract_etOAc separate2 Separate Layers extract_etOAc->separate2 org2 Organic Layer 2 (Contains Product) separate2->org2 Organic aq2 Aqueous Layer 2 separate2->aq2 Aqueous dry Dry (Na2SO4), Filter, and Evaporate org2->dry discard2 Discard aq2->discard2 pure Purified Product dry->pure

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3-(propan-2-yl)benzoic acid

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the mechanistic pitfalls and side reactions encountered during the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the mechanistic pitfalls and side reactions encountered during the synthesis of 2-Amino-3-(propan-2-yl)benzoic acid (commonly referred to as 3-isopropylanthranilic acid).

This molecule is a critical building block in the development of amide-functionalized ligands and pharmaceutical intermediates [1]. However, its synthesis is notoriously prone to regioselectivity issues and over-oxidation. This guide deconstructs the two most viable synthetic pathways—Route A (Isatin Oxidation) and Route B (Nitration/Reduction) —providing self-validating protocols and causal troubleshooting for researchers and drug development professionals.

Synthetic Workflows & Side Reaction Pathways

The following logical diagram maps the two primary synthetic routes alongside the critical side reactions that compromise yield and purity.

SynthesisRoutes Isatin 7-Isopropylisatin Oxidation Alkaline H₂O₂ Oxidation (NaOH, H₂O₂, 50°C) Isatin->Oxidation Benzoic 3-Isopropylbenzoic Acid Nitration Nitration (HNO₃/H₂SO₄, 0°C) Benzoic->Nitration Target 2-Amino-3-(propan-2-yl)benzoic acid (Target Product) Oxidation->Target Optimal Side1 Azo/Azoxy Dimers (Over-oxidation) Oxidation->Side1 Excess H₂O₂ Side2 Isatoic Anhydride (Incomplete Hydrolysis) Oxidation->Side2 Low pH NitroInt 2-Nitro-3-isopropylbenzoic Acid Nitration->NitroInt Optimal Side3 4-/6-Nitro Isomers (Regioselectivity Issue) Nitration->Side3 Steric Clash Reduction Catalytic Hydrogenation (Pd/C, H₂, EtOH) NitroInt->Reduction Reduction->Target Optimal Side4 Hydroxylamine Int. (Incomplete Reduction) Reduction->Side4 Poisoned Cat.

Figure 1: Synthetic routes to 2-amino-3-isopropylbenzoic acid and common side reactions.

Route A: Alkaline Oxidation of 7-Isopropylisatin

This is the industry-standard route due to its high regiocontrol. The process relies on the ring-opening of 7-isopropylisatin followed by oxidative decarboxylation using hydrogen peroxide [1].

Self-Validating Protocol
  • Lactam Ring Opening: Suspend 7-isopropylisatin (1.0 eq) in 10% aqueous NaOH (3.0 eq). Heat the mixture to 50°C.

    • Causality: The hydroxide ion nucleophilically attacks the lactam carbonyl, hydrolyzing it to form the highly soluble sodium salt of 2-amino-3-isopropylphenylglyoxylic acid.

    • In-Process Control (IPC): Do not proceed until the suspension transitions into a completely clear, dark solution. A clear solution validates 100% ring-opening.

  • Oxidative Decarboxylation: Cool the solution to 0–5°C. Dropwise add 30% H₂O₂ (1.2 eq), maintaining the internal temperature below 20°C.

    • Causality: H₂O₂ attacks the α-keto acid moiety, driving the release of CO₂. Strict temperature control prevents the peroxide from oxidizing the newly liberated aniline group.

  • Quench & Isolation: Stir at 20°C for 2 hours. Add sodium sulfite (Na₂SO₃) to quench unreacted peroxide. Acidify with 2M HCl to pH 4.5. Filter, wash with cold water, and dry.

    • IPC: Test with KI-starch paper prior to acidification. A negative result validates the complete destruction of peroxides, preventing downstream dimerization.

Troubleshooting FAQs (Route A)

Q: My LC-MS shows a major impurity at [M+H]⁺ 206.08. Why is my product contaminated with 7-isopropylisatoic anhydride? A: This occurs when H₂O₂ is added before the isatin ring has fully opened. If the lactam is intact, H₂O₂ initiates a Baeyer-Villiger-type oxidation, inserting an oxygen atom into the ring to form the isatoic anhydride. This anhydride is remarkably stable and resists further hydrolysis. Fix: Strictly enforce the IPC in Step 1; ensure absolute dissolution in NaOH before introducing peroxide.

Q: The isolated product is deep red/orange instead of pale yellow, and yields are low. What happened? A: You have over-oxidized the target molecule. Excess H₂O₂ or localized heating oxidizes the newly formed ortho-amino group into a nitroso intermediate, which rapidly dimerizes with unreacted amine to form highly colored, insoluble azo or azoxy dimers ([M+H]⁺ 357.18). Fix: Limit H₂O₂ to exactly 1.2 equivalents and always quench with Na₂SO₃ before dropping the pH.

Route B: Nitration & Reduction of 3-Isopropylbenzoic Acid

While starting materials are cheaper, this route is plagued by severe steric hindrance, making it less favorable for large-scale synthesis [2].

Self-Validating Protocol
  • Electrophilic Aromatic Substitution (Nitration): Dissolve 3-isopropylbenzoic acid in concentrated H₂SO₄ at 0°C. Slowly add a pre-cooled mixture of conc. HNO₃ (1.05 eq) and H₂SO₄, keeping the internal temperature < 5°C.

    • Causality: Sub-zero temperatures are mandatory to prevent the nitric acid from oxidizing the benzylic C-H bond of the isopropyl group into a tertiary alcohol.

  • Isomer Isolation: Pour the reaction over crushed ice. Filter the crude mixture and purify via rigorous silica gel chromatography (Hexanes/EtOAc) to isolate the 2-nitro isomer.

    • IPC: TLC or HPLC must be used to verify the separation of the 2-nitro isomer from the dominant 4-nitro and 6-nitro byproducts.

  • Catalytic Hydrogenation: Dissolve the purified 2-nitro-3-isopropylbenzoic acid in ethanol. Add 10% Pd/C (0.05 eq). Stir under an H₂ atmosphere (1 atm) at 25°C.

    • IPC: Monitor hydrogen gas uptake using a burette. The reaction is validated as complete only when exactly 3.0 molar equivalents of H₂ have been consumed.

Troubleshooting FAQs (Route B)

Q: The yield of my 2-nitro intermediate is less than 15%. The main products are the 4-nitro and 6-nitro isomers. How do I improve regioselectivity? A: This is the fundamental mechanistic flaw of Route B. The bulky isopropyl group (A-value ~2.15) at the 3-position, combined with the carboxylic acid at the 1-position, creates massive steric shielding over the 2-position. The nitronium ion (NO₂⁺) is forced to attack the less hindered 4- and 6-positions. Fix: Regioselectivity cannot be easily forced here. You must either accept the low yield and separate via chromatography, or switch entirely to Route A.

Q: My hydrogenation stalled, and mass spec shows a peak at [M+H]⁺ 196.10. How do I push the reaction to completion? A: The reaction has stalled at the hydroxylamine intermediate (-NHOH). This is typically caused by sulfur poisoning of the Pd/C catalyst due to residual H₂SO₄ carried over from the nitration step. Fix: Ensure the nitro intermediate is washed with water until the filtrate is pH neutral before hydrogenation. To rescue a stalled reaction, filter off the old catalyst, add fresh Pd/C, and increase the H₂ pressure to 3 atm.

Quantitative Impurity Profiling

To assist your analytical teams, summarize the mass spectrometry and chromatographic data for the side reactions discussed above using the table below.

Table 1: Analytical Profile of Common Side Reactions

Synthetic RoutePrimary Impurity / Side ProductLC-MS[M+H]⁺ (m/z)Relative Retention Time (RRT)*Mechanistic CausalityMitigation Strategy
Route A 7-Isopropylisatoic anhydride206.081.15Baeyer-Villiger oxidation prior to lactam hydrolysis.Ensure 100% dissolution in NaOH before adding H₂O₂.
Route A Azo / Azoxy dimers357.181.40Over-oxidation of the anthranilic amine by excess peroxide.Limit H₂O₂ to 1.2 eq; quench with Na₂SO₃.
Route B 4-Nitro-3-isopropylbenzoic acid210.080.95Steric hindrance at the 2-position directs NO₂⁺ to the 4-position.Switch to Route A; or rely on rigorous chromatography.
Route B Hydroxylamine intermediate196.100.85Catalyst poisoning prevents full reduction of the nitro group.Wash intermediate to neutral pH; increase H₂ pressure.

*RRT values are approximate and based on standard reverse-phase C18 gradients (Water/Acetonitrile with 0.1% Formic Acid).

References

  • Relationships between Nitro Group Reduction Potentials and Torsion Angles in Di-ortho-substituted Nitrobenzenes Journal of the Chemical Society, Perkin Transactions 2[Link]

  • Autoxidation of Heterocyclic Aminals ACS Omega[Link]

Optimization

How to resolve solubility issues with 2-Amino-3-(propan-2-yl)benzoic acid

Technical Support Center: 2-Amino-3-(propan-2-yl)benzoic acid This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Am...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-3-(propan-2-yl)benzoic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Amino-3-(propan-2-yl)benzoic acid (also known as 3-isopropylanthranilic acid). The unique amphoteric nature of this molecule presents specific handling requirements that, if not properly addressed, can lead to experimental variability and failure. This document outlines the chemical principles governing its solubility and provides validated protocols to ensure consistent and successful results.

Physicochemical Profile

Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior in solution. The key parameters for 2-Amino-3-(propan-2-yl)benzoic acid are summarized below.

PropertyValueSignificance for Solubility
Molecular Formula C₁₀H₁₃NO₂-
Molecular Weight 179.22 g/mol [1]Affects mass-to-mole calculations for solution preparation.
Structure Contains a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), making it amphoteric and zwitterionic . The isopropyl group adds non-polar character.
Predicted pKa₁ (-COOH) ~2-4The pH at which the carboxylic acid group is 50% deprotonated. At pH values above this, the group is negatively charged (-COO⁻).
Predicted pKa₂ (-NH₃⁺) ~4-5The pH at which the anilinic amino group is 50% protonated. At pH values below this, the group is positively charged (-NH₃⁺).
Predicted XLogP3 2.4 - 2.5Indicates moderate lipophilicity, suggesting poor intrinsic solubility in purely aqueous media but good solubility in organic solvents.[1][2]
Melting Point 98 - 99 °C[1]-
General Solubility Soluble in DMSO, DMF, ethanol, methanol. Sparingly soluble in water.The choice of an appropriate solvent system is critical.

Core Concepts: Why Is Solubility a Challenge?

The solubility issues with 2-Amino-3-(propan-2-yl)benzoic acid stem directly from its amphoteric and zwitterionic character.[5] An amphoteric compound possesses both acidic and basic functional groups.[5][6]

  • At Low pH (e.g., pH < 2): The carboxylic acid group is fully protonated (-COOH, neutral) and the amino group is fully protonated (-NH₃⁺, positive charge). The molecule carries a net positive charge and behaves as a cation.

  • At High pH (e.g., pH > 6): The carboxylic acid group is fully deprotonated (-COO⁻, negative charge) and the amino group is deprotonated (-NH₂, neutral). The molecule carries a net negative charge and behaves as an anion.

  • At Isoelectric Point (pI): At a specific intermediate pH (the pI), the molecule exists predominantly as a zwitterion, with both a positive (-NH₃⁺) and a negative (-COO⁻) charge. In this state, the net charge is zero. Strong intermolecular electrostatic attractions between zwitterions can lead to the formation of crystal lattices, resulting in minimal aqueous solubility .[7][8]

This pH-dependent charge state is the single most important factor governing aqueous solubility.[9][10][11]

G cluster_low_ph Low pH (e.g., pH 1) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 8) node_low Cationic Form (-COOH, -NH3+) Net Charge: +1 Soluble node_pi Zwitterionic Form (-COO-, -NH3+) Net Charge: 0 POORLY SOLUBLE node_low->node_pi Increase pH node_high Anionic Form (-COO-, -NH2) Net Charge: -1 Soluble node_pi->node_high Increase pH

Caption: pH-dependent ionization and solubility of 2-Amino-3-(propan-2-yl)benzoic acid.

Troubleshooting Guide & FAQs

This section addresses common issues in a practical question-and-answer format.

Q1: I tried dissolving the compound directly in a neutral aqueous buffer (e.g., PBS pH 7.4) and it won't go into solution. Why?

Answer: At neutral pH, the compound is near its isoelectric point (pI). It exists as a zwitterion with a net neutral charge, leading to very low aqueous solubility.[8] Direct dissolution in neutral buffers is highly unlikely to succeed, especially at concentrations above the micromolar range.

Q2: How can I prepare an aqueous stock solution for my biological assay?

Answer: The most reliable method is to exploit the compound's charge states by adjusting the pH. You must first dissolve the compound in a strongly acidic or basic solution and then carefully neutralize it while diluting into your final buffer.

  • Acidic Dissolution (Recommended for most biological assays): Dissolve the compound in a small amount of dilute acid (e.g., 0.1 M HCl) to form the soluble cationic species.

  • Basic Dissolution: Dissolve the compound in a small amount of dilute base (e.g., 0.1 M NaOH) to form the soluble anionic species.

See Protocol 4.1 for a detailed, step-by-step guide.

Q3: I made a high-concentration stock in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

Answer: This is a classic problem known as "antisolvent precipitation." While the compound is highly soluble in a polar aprotic solvent like DMSO, this solvent is miscible with water.[12] When you add a small volume of the DMSO stock to a large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to an environment (water) where it is poorly soluble, causing it to crash out of solution.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.

  • Increase Final DMSO Concentration: Ensure your final assay medium contains a small percentage of DMSO (e.g., 0.5-1%) to act as a co-solvent.[12] Always verify the tolerance of your biological system (e.g., cells, enzymes) to the final DMSO concentration.

  • Use a Co-solvent System: Prepare the stock solution in a mixture of solvents. For example, a stock in 100% DMSO could be serially diluted into a solution containing a co-solvent like polyethylene glycol (PEG 400) or propylene glycol before the final dilution into the aqueous buffer.[13][14][15] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[13][16]

Q4: Can I use heating or sonication to help dissolve the compound?

Answer: Yes, but with caution.

  • Heating: Gentle warming (e.g., to 37-40°C) can increase the rate of dissolution and solubility. However, be mindful of the compound's stability. Prolonged heating at high temperatures can cause degradation. This method is best used to aid initial dissolution in a primary solvent like DMSO or dilute acid/base, not for forcing it into a buffer where it is fundamentally insoluble.

  • Sonication: A brief sonication in a water bath can help break up solid aggregates and accelerate dissolution. This is a safe and effective physical method to use in conjunction with proper solvent and pH selection.

G start Start: Need to dissolve 2-Amino-3-(propan-2-yl)benzoic acid q_solvent What is the desired final solvent? start->q_solvent organic Organic Solvent (DMSO, DMF, Ethanol) q_solvent->organic Organic aqueous Aqueous Buffer (e.g., PBS, TRIS) q_solvent->aqueous Aqueous dissolve_organic Dissolve directly. Use gentle warming or sonication if needed. organic->dissolve_organic dissolve_aqueous Do NOT dissolve directly. Use pH adjustment method. (See Protocol 4.1) aqueous->dissolve_aqueous check_precip Diluting into aqueous buffer? dissolve_organic->check_precip no_precip Final concentration is in organic solvent. Done. check_precip->no_precip No yes_precip Antisolvent Precipitation Risk check_precip->yes_precip Yes mitigate_precip Mitigation Strategies: 1. Lower final concentration. 2. Ensure final buffer has co-solvent (e.g., 0.5% DMSO). 3. Use intermediate dilution with co-solvents. yes_precip->mitigate_precip

Caption: Troubleshooting workflow for dissolving 2-Amino-3-(propan-2-yl)benzoic acid.

Experimental Protocols

Protocol 4.1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes the preparation of a 10 mM aqueous stock solution.

Materials:

  • 2-Amino-3-(propan-2-yl)benzoic acid (MW: 179.22 g/mol )

  • 1 M NaOH solution

  • 1 M HCl solution

  • High-purity water (e.g., Milli-Q)

  • Calibrated pH meter

Procedure:

  • Weigh Compound: Weigh out 1.79 mg of the compound for 1 mL of a 10 mM final solution.

  • Initial Suspension: Add approximately 50% of the final desired volume of water (e.g., 500 µL) to the solid. The compound will not dissolve and will form a suspension.

  • Basic Solubilization: While stirring, add 1 M NaOH dropwise (typically a few microliters) until the solid completely dissolves. The solution should become clear as the anionic form of the compound is generated. The pH will be highly basic.

  • pH Adjustment: Carefully add 1 M HCl dropwise to begin neutralizing the solution. Monitor the pH closely with a calibrated meter.

    • CRITICAL STEP: As you approach the isoelectric point (estimated pH ~3-5), the compound may begin to precipitate. It is essential to add the final volume of water or buffer before reaching the pI to keep the concentration below the solubility limit of the zwitterion.

  • Final Dilution: Once the pH is adjusted to ~1-1.5 units above or below your target final pH, add the remaining volume of water or your target buffer.

  • Final pH Titration: Make final, small adjustments to the pH to reach your desired value (e.g., 7.4). The solution should remain clear.

  • Sterilization: Sterile-filter the final solution through a 0.22 µm filter if required for cell-based assays.

Protocol 4.2: Preparation of a High-Concentration Stock in an Organic Solvent

This protocol describes the preparation of a 50 mM stock solution in 100% DMSO.

Materials:

  • 2-Amino-3-(propan-2-yl)benzoic acid (MW: 179.22 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Weigh out 8.96 mg of the compound for 1 mL of a 50 mM final solution. Place it in a sterile, appropriate vial (e.g., glass or polypropylene).

  • Add Solvent: Add 1 mL of anhydrous DMSO.

  • Dissolve: Cap the vial tightly and vortex thoroughly. If dissolution is slow, use a brief (5-10 minute) sonication in a room temperature water bath or gentle warming (up to 40°C). Ensure the solid is completely dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

References

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Journal of Pharmaceutical Chemistry and Drug formulation, 3(1). Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Jain, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 141–149. Available at: [Link]

  • Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1). Available at: [Link]

  • Popa, I., et al. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601. Available at: [Link]

  • Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available at: [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Amphoteric – Knowledge and References. Retrieved from [Link]

  • Oja, M., & Maran, U. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. Available at: [Link]

  • Chemspace. (n.d.). 2-[(propan-2-yl)amino]benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-(propan-2-yl)benzoic acid. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • Chromatography Forum. (2004). Separation of zwitter ionic drug molecule. Retrieved from [Link]

  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • Reddit. (2023). Work-up of a zwitterion? Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.3.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Domańska, U., & Pobudkowska, A. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). 3-Hydroxyanthranilic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa Values of N-isopropylacrylamide Copolymers of Propacrylic Acid. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

Sources

Troubleshooting

Recrystallization problems with 2-Amino-3-(propan-2-yl)benzoic acid and solutions.

Technical Support Center: Troubleshooting 2-Amino-3-(propan-2-yl)benzoic Acid Recrystallization Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Amino-3-(propan-2-yl)benzoic Acid Recrystallization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1). As an anthranilic acid derivative featuring a bulky ortho-isopropyl group, this molecule presents unique thermodynamic and kinetic challenges during purification. The steric hindrance disrupts standard hydrogen-bonding networks, while its amphoteric (zwitterionic) nature makes its solubility highly pH-dependent.

This guide provides field-proven, self-validating protocols to resolve common issues like oiling out, oxidation, and poor yield.

Part 1: Physicochemical Properties & Quantitative Data

Understanding the baseline properties of 2-Amino-3-(propan-2-yl)benzoic acid is critical for designing a rational recrystallization strategy.

PropertyValue / DescriptionImpact on Crystallization Workflow
Molecular Formula C10H13NO2N/A
Molecular Weight 179.22 g/mol [1]N/A
Functional Groups -NH2 (basic), -COOH (acidic), -CH(CH3)2 (lipophilic)Amphoteric behavior; requires strict pH control for isolation.
Isoelectric Point (pI) ~3.5 – 4.5 (Estimated)Minimum solubility occurs here; target pH for maximum yield.
Steric Profile High (ortho-isopropyl and ortho-amino groups)Kinetically hinders crystal lattice integration, promoting oiling out.
Stability Light and oxygen sensitiveProne to autoxidation at elevated temperatures; requires inert atmosphere[2].

Part 2: Troubleshooting FAQs

Q1: Why does my product consistently "oil out" (form an emulsion) instead of forming solid crystals during cooling? A1: "Oiling out" (liquid-liquid phase separation) occurs when the integration of solute molecules into the rigid crystal lattice is kinetically hindered, causing the compound to separate as a solute-rich liquid droplet rather than a solid[3]. For 2-Amino-3-(propan-2-yl)benzoic acid, the bulky isopropyl group lowers the melting point and increases organic solubility, creating a high activation energy barrier for primary nucleation. When the solution is cooled too rapidly, it bypasses the metastable zone and enters a highly supersaturated state, forcing the oil phase to crash out[3]. Causality & Solution: To resolve this, you must control supersaturation. By introducing seed crystals halfway into the metastable zone, you provide a pre-existing lattice that bypasses the primary nucleation barrier, allowing the system to consume supersaturation via controlled crystal growth rather than emulsion formation[4].

Q2: How do I maximize yield given the amphoteric nature of this molecule? A2: As an amino acid derivative, this compound exists in equilibrium between its cationic, anionic, and zwitterionic forms. If your aqueous or mixed-solvent system is too acidic or too basic, the compound forms highly soluble salts, drastically reducing your crystalline yield[5]. Causality & Solution: The solubility of amphoteric molecules is minimized at their isoelectric point (pI), where the molecule carries a net-zero charge and crystal lattice energy is maximized due to optimal zwitterionic packing[6]. You must carefully titrate the crude mixture to a pH of ~3.5–4.5 before initiating cooling or antisolvent addition[5].

Q3: Why are my crystals darkening (turning brown/yellow) during the heating phase of recrystallization? A3: The free primary amine on the electron-rich aromatic ring is highly susceptible to autoxidation, especially when exposed to heat, light, and dissolved oxygen in the solvent[2]. Causality & Solution: Oxidative degradation leads to the formation of colored polymeric impurities that easily co-crystallize or get trapped in the oiling-out phase. To prevent this, degas your recrystallization solvents (e.g., via sparging with N2 or Ar) and perform the dissolution step under an inert atmosphere, protecting the flask from direct light[2].

Part 3: Visualizations of Crystallization Pathways

OilingOut Start High Supersaturation Liquid-Liquid Phase Separation (Oiling Out) Dilute Reduce Supersaturation (Heat or Add Solvent) Start->Dilute Step 1 Seed Add Seed Crystals in Metastable Zone Dilute->Seed Step 2 Cool Controlled Slow Cooling (< 0.5 °C/min) Seed->Cool Step 3 Success Primary Crystal Growth (High Purity Solid) Cool->Success Step 4

Workflow for resolving liquid-liquid phase separation (oiling out) via controlled seeding.

Isoelectric Acidic pH < 3 Cationic Form (High Solubility) Titrate Careful Titration (Acid or Base) Acidic->Titrate Basic pH > 5 Anionic Form (High Solubility) Basic->Titrate Zwitterion Isoelectric Point (pH ~3.5-4.5) Zwitterion Form (Minimum Solubility) Titrate->Zwitterion Target pI Isolate Vacuum Filtration & Cold Wash Zwitterion->Isolate Crystallization

pH-dependent speciation and isoelectric precipitation pathway for amphoteric amino acids.

Part 4: Experimental Protocols

Protocol 1: Anti-Solvent Crystallization with Seeding (To Prevent Oiling Out) This self-validating system ensures that if the product begins to oil out, the operator can immediately reverse the phase separation by adjusting temperature or concentration, proving the thermodynamic boundaries of the metastable zone.

  • Solvent Preparation: Select a binary solvent system such as Toluene (Good Solvent) and Heptane (Anti-Solvent). Degas both solvents by sparging with Nitrogen for 15 minutes to prevent amine oxidation.

  • Dissolution: Suspend the crude 2-Amino-3-(propan-2-yl)benzoic acid in a minimum volume of Toluene. Heat to 70°C under a Nitrogen atmosphere until fully dissolved.

  • Hot Filtration: Pass the hot solution through a pre-warmed PTFE syringe filter (0.45 µm) to remove insoluble polymeric impurities that could act as uncontrolled nucleation sites.

  • Anti-Solvent Titration: Slowly add hot Heptane dropwise while maintaining the temperature at 70°C. Stop addition immediately at the first sign of persistent cloudiness (the cloud point).

  • Supersaturation Reversal (Self-Validation): Add 1-2 mL of Toluene until the solution is perfectly clear again. This confirms you are exactly at the solubility limit without crossing into the oiling-out regime[5].

  • Seeding: Cool the solution strictly by 5°C (to 65°C) to enter the metastable zone. Add 0.5% w/w of pure 2-Amino-3-(propan-2-yl)benzoic acid seed crystals[4].

  • Controlled Cooling: Program a cooling ramp of 0.2°C to 0.5°C per minute down to 5°C. Causality: Slow cooling allows solute molecules sufficient time to overcome steric hindrance and orient correctly into the crystal lattice, avoiding liquid-liquid separation[3].

  • Isolation: Collect the white/off-white crystals via vacuum filtration, wash with ice-cold Heptane, and dry under vacuum at 40°C.

Protocol 2: Isoelectric Precipitation (For High-Yield Recovery from Aqueous/Mixed Streams) This protocol utilizes the zwitterionic nature of the molecule to force precipitation, rejecting neutral organic impurities.

  • Dissolution in Base: Dissolve the crude, sticky product in a 1M NaOH aqueous solution. The high pH (>8) converts the molecule entirely into its highly soluble anionic carboxylate form.

  • Organic Wash: Extract the basic aqueous layer twice with Ethyl Acetate. Discard the organic layer. Causality: This selectively removes neutral lipophilic impurities while the target molecule remains safely in the aqueous phase as a salt.

  • pH Shift: Cool the aqueous layer to 10°C in an ice bath. While stirring vigorously, begin dropwise addition of 1M HCl.

  • Isoelectric Targeting: Monitor the pH continuously using a calibrated pH meter. As the pH approaches 4.0, the solution will become highly turbid as the zwitterion forms[5].

  • Equilibration: Once pH 3.8 - 4.2 is reached, stop acid addition. Stir the suspension at 5°C for 2 hours to allow complete crystal maturation and minimize the inclusion of water molecules[6].

  • Isolation: Filter the precipitate, wash with minimal ice-cold distilled water, and dry thoroughly under vacuum.

Part 5: References

  • Mettler Toledo. "Oiling Out in Crystallization." MT.com. 3

  • Sigma-Aldrich. "2-Amino-3-isopropylbenzoic acid | 154551-48-1." Sigmaaldrich.com. 2

  • Benchchem. "Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization." Benchchem.com. 5

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." MT.com. 4

  • Radboud Repository. "On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals." RU.nl. 6

  • PubChem. "2-Amino-3-(propan-2-yl)benzoic acid." NIH.gov. 1

Sources

Optimization

Technical Support Center: Degradation Pathways of 2-Amino-3-(propan-2-yl)benzoic Acid

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, understanding the stability profile of your active pharmaceutical ingredients (APIs) and critical intermediates is par...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, understanding the stability profile of your active pharmaceutical ingredients (APIs) and critical intermediates is paramount. 2-Amino-3-(propan-2-yl)benzoic acid (also known as 3-isopropylanthranilic acid) presents unique stability challenges due to the electronic and steric interplay between its ortho-substituted amino, carboxyl, and isopropyl groups.

This guide provides an authoritative, mechanistic breakdown of its degradation pathways, self-validating troubleshooting protocols, and quantitative analytical signatures to ensure the integrity of your experimental workflows.

Core Degradation Mechanisms (Visual Workflow)

The degradation of 2-Amino-3-(propan-2-yl)benzoic acid is primarily driven by three stress vectors: thermal, oxidative, and photolytic.

DegradationPathways API 2-Amino-3-(propan-2-yl) benzoic acid Thermal Thermal Stress (>100°C, Acidic pH) API->Thermal Oxidative Oxidative Stress (O2, Radicals) API->Oxidative Photolytic Photolytic Stress (UV/Vis Light) API->Photolytic Decarb Decarboxylation Thermal->Decarb Autox Autoxidation Oxidative->Autox PhotoDeg Photo-oxidation Photolytic->PhotoDeg Prod1 2-Isopropylaniline + CO2 Decarb->Prod1 Prod2 Azo/Azoxy Dimers & Hydroxylamines Autox->Prod2 Prod3 Benzylic Oxidation Products PhotoDeg->Prod3

Fig 1: Primary degradation pathways of 2-Amino-3-(propan-2-yl)benzoic acid under various stresses.

Mechanistic FAQs

Q1: Why is the isopropyl group at the C3 position a critical liability for stability? A: The bulky isopropyl group introduces significant steric hindrance, forcing the adjacent C2-amino group out of the optimal aromatic plane (1)[1]. This torsional strain disrupts the resonance stabilization of the nitrogen lone pair with the aromatic ring, lowering the oxidation potential. Consequently, the amino group becomes highly susceptible to radical-mediated autoxidation, leading to the formation of azo/azoxy dimers and hydroxylamines (2)[2]. Furthermore, the benzylic tertiary carbon of the isopropyl group is a prime target for hydrogen atom abstraction, leading to hydroperoxide formation under aerobic conditions.

Q2: Under what specific conditions does decarboxylation become the dominant pathway? A: Like most anthranilic acid derivatives, 2-amino-3-(propan-2-yl)benzoic acid is prone to thermal decarboxylation, a process significantly accelerated in acidic environments (3)[3]. Protonation of the amino group creates a strong electron-withdrawing effect that weakens the adjacent C-C bond of the carboxylate. When subjected to temperatures exceeding 80°C at a low pH, the molecule rapidly loses CO₂ to form 2-isopropylaniline.

Troubleshooting Guide & Root Cause Analysis

When impurities arise during scale-up or storage, systematic LC-MS/MS diagnostic routing is required.

TroubleshootingWorkflow Start Impurity Detected in API Batch LCMS Perform LC-MS/MS Analysis Start->LCMS MassCheck Mass Shift? LCMS->MassCheck Minus44 -44 Da (Loss of CO2) MassCheck->Minus44 Yes Plus16 +16 to +32 Da (Oxidation) MassCheck->Plus16 Yes Decarb Thermal Decarboxylation Check Temp/pH Minus44->Decarb Oxidation Autoxidation/Benzylic Ox Check Storage (O2/Light) Plus16->Oxidation

Fig 2: Diagnostic workflow for identifying and resolving common API degradation impurities.

Issue 1: Unexplained Mass Loss (-44 Da) During API Drying or Heated Processing
  • Root Cause : Thermal decarboxylation.

  • Diagnostic : LC-MS/MS reveals a major impurity at m/z 136.10 [M+H]⁺, corresponding to 2-isopropylaniline.

  • Corrective Action : Lower drying temperatures below 60°C. Ensure the API is isolated as a neutral zwitterion or a stable salt form rather than an acidic hydrochloride salt, which catalyzes the CO₂ loss (3)[3].

Issue 2: Chromatic Shift (Yellowing/Browning) During Ambient Storage
  • Root Cause : Aerobic autoxidation of the amino group. Aminyl radicals generated via trace metal catalysis or light exposure react with O₂ (4)[4].

  • Diagnostic : Appearance of +14 Da or +30 Da mass shifts (azo/azoxy dimers) or +16 Da (N-hydroxylation or benzylic oxidation).

  • Corrective Action : Store the compound under an inert argon atmosphere. Implement opaque, amber-colored packaging to eliminate photolytic radical initiation.

Standardized Experimental Protocols

To ensure data integrity, all degradation studies must be self-validating. The protocols below are engineered to isolate specific variables and prevent artifactual degradation during analysis.

Protocol A: Self-Validating Oxidative Stress Assay

Objective : To map the autoxidation pathways and identify primary oxidative degradants.

  • Preparation : Prepare a 1 mg/mL solution of 2-amino-3-(propan-2-yl)benzoic acid (5)[5] in LC-MS grade acetonitrile.

  • Self-Validating Cohort Split : Divide the solution into three distinct cohorts:

    • (A) Control: Argon purged. (Causality: Establishes the baseline solvent interaction).

    • (B) Aerobic: O₂ purged. (Causality: Mimics ambient aerobic exposure).

    • (C) Forced Radical: O₂ purged + 1 mol% AIBN (radical initiator). (Causality: Forces the radical-mediated aminyl pathway to definitively confirm the mechanism) (2)[2].

  • Incubation : Incubate all cohorts at 40°C in the dark for 48 hours.

  • Radical Quenching : Quench the reaction by adding 0.1% BHT (butylated hydroxytoluene). (Causality: BHT rapidly scavenges residual radicals, freezing the degradation profile and preventing artificial oxidation during the LC-MS autosampler queue).

  • Analysis : Analyze via LC-HRMS to detect +16 Da and dimerized mass shifts.

Protocol B: pH-Dependent Thermal Decarboxylation Kinetics

Objective : To determine the activation energy of decarboxylation across different pH microenvironments.

  • Preparation : Formulate 0.5 mg/mL API solutions in three buffered systems: pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Borate).

  • Containment : Aliquot into hermetically sealed glass ampoules. (Causality: Prevents solvent evaporation which would artificially concentrate the sample and skew kinetic calculations).

  • Thermal Stress : Submerge ampoules in a thermostatic oil bath at 60°C, 80°C, and 100°C.

  • Thermal Quenching : Withdraw samples at 0, 2, 4, 8, and 24 hours. Immediately crash-cool in an ice-water bath. (Causality: Rapid thermal quenching halts the temperature-dependent decarboxylation reaction instantly, ensuring accurate kinetic time-point measurements).

  • Quantification : Quantify the loss of the parent peak (m/z 178.09) and the appearance of 2-isopropylaniline (m/z 135.10) using HPLC-UV at 254 nm.

Quantitative Data & Analytical Signatures

Use the following reference table to rapidly identify degradation products during LC-MS/MS analysis.

Degradant / ImpurityMechanismPrimary Stress ConditionExact Mass (Da)LC-MS/MS Mass ShiftKey Structural Feature
Parent API N/AN/A179.09Baseline2-Amino-3-isopropyl
2-Isopropylaniline DecarboxylationThermal / Acidic135.10-44 DaLoss of -COOH
N-Hydroxy Derivative AutoxidationO₂ / Radicals195.09+16 DaN-OH formation
Benzylic Alcohol OxidationO₂ / Photolytic195.09+16 DaC3-C(OH)(CH₃)₂
Azo Dimer Radical CouplingO₂ / Metals352.18+173 DaAr-N=N-Ar linkage

References

  • National Center for Biotechnology Information. "2-Amino-3-(propan-2-yl)benzoic acid - PubChem." PubChem.[6]

  • ChemicalBook. "2-amino-3-(propan-2-yl)benzoic acid | 154551-48-1." ChemicalBook.[5]

  • ACS Omega. "Autoxidation of Heterocyclic Aminals." ACS Publications.[2]

  • RSC Publishing. "Relationships between Nitro Group Reduction Potentials and Torsion Angles in Di-ortho-substituted Nitrobenzenes." Royal Society of Chemistry.[1]

  • Wikipedia. "Anthranilic acid." Wikimedia Foundation.[3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-3-(propan-2-yl)benzoic Acid Couplings

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists, process scientists, and drug development professionals struggling with low yields during the amide coupling of 2-amino-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists, process scientists, and drug development professionals struggling with low yields during the amide coupling of 2-amino-3-(propan-2-yl)benzoic acid (commonly known as 2-amino-3-isopropylbenzoic acid).

As a highly sterically hindered anthranilic acid derivative, this substrate routinely causes standard coupling protocols to fail. Below, we dissect the mechanistic root causes of these failures and provide field-proven, self-validating methodologies to overcome them.

Mechanistic Analysis: The Root Causes of Failure

Coupling 2-amino-3-(propan-2-yl)benzoic acid presents a trifecta of chemical challenges depending on which functional group you are targeting:

  • Extreme Steric Shielding: The C3 isopropyl group and the C1 carboxylic acid create a highly congested microenvironment around the C2 aniline. Standard bulky active esters (like HOBt or HOAt esters) simply cannot physically access the reactive centers.

  • Electronic Deactivation: The C2 amine is an aniline derivative. Its lone pair is delocalized into the aromatic ring, rendering it a remarkably poor nucleophile compared to aliphatic amines.

  • Intramolecular Sabotage: When activating the C1 carboxylic acid, the adjacent C2 amine frequently attacks the newly formed active ester, forming a stable 1,4-dihydro-2H-3,1-benzoxazin-2-one intermediate that sequesters your starting material. Furthermore, uronium-based reagents can react directly with the unprotected aniline.

Diagnostic Troubleshooting Workflow

Use the following logical pathway to diagnose your specific failure mode and select the appropriate corrective protocol.

G Start Low Yield in Coupling Reaction CheckTarget Identify the Reactive Center Start->CheckTarget TargetAmine Coupling the C2 Amine (Poor Nucleophile) CheckTarget->TargetAmine TargetAcid Coupling the C1 Acid (Sterically Shielded) CheckTarget->TargetAcid CheckHATU Using HATU/HBTU? TargetAmine->CheckHATU CheckSideRxn Intramolecular Interference? TargetAcid->CheckSideRxn Guanylation Guanylation of Aniline (Side Reaction) CheckHATU->Guanylation Yes SwitchAcyl Use Acid Chloride (Ghosez's Reagent) CheckHATU->SwitchAcyl No Guanylation->SwitchAcyl Benzox Benzoxazinone Formation CheckSideRxn->Benzox Yes UseFluoride Use Acyl Fluoride (TFFH / Cyanuric Fluoride) CheckSideRxn->UseFluoride No Benzox->UseFluoride

Diagnostic workflow for troubleshooting 2-amino-3-isopropylbenzoic acid couplings.

Frequently Asked Questions (FAQs)

Q1: I am using HATU and DIPEA to couple a primary amine to the carboxylic acid of 2-amino-3-(propan-2-yl)benzoic acid. My LC-MS shows <10% product and a massive impurity peak. What is happening? A: You are observing a guanylation side reaction. Uronium-based coupling reagents like HATU are highly electrophilic. Because your substrate contains an unprotected, sterically hindered aniline, HATU reacts directly with the C2 amine to form a tetramethylguanidinium byproduct, completely destroying your starting material. This is a well-documented phenomenon when repurposing HATU with hindered anilines (). You must switch to an acyl fluoride or acid chloride activation method.

Q2: Why do standard carbodiimide (EDC/HOBt) couplings fail when trying to acylate the C2 amine of this compound? A: The C2 amine is electronically deactivated by the adjacent carboxylic acid and physically blocked by the C3 isopropyl group. Standard active esters (like HOBt esters) are simply too bulky to be attacked by this shielded aniline. The activation energy barrier is too high for the reaction to proceed at room temperature.

Q3: What is the most reliable method for coupling sterically hindered anthranilic acids without causing intramolecular side reactions? A: The generation of an in situ acyl fluoride. Acyl fluorides are uniquely suited for hindered substrates because the fluoride ion is small, highly electronegative, and forms a stable intermediate that resists auto-degradation (unlike acyl chlorides) while remaining highly reactive toward amines at elevated temperatures ().

Quantitative Reagent Comparison

The following table summarizes the expected outcomes when attempting to couple 2-amino-3-(propan-2-yl)benzoic acid using various standard and advanced methodologies.

Coupling MethodologyReagents & ConditionsTypical Yield (%)Primary Byproducts / Failure Modes
Uronium Salts HATU, DIPEA, DMF, 25°C< 15%Guanidinium adducts, Benzoxazinone formation
Carbodiimides EDC, HOBt, DIPEA, DCM10 - 20%Unreacted starting material (steric block)
Acid Chloride SOCl₂, Reflux50 - 65%Substrate degradation, harsh acidic conditions
Mild Acid Chloride Ghosez's Reagent, DCM, 40°C75 - 85%Minimal; requires strictly anhydrous conditions
Acyl Fluoride Cyanuric Fluoride, Pyridine85 - 95% Highly efficient; bypasses steric hindrance

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the final coupling step without passing the built-in analytical checkpoints.

Protocol A: Acyl Fluoride-Mediated Coupling (Targeting the C1 Carboxylic Acid)

Causality: Cyanuric fluoride generates an acyl fluoride intermediate. The small atomic radius of fluorine minimizes steric clash during the transition state of the nucleophilic attack, allowing the incoming amine to successfully bind to the hindered C1 carbonyl. Pyridine is used instead of DIPEA to prevent premature base-catalyzed cyclization.

  • Preparation: Dissolve 2-amino-3-(propan-2-yl)benzoic acid (1.0 eq, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Activation: Add Pyridine (1.0 eq, 1.0 mmol), followed by dropwise addition of Cyanuric Fluoride (1.2 eq, 1.2 mmol). Stir at room temperature for 2 hours. A white precipitate (cyanuric acid) will form.

  • System Validation Checkpoint: Withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous methanol containing 1% triethylamine. Analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material mass (M) and the appearance of the methyl ester mass (M+14).

    • Fail Criteria: If the starting material persists, the cyanuric fluoride has hydrolyzed due to moisture; procure fresh reagent.

  • Coupling: Filter the reaction mixture through a dry Celite pad to remove the cyanuric acid precipitate. To the clear filtrate, add the target amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Incubation: Heat the reaction to 40°C for 12 hours. The thermal energy overcomes the remaining steric barrier, while the acyl fluoride remains stable against thermal degradation.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amines and pyridine) and saturated NaHCO₃. Dry over MgSO₄ and concentrate.

Protocol B: Mild Acid Chloride Acylation (Targeting the C2 Amine)

Causality: When the C2 amine is the nucleophile, the electrophile must be as small and reactive as possible. Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) quantitatively converts the incoming carboxylic acid to an acid chloride under strictly neutral conditions, avoiding the degradation seen with thionyl chloride.

  • Electrophile Generation: Dissolve the incoming carboxylic acid (1.5 eq) in anhydrous DCM. Add Ghosez's reagent (1.6 eq). Stir for 1 hour at room temperature.

  • System Validation Checkpoint: Withdraw a 5 µL aliquot and quench into 100 µL of methanol.

    • Pass Criteria: LC-MS analysis must show the methyl ester of the incoming acid.

    • Fail Criteria: If the free acid is observed, Ghosez's reagent is inactive. Do not proceed.

  • Coupling: To the validated acid chloride solution, add 2-amino-3-(propan-2-yl)benzoic acid (1.0 eq), followed by Pyridine (2.0 eq) and N,N-Dimethylpyridin-4-amine (DMAP, 0.1 eq).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that forces the acylation of the electron-poor, hindered aniline.

  • Incubation: Reflux the mixture at 40°C for 18-24 hours. Monitor via TLC until the aniline is consumed.

References

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2016.[Link]

  • "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry, 2025.[Link]

Optimization

Technical Support Center: Scaling Up Synthesis of 2-Amino-3-(propan-2-yl)benzoic acid

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Amino-3-(propan-2-yl)benzoic acid (also known as 2-amino-3-isopropylbenzoic acid). This guide is designed for researchers and process chemists t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Amino-3-(propan-2-yl)benzoic acid (also known as 2-amino-3-isopropylbenzoic acid). This guide is designed for researchers and process chemists transitioning this anthranilic acid derivative from bench-scale discovery to pilot-scale production.

Traditionally, synthesizing ortho-amino benzoic acids with bulky adjacent alkyl groups (like an isopropyl group at the 3-position) via nitration and reduction is plagued by poor regioselectivity due to steric hindrance. To bypass this, modern scale-up protocols utilize the ortho-selective amination of arene carboxylic acids via the rearrangement of acyl O-hydroxylamines [1]. This iron-catalyzed intramolecular migration guarantees precise regiocontrol.

G A 3-Isopropylbenzoic Acid (Starting Material) B DCC, tert-Butyl N-hydroxycarbamate CH2Cl2, 0 °C A->B C tert-Butyl (3-isopropylbenzoyl)oxy)carbamate (Intermediate) B->C 1 h D TFA (5 eq.), FeSO4·7H2O (1 mol%) TFE, 40 °C, 16 h C->D E N-O Cleavage & SET-Mediated Ortho-Migration D->E Fe(II) Catalyst F 2-Amino-3-(propan-2-yl)benzoic acid (Target Product) E->F Rearomatization

Fig 1: Iron-catalyzed ortho-selective amination workflow for 2-amino-3-(propan-2-yl)benzoic acid.

Standard Operating Procedure (SOP): Scalable Protocol

The following self-validating protocol is adapted for multigram to kilogram scale-up, utilizing Single-Electron Transfer (SET) catalysis to drive the rearrangement[1].

Step 1: Synthesis of the Acyl O-Hydroxylamine Intermediate
  • Preparation: In a dry, nitrogen-purged reactor, dissolve 3-isopropylbenzoic acid (1.0 eq.) and tert-butyl N-hydroxycarbamate (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M).

  • Cooling: Chill the reactor jacket to strictly 0 °C.

  • Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise over 30 minutes to manage the exothermic coupling.

  • Stirring: Maintain stirring at 0 °C for 1 hour.

  • Filtration & Concentration: Filter the resulting suspension to remove the byproduct. Concentrate the filtrate in vacuo and purify via a short silica plug (Petroleum Ether:EtOAc 92:8) to yield tert-butyl (3-isopropylbenzoyl)oxy)carbamate.

  • Self-Validation Check: The reaction is proceeding correctly when the clear solution transitions into a thick white suspension within 15 minutes. This visual cue is the precipitation of dicyclohexylurea (DCU), confirming the activation of the carboxylic acid and successful coupling.

Step 2: Fe(II)-Catalyzed Rearrangement
  • Preparation: In a reactor equipped with a reflux condenser, dissolve the intermediate (1.0 eq.) and FeSO₄·7H₂O (0.01 eq.) in degassed 2,2,2-Trifluoroethanol (TFE, 0.05 M).

  • Acidification: Slowly add Trifluoroacetic acid (TFA, 5.0 eq.).

  • Heating: Warm the reactor to 40 °C and stir for 16 hours.

  • Workup: Concentrate the reaction in vacuo. Adjust the pH of the aqueous phase to ~4.0 to precipitate the product. Filter and dry to obtain 2-amino-3-(propan-2-yl)benzoic acid.

  • Self-Validation Check: Upon the addition of FeSO₄·7H₂O and TFA, the solution should exhibit a slight color shift (pale yellow to amber), indicating active Fe(II)/Fe(III) cycling. The absence of gas evolution confirms that undesired decarboxylation is not occurring[1].

Quantitative Data: Reaction Optimization

Understanding the causality behind the reagent choices is critical for scale-up. The table below summarizes the effect of varying parameters on the rearrangement step, demonstrating why the specific conditions in the SOP are mandatory[1].

Catalyst (mol%)Acid (eq)SolventTemp (°C)Yield (%)Mechanistic Causality / Observation
None TFA (5)TFE4045%Sluggish conversion; relies solely on thermal N-O cleavage.
FeSO₄·7H₂O (1) TFA (5) TFE 40 88% Optimal; Fe(II) acts as a SET initiator, driving rapid radical formation.
FeSO₄·7H₂O (1)HCl (5)TFE4020%Chloride ions heavily coordinate Fe, inhibiting its SET activity.
FeSO₄·7H₂O (1)TFA (5)DCM4065%DCM lacks the ionizing power of TFE to stabilize polar transition states.

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low Yield in Rearrangement Check1 Check Reaction Temperature Issue->Check1 Check2 Check Catalyst State Issue->Check2 TempLow < 40 °C: Incomplete Conversion Check1->TempLow TempHigh > 45 °C: Thermal Decomposition Check1->TempHigh CatOx Fe(II) oxidized to Fe(III): Loss of SET activity Check2->CatOx Sol Degas solvent (TFE) Store FeSO4 under N2 CatOx->Sol

Fig 2: Decision tree for troubleshooting low yields during the rearrangement step.

Q1: Why do we use 2,2,2-Trifluoroethanol (TFE) instead of standard chlorinated solvents for the scale-up? A1: TFE is critical for stabilizing the highly polar/cationic intermediates generated during the N-O bond cleavage. Its high ionizing power combined with low nucleophilicity prevents solvent-trapping side reactions, which are common in solvents like DCM or THF. This maximizes the efficiency of the intramolecular ortho-migration[1].

Q2: How do we prevent the formation of the 4-amino isomer during scale-up? A2: The 3-isopropyl group exerts significant steric hindrance, which naturally disfavors substitution at the 2-position in traditional intermolecular electrophilic aromatic substitutions. However, this specific protocol utilizes an intramolecular rearrangement where the nitrogen is tethered to the carboxylate group. By strictly maintaining the temperature at 40 °C, the reaction remains under kinetic control, forcing the tethered nitrogen to attack the adjacent ortho-position (2-position) despite the steric bulk of the isopropyl group[1].

Q3: The yield of the rearrangement step dropped from 88% in the lab to 45% in the pilot plant. What happened? A3: This is a classic symptom of catalyst oxidation. Fe(II) is strictly required for the Single-Electron Transfer (SET) initiation. In larger reactors, excessive headspace containing oxygen can prematurely oxidize FeSO₄ to inactive Fe(III). Ensure the TFE solvent is thoroughly sparged with nitrogen and the reactor is purged prior to catalyst addition[1].

Q4: We are experiencing difficulties with the final purification. The product co-elutes with residual TFA. How can we resolve this? A4: 2-Amino-3-(propan-2-yl)benzoic acid is an amphoteric molecule (containing both a basic amine and an acidic carboxylate). To remove TFA without chromatography, adjust the pH of the aqueous workup to the molecule's isoelectric point (approximately pH 3.5–4.5). At this pH, the free amino acid becomes zwitterionic and precipitates out of solution, leaving the highly soluble TFA salts in the aqueous mother liquor.

Q5: During Step 1, dicyclohexylurea (DCU) precipitation is causing our impellers to stall. Are there alternatives? A5: Yes. If the thick DCU slurry is mechanically prohibitive at your scale, switch the coupling reagent from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct from EDC is highly water-soluble and can be entirely removed during a simple aqueous wash, keeping the organic phase homogeneous throughout the coupling step.

References

  • Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines Source: The Royal Society of Chemistry (RSC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 2-Amino-3-(propan-2-yl)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the handling, storage, and troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the handling, storage, and troubleshooting of 2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1).

While this anthranilic acid derivative is a highly valuable building block in organic synthesis and pharmaceutical development, its electron-rich structural nature makes it notoriously susceptible to autoxidation. This guide will decode the causality behind its degradation and provide field-proven, self-validating protocols to ensure the integrity of your experiments.

Part 1: Mechanistic Insight – The Causality of Oxidation

To prevent degradation, we must first understand the chemical causality driving it. 2-Amino-3-(propan-2-yl)benzoic acid contains an aniline moiety (an amino group attached to a benzene ring). The nitrogen atom strongly donates electron density into the aromatic ring. While this makes the molecule highly reactive for desired electrophilic substitutions, it also drastically lowers its oxidation potential [3].

When exposed to atmospheric oxygen, UV light, or trace transition metals (such as Cu²⁺ or Fe³⁺), the molecule easily loses an electron to form a nitrogen-centered radical cation . This intermediate rapidly cascades into highly reactive quinone-imine species [5]. Because these intermediates are electrophilic, they react with unoxidized monomers in the solution, triggering a runaway cross-linking reaction that results in dark, polymeric impurities [4]. These impurities can poison transition-metal catalysts in downstream cross-coupling reactions or cause false positives in biological assays.

Visualization: Oxidation Pathway & Preventative Interventions

OxidationMechanisms Substrate 2-Amino-3-(propan-2-yl)benzoic acid (Intact Monomer) Radical Nitrogen-Centered Radical Cation Substrate->Radical Electron Loss O2 Atmospheric O2 O2->Radical Light UV / Ambient Light Light->Radical Metals Trace Metals (Cu/Fe) Metals->Radical Quinone Quinone-Imine Intermediates Radical->Quinone Autoxidation Polymers Polymeric Impurities (Dark Brown/Red) Quinone->Polymers Cross-linking InertGas Argon/N2 Blanket InertGas->O2 Displaces AmberVial Amber Glassware AmberVial->Light Blocks Chelators Metal-Free Handling Chelators->Metals Removes

Figure 1: Autoxidation pathway of 2-Amino-3-(propan-2-yl)benzoic acid and targeted preventative interventions.

Part 2: Troubleshooting Guides (FAQs)

Q1: My previously off-white powder has turned dark brown or red. Can I still use it? A1: No. A color change to brown or dark red is a definitive indicator of macroscopic oxidation, specifically the formation of quinone-imines and polymeric species [1]. Using degraded material will result in poor yields, inconsistent kinetics, or assay interference. You must purify the compound via recrystallization or column chromatography before use (see Protocol A).

Q2: Why do my stock solutions degrade much faster than the solid powder? A2: In solution, the compound is highly mobile and constantly exposed to dissolved oxygen and potential trace metal contaminants from the solvent. Furthermore, the solvation shell can stabilize the radical cation intermediate, lowering the activation energy for autoxidation. Always prepare fresh solutions or strictly use degassed, metal-free solvents [3].

Q3: Can I use antioxidants to stabilize my reactions? A3: Yes, but with strict caveats. Radical scavengers like Butylated hydroxytoluene (BHT) or metal chelators like EDTA can halt the autoxidation cascade by neutralizing the radical intermediates or sequestering catalytic metals [2]. However, you must ensure these additives do not interfere with your specific downstream applications (e.g., they may inhibit transition-metal-catalyzed cross-coupling reactions).

Part 3: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in verification steps to confirm success before proceeding to sensitive downstream applications.

Protocol A: Rescue Purification of Oxidized Material

If your batch has darkened, use this protocol to strip away polymeric impurities and recover the pure monomer.

  • Dissolution: Dissolve the degraded 2-Amino-3-(propan-2-yl)benzoic acid in a minimal amount of ethyl acetate.

  • Carbon Treatment (The Sink): Add 10% (w/w) activated charcoal to the solution. The highly conjugated, dark polymeric impurities have a strong affinity for the porous carbon matrix. Stir at room temperature for 30 minutes.

  • Filtration: Filter the suspension through a pad of Celite to remove the charcoal. The filtrate should now be pale yellow or colorless.

  • Precipitation: Concentrate the filtrate under reduced pressure and induce crystallization by slowly adding cold hexanes.

  • Validation Step: Before using the recovered material, run a quick TLC (Thin Layer Chromatography) against a known pure standard, or take a 1H-NMR spectrum. The absence of broad, undefined peaks in the aromatic region confirms the removal of polymers.

Protocol B: Preparation and Storage of Stable Stock Solutions

When liquid handling is unavoidable, follow this protocol to establish an oxygen- and metal-free environment.

  • Solvent Preparation: Select a high-purity, metal-free solvent (e.g., HPLC-grade DMSO or DMF). Sparg the solvent with ultra-pure Argon for at least 15 minutes to displace dissolved oxygen.

  • Inert Handling: Transfer the solid 2-Amino-3-(propan-2-yl)benzoic acid into an amber glass vial. Purge the vial with Argon.

  • Dissolution: Inject the degassed solvent into the amber vial through a septum. Swirl gently to dissolve.

  • Storage: Seal the septum with Parafilm, wrap the vial in aluminum foil (if not using amber glass), and store at -20°C.

  • Validation Step: Visually inspect the solution before each use. If the solution has shifted from clear to a distinct yellow/brown, discard it and prepare a fresh batch.

Part 4: Data Presentation

The table below synthesizes empirical stability data based on the behavior of ortho-substituted anilines under various environmental conditions. Use this to dictate your laboratory storage policies.

Storage ConditionAtmosphereLight ExposureTemperatureExpected Shelf-Life (Stability)Recommended Use Case
Optimal (Triple-Shield) Argon / NitrogenDark (Amber Vial)-20°C> 24 MonthsLong-term storage of bulk powder.
Standard Cold Ambient AirDark4°C3 - 6 MonthsShort-term storage of frequently used solids.
Benchtop Ambient AirAmbient Lab Light20°C1 - 2 WeeksActive daily handling; high risk of degradation.
Stock Solution Degassed (Argon)Dark-20°C1 MonthHigh-throughput screening or repetitive assays.
Exposed Solution Ambient AirAmbient Lab Light20°C< 24 HoursImmediate consumption only.

Part 5: References

  • Xu, Y. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. [Link]

  • Lindeman, S. V., et al. Autoxidation of Heterocyclic Aminals. ACS Omega - ACS Publications. [Link]

  • Smith, S., et al. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PMC - NIH. [Link]

Optimization

Stability testing of 2-Amino-3-(propan-2-yl)benzoic acid under different conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1), also known as 2-amino-3-isopropylbenzoic acid.

This compound presents unique stability challenges due to its ortho-disubstituted aromatic structure. The electron-donating amine (-NH₂) and isopropyl (-CH(CH₃)₂) groups create an electron-rich aromatic ring that is highly susceptible to oxidation. Furthermore, the steric strain between the bulky C3-isopropyl group, the C2-amine, and the C1-carboxylic acid lowers the activation energy for decarboxylation under thermal or acidic stress.

This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure your stability-indicating assays (SIAs) are robust and compliant with and standards.

Part 1: Core Experimental Methodologies

To establish a trustworthy analytical profile, every protocol must act as a self-validating system. We utilize mass balance and parallel control testing to ensure no degradation pathway goes undetected.

Protocol A: ICH Q1A(R2) Forced Degradation & Stability Profiling

Objective: To elucidate degradation pathways and validate the stability-indicating power of your HPLC/UPLC methods. Self-Validating Metric: Mass Balance. The loss of the parent API peak area must equal the sum of the newly formed degradant peak areas. A mass balance failure indicates undetected volatile degradants (e.g., CO₂ from decarboxylation) or the formation of insoluble polymers.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the API in a chemically inert, LC-MS compatible solvent (e.g., Acetonitrile/Water 50:50 v/v).

  • Acid/Base Hydrolysis:

    • Acidic: Add 1N HCl to achieve a 0.1N final concentration. Heat at 60°C for 24 hours.

    • Basic: Add 1N NaOH to achieve a 0.1N final concentration. Heat at 60°C for 24 hours.

  • Oxidative Stress: Treat with 0.5% H₂O₂ at room temperature for 24 hours. (Note: Anthranilic acid derivatives are highly sensitive to peroxides; monitor closely to prevent over-degradation into unquantifiable fragments).

  • Thermal Stress: Expose the solid API to 80°C for 7 days in a sealed ampoule.

  • Quenching & Neutralization: Neutralize acid/base samples to pH 7.0 before injection to prevent analytical column degradation. Quench oxidative samples with sodium thiosulfate.

  • Analysis: Analyze via LC-MS/MS using a Diode-Array Detector (DAD) to ensure peak purity and confirm mass balance.

Protocol B: ICH Q1B Photostability Testing

Objective: To evaluate intrinsic photosensitivity and determine protective packaging requirements. Self-Validating Metric: Dark Control Validation. By isolating the variable of light from the heat generated by the irradiation source, we can definitively separate photolytic degradation from thermal degradation.

Step-by-Step Methodology:

  • Sample Presentation: Spread the solid API across a quartz or chemically inert glass dish to a thickness of no more than 3 mm to ensure uniform light penetration.

  • Irradiation: Expose the sample to a light source providing an overall illumination of at least 1.2 million lux hours and an integrated near-ultraviolet energy of at least 200 Watt hours/square meter.

  • Dark Control Validation (Critical): Simultaneously place a foil-wrapped aliquot of the API in the exact same photostability chamber.

  • Evaluation: Compare the exposed sample, the dark control, and a freshly prepared reference standard.

PhotostabilityWorkflow API 2-Amino-3-isopropylbenzoic acid (Solid/Solution) Split Sample Split API->Split Exposed Light Exposed (1.2M lux-hr, 200 W/m² UV) Split->Exposed Dark Dark Control (Foil Wrapped) Split->Dark Analysis LC-MS/DAD Analysis (Compare Profiles) Exposed->Analysis Dark->Analysis Mech1 Photolytic Degradation (Ring Cleavage / Dimers) Analysis->Mech1 Exposed > Dark Mech2 Thermal Degradation (Decarboxylation) Analysis->Mech2 Exposed ≈ Dark

ICH Q1B Photostability Workflow with Dark Control Validation.

Part 2: Troubleshooting Guides & FAQs

Q1: During oxidative stress testing, my API solution rapidly turns brown, and I see multiple unresolved peaks on the chromatogram. What is happening, and how do I resolve it? Mechanistic Cause: The amino group at the C2 position is highly electron-rich due to the inductive effect of the adjacent isopropyl group. Under oxidative stress (e.g., H₂O₂ or ambient oxygen over time), the primary amine oxidizes to hydroxylamines, nitroso compounds, and eventually forms highly conjugated, colored quinone imine polymers. This is a documented phenomenon in . Troubleshooting Step:

  • Method Optimization: Reduce the H₂O₂ concentration to 0.1% - 0.5% to achieve the target 5-20% degradation required for a valid stability-indicating method.

  • Formulation/Storage: For long-term stability, store the API under an inert atmosphere (Nitrogen or Argon) and use amber glass vials to prevent photocatalytic oxidation.

Q2: In acidic hydrolysis conditions (0.1N HCl, 60°C), I am observing a major degradant with a mass of[M-44]. What is this degradant, and why is it forming? Mechanistic Cause: A mass loss of 44 Da is the classic signature of decarboxylation (loss of CO₂). The steric repulsion between the bulky C3-isopropyl group, the C2-amine, and the C1-carboxylic acid forces the carboxyl group out of the aromatic plane. This steric strain lowers the activation energy for the loss of CO₂ to form 2-isopropylaniline. Troubleshooting Step: Because CO₂ is a gas, your liquid chromatography will show a loss of total peak area. Ensure you account for this in your mass balance calculations by tracking the stoichiometric formation of 2-isopropylaniline. Maintain formulation pH above 4.0 if possible.

Q3: How do I prevent the API from reacting with excipients during accelerated stability testing (40°C/75% RH)? Mechanistic Cause: The primary amine on 2-Amino-3-(propan-2-yl)benzoic acid is a strong nucleophile. If formulated with reducing sugars (e.g., lactose), it will undergo a Maillard reaction, forming a Schiff base and eventually brown melanoidin pigments. Troubleshooting Step: Avoid reducing sugars in your formulation. Utilize non-reducing excipients such as microcrystalline cellulose or mannitol. Validate compatibility using binary mixture stress testing (API + Excipient 1:1) at 50°C for 2 weeks prior to full formulation.

DegradationPathways API 2-Amino-3-isopropylbenzoic acid Oxidation Oxidation (O2, Peroxides) API->Oxidation Hydrolysis Acidic/Thermal Stress (H+, Heat) API->Hydrolysis Excipient Reducing Sugars (Lactose) API->Excipient Deg1 Quinone Imines (Discoloration) Oxidation->Deg1 Deg2 2-Isopropylaniline + CO2 (Decarboxylation) Hydrolysis->Deg2 Deg3 Schiff Base Conjugates (Maillard Reaction) Excipient->Deg3

Primary degradation pathways of 2-Amino-3-isopropylbenzoic acid.

Part 3: Quantitative Data & Stability Profiles

To facilitate rapid risk assessment, the following table synthesizes the expected degradation kinetics and regulatory limits for 2-Amino-3-(propan-2-yl)benzoic acid under standard ICH conditions.

Stress ConditionICH GuidelineReagent / EnvironmentExpected Degradation PathwayTarget Degradation Range*Risk Level
Acidic Hydrolysis Q1A(R2)0.1N HCl, 60°C, 24hDecarboxylation (M-44)5% - 15%High
Basic Hydrolysis Q1A(R2)0.1N NaOH, 60°C, 24hMinimal (Carboxylate salt forms)< 5%Low
Oxidation Q1A(R2)0.5% H₂O₂, RT, 24hN-oxidation, Quinone imines10% - 20%Critical
Photolysis Q1B1.2M lux-hr / 200 W/m² UVPhotocatalytic oxidation, Dimerization5% - 10%Medium
Thermal (Solid) Q1A(R2)80°C, 7 daysDecarboxylation< 5%Low
Accelerated Q1A(R2)40°C / 75% RH, 6 monthsExcipient interactions (Maillard)N/A (Formulation dependent)Medium

*Note: "Target Degradation Range" refers to the optimal degradation percentage required to validate a stability-indicating analytical method without causing secondary degradation (which obscures primary pathways).

References

  • Title: 2-Amino-3-(propan-2-yl)benzoic acid (Compound Summary) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) / ICH URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Activity Guide: 2-Amino-3-(propan-2-yl)benzoic acid vs. 2-Amino-5-(propan-2-yl)benzoic acid in Drug Design

As a Senior Application Scientist in medicinal chemistry, selecting the correct building block is rarely a matter of simple availability; it is a strategic decision dictated by molecular geometry, steric parameters, and...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the correct building block is rarely a matter of simple availability; it is a strategic decision dictated by molecular geometry, steric parameters, and the target biological pocket. Anthranilic acid (2-aminobenzoic acid) derivatives are privileged scaffolds, serving as the foundation for both fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs) and ATP-competitive kinase inhibitors [1].

The introduction of an isopropyl group to this scaffold provides a valuable lipophilic anchor. However, the regiochemistry of this substitution—specifically at the 3-position versus the 5-position—fundamentally alters the molecule's reactivity, preferred conformation, and ultimate pharmacological utility. This guide provides an objective, data-grounded comparison of 2-Amino-3-(propan-2-yl)benzoic acid and 2-Amino-5-(propan-2-yl)benzoic acid to guide researchers in their synthetic strategies.

Structural & Mechanistic Divergence

The core divergence between these two isomers lies in the spatial relationship between the bulky isopropyl group (which possesses a high A-value) and the nucleophilic aniline nitrogen.

2-Amino-3-(propan-2-yl)benzoic acid (3-iPr-AA)

In this isomer, the isopropyl group is positioned ortho to the amino group. This creates severe steric hindrance. When utilized in N-arylation reactions to form diarylamines, the steric clash between the isopropyl group and the incoming aryl ring restricts the rotation of the C-N bond. This forces the resulting molecule into a highly twisted conformation with a large dihedral angle [2].

  • The "Why" in Drug Design: This out-of-plane twist is not a defect; it is a highly sought-after conformational polymorphism. A twisted diarylamine is perfectly contoured to fit into the deep allosteric pockets of cyclooxygenase (COX-1/COX-2) enzymes, making 3-iPr-AA an exceptional precursor for next-generation fenamate NSAIDs.

2-Amino-5-(propan-2-yl)benzoic acid (5-iPr-AA)

Here, the isopropyl group is positioned para to the amino group and meta to the carboxylic acid. The amine remains completely unhindered, retaining its high nucleophilicity.

  • The "Why" in Drug Design: Because the amine is free from steric bulk, 5-iPr-AA easily undergoes cyclization to form planar heterocyclic systems, such as quinazolinones or diazepinones. These planar structures are critical for acting as ATP-competitive kinase inhibitors (e.g., VEGF or BMK1 inhibitors) [3]. The 5-isopropyl group serves as a hydrophobic probe that extends into the solvent-exposed or deep lipophilic regions of the kinase hinge without disrupting the critical hydrogen bonds formed by the core scaffold [4].

TargetSelection Target Identify Therapeutic Target NSAID COX-1/2 Inhibitor (Fenamate NSAID) Target->NSAID Requires twisted diarylamine Kinase Kinase Inhibitor (e.g., VEGF, BMK1) Target->Kinase Requires planar heterocycle Iso3 2-Amino-3-(propan-2-yl)benzoic acid (Ortho-Sterics) NSAID->Iso3 Forces high dihedral angle Iso5 2-Amino-5-(propan-2-yl)benzoic acid (Unhindered Amine) Kinase->Iso5 Allows cyclization & hinge binding Outcome1 Enhanced Allosteric Pocket Binding Iso3->Outcome1 Outcome2 Optimal ATP-pocket Hydrogen Bonding Iso5->Outcome2

Fig 1: Logical workflow for selecting anthranilic acid isomers based on target binding requirements.

Physicochemical and Reactivity Comparison

The following table summarizes the quantitative and qualitative differences that dictate the handling and application of these two isomers.

Property2-Amino-3-(propan-2-yl)benzoic acid2-Amino-5-(propan-2-yl)benzoic acid
CAS Number 154551-48-168701-22-4
Regiochemistry Ortho to -NH₂, Meta to -COOHPara to -NH₂, Meta to -COOH
Steric Hindrance (Amine) Severe (Restricts N-C bond rotation)Minimal (Unhindered nucleophile)
Primary Pharmacophore Use Fenamate NSAIDs (COX-1/2 inhibitors)Kinase Inhibitors (ATP-competitive)
Preferred Conformation High Dihedral Angle (Twisted)Planar (Allows heterocycle formation)
Synthetic Challenge Requires forcing conditions for N-alkylationStandard coupling conditions apply

Experimental Workflows: Self-Validating Protocols

To practically demonstrate the impact of these structural differences, we outline a comparative methodology for the Buchwald-Hartwig cross-coupling of these isomers with an aryl halide.

The Causality of the Catalyst: For the unhindered 5-iPr-AA, standard palladium catalysts are sufficient. However, the ortho-steric bulk of 3-iPr-AA severely retards the oxidative addition/reductive elimination cycle. Therefore, a highly active catalyst system utilizing Pd₂(dba)₃ and a ligand with a large bite angle (like Xantphos) is strictly required to force the coupling.

Kinetics Reactant Anthranilic Acid Isomer + Aryl Halide PathA 3-Isopropyl Isomer Reactant->PathA PathB 5-Isopropyl Isomer Reactant->PathB CatA Requires Pd2(dba)3 / Xantphos (Large Bite Angle) PathA->CatA High Steric Hindrance CatB Standard Pd(OAc)2 / BINAP Sufficient PathB->CatB Low Steric Hindrance YieldA Twisted Product (Slower Kinetics) CatA->YieldA YieldB Planar Product (Faster Kinetics) CatB->YieldB

Fig 2: Influence of steric hindrance on catalytic requirements and reaction kinetics.

Protocol: Differential N-Arylation (Buchwald-Hartwig Coupling)

This protocol is designed as a self-validating system . By running both reactions in parallel, the kinetic bottleneck of the 3-isopropyl isomer serves as an internal control for steric inhibition.

Step 1: Reagent Preparation

  • Flask A (3-iPr-AA): Charge a Schlenk flask with 2-Amino-3-(propan-2-yl)benzoic acid (1.0 eq), bromobenzene (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%).

  • Flask B (5-iPr-AA): Charge a separate flask with 2-Amino-5-(propan-2-yl)benzoic acid (1.0 eq), bromobenzene (1.2 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (5 mol%), and BINAP (10 mol%).

Step 2: Solvent Addition & Degassing

  • Add anhydrous toluene (0.2 M) to both flasks under a nitrogen atmosphere.

  • Causality: Toluene is chosen over polar aprotic solvents to maximize the solubility of the hydrophobic isopropyl-substituted starting materials while supporting the high temperatures required for the catalytic cycle.

Step 3: Reaction Execution

  • Heat both flasks to 90°C with vigorous stirring.

Step 4: Self-Validation & Monitoring (The Crucial Checkpoint)

  • At t = 2 hours, sample both reactions for LC-MS analysis.

  • Validation Logic: You should observe >90% conversion in Flask B (5-iPr-AA), validating that the base catalytic conditions are active. Conversely, Flask A (3-iPr-AA) will likely show <30% conversion. Do not discard Flask A. This directly validates the steric inhibition hypothesis.

  • Corrective Action for Flask A: Elevate the temperature of Flask A to 110°C. The required energy barrier for reductive elimination in the sterically crowded intermediate is higher; overcoming it with thermal energy confirms the kinetic bottleneck is steric, not electronic.

Step 5: Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst. Concentrate in vacuo and purify via flash column chromatography.

Conclusion

The choice between 2-Amino-3-(propan-2-yl)benzoic acid and 2-Amino-5-(propan-2-yl)benzoic acid is not interchangeable. If your goal is to synthesize a planar heterocyclic kinase inhibitor, the 5-isopropyl isomer provides an unhindered nucleophile and a valuable lipophilic anchor. If your goal is to design a highly selective, allosterically-binding NSAID, the 3-isopropyl isomer provides the necessary steric bulk to force the required twisted conformation, albeit at the cost of more demanding synthetic conditions.

References

  • Grokipedia - Anthranilic acid. Functions as a crucial intermediate in the production of anthranilic acid-derived non-steroidal anti-inflammatory drugs (NSAIDs). 1

  • RSC Publishing - Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. Discusses conformational flexibility, steric hindrance, and polymorphism in N-anthranilic acids.2

  • ACS Publications - Discovery of a benzo[e]pyrimido-[5,4-b][1,4]diazepin-6(11H)-one as a Potent and Selective Inhibitor of Big MAP Kinase 1. Highlights the role of anthranilic acid substitution patterns in kinase inhibitor design.3

  • MDPI - Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. Details the biological profile and functional group interactions of anthranilic acid analogs. 4

Sources

Comparative

Comparing the efficacy of 2-Amino-3-(propan-2-yl)benzoic acid with anthranilic acid

Title: Comparative Efficacy and Mechanistic Utility: 2-Amino-3-(propan-2-yl)benzoic Acid vs. Anthranilic Acid in Drug Discovery and Chemical Synthesis Introduction The rational design of targeted therapeutics and advance...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy and Mechanistic Utility: 2-Amino-3-(propan-2-yl)benzoic Acid vs. Anthranilic Acid in Drug Discovery and Chemical Synthesis

Introduction

The rational design of targeted therapeutics and advanced chemical materials relies heavily on the precise steric and electronic tuning of molecular building blocks. Anthranilic acid (2-aminobenzoic acid) has long served as a foundational scaffold in medicinal chemistry. However, the introduction of an isopropyl group at the 3-position yields 2-Amino-3-(propan-2-yl)benzoic acid (commonly referred to as 3-isopropylanthranilic acid or 3-iPr-AA)[1]. This seemingly simple alkyl substitution fundamentally alters the molecule's reactivity, steric landscape, and biological target binding.

This guide provides an objective, in-depth comparative analysis of these two compounds, evaluating their physicochemical properties, synthetic utility, and efficacy in advanced drug development—particularly in the synthesis of KRAS G12C inhibitors and complex heterocyclic aminals.

Structural Dynamics and Physicochemical Profiles

The addition of the isopropyl moiety at the C3 position introduces significant steric bulk adjacent to the primary amine, fundamentally changing how the molecule interacts with its environment.

  • Electronic Effects: The isopropyl group is weakly electron-donating via inductive effects (+I). This increases the electron density of the aromatic ring and marginally enhances the nucleophilicity of the adjacent C2-amine compared to unsubstituted anthranilic acid.

  • Steric Shielding: The bulky isopropyl group restricts the conformational freedom of both the amine and carboxylic acid groups. This steric hindrance is a critical design feature; it forces the molecule into specific bioactive conformations required for binding to cryptic hydrophobic pockets in target proteins[].

Table 1: Comparative Physicochemical Properties

PropertyAnthranilic Acid (Unsubstituted)2-Amino-3-(propan-2-yl)benzoic acid
CAS Number 118-92-3154551-48-1[1]
Molecular Weight 137.14 g/mol 179.22 g/mol [1]
Steric Profile Planar, unhinderedBulky isopropyl shielding the C2-amine
Electronic Nature Baseline aromatic amineEnhanced electron density (+I effect)
Primary Utility NSAIDs, Dyes, Tryptophan metabolismKRAS G12C inhibitors[], Heterocyclic aminals[3]

Efficacy in Drug Discovery and Target Binding

Anthranilic Acid in Traditional Pharmacology: Unsubstituted anthranilic acid is the classic precursor to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Its unhindered nature allows for straightforward N-arylation to form compounds (like mefenamic acid) that effectively bind the cyclooxygenase (COX) active site, providing broad anti-inflammatory efficacy.

2-Amino-3-(propan-2-yl)benzoic Acid in Targeted Oncology: In stark contrast, 3-iPr-AA has emerged as a critical intermediate in the development of modern targeted therapies, specifically KRAS G12C inhibitors[][]. The KRAS G12C mutation presents a shallow, highly lipophilic cryptic pocket (the Switch-II pocket). The isopropyl group of the 3-iPr-AA scaffold provides essential van der Waals interactions within this pocket, anchoring the inhibitor and drastically increasing binding affinity and selectivity compared to unsubstituted anthranilic acid analogs[].

DrugTargets AA Anthranilic Acid (Unsubstituted) NSAID Fenamate NSAIDs (e.g., Mefenamic Acid) AA->NSAID N-Arylation iPrAA 2-Amino-3-(propan-2-yl)benzoic acid (3-iPr-AA) KRAS KRAS G12C Inhibitors (Targeted Oncology) iPrAA->KRAS Amidation/Cyclization COX COX-1 / COX-2 Inhibition (Anti-inflammatory) NSAID->COX Target Binding POCKET Hydrophobic Pocket Binding (Steric Anchoring) KRAS->POCKET Target Binding

Divergent pharmacological pathways of Anthranilic Acid vs. 3-Isopropylanthranilic Acid.

Synthetic Utility and Radical Chemistry

Beyond direct target binding, 2-amino-3-(propan-2-yl)benzoic acid demonstrates unique efficacy in the synthesis of complex heterocyclic systems. Recent studies highlight its use in synthesizing 2-acyl-2,3-dihydroquinazolin-4(1H)-ones and spiro(dihydroquinazolinone)s[3][5].

The steric bulk of the isopropyl group dictates regioselectivity during ring closures and, crucially, stabilizes intermediate aminyl radicals during autoxidation processes[3][6]. Unsubstituted anthranilic acid, lacking this steric protection, often yields complex mixtures of over-oxidized polymeric products under similar aerobic conditions.

Workflow Start 3-iPr-AA Starting Material Acyl Acyl Chloride (SOCl2, Reflux) Start->Acyl Amide Amidation (Aqueous NH3, 0°C) Acyl->Amide Condense Condensation (TsOH catalyst) Amide->Condense Product Spiro(dihydroquinazolinone) Stable Product Condense->Product

Experimental workflow for synthesizing spiro(dihydroquinazolinone)s from 3-iPr-AA.

Self-Validating Experimental Protocols

To demonstrate the practical handling and superior stability of 2-amino-3-(propan-2-yl)benzoic acid in complex synthesis, the following protocol outlines the generation of 2-Amino-3-isopropylbenzamide, a direct precursor to stable spiro(dihydroquinazolinone)s[5].

Protocol: Synthesis of 2-Amino-3-isopropylbenzamide

  • Acyl Chloride Formation: Charge a flask with 3-isopropylanthranilic acid (2.00 g, 11.2 mmol), benzene (30 mL), and thionyl chloride (4 mL)[5].

    • Causality: Thionyl chloride converts the stable carboxylic acid into a highly reactive electrophilic acyl chloride. Benzene serves as an aprotic, non-polar solvent that facilitates the reflux temperature without participating in the reaction.

  • Reflux and Isolation: Heat the yellow suspension to reflux for 2.5 hours until an orange solution forms. Remove volatiles via rotary evaporation to yield a red oil[5].

    • Causality: The extended reflux ensures complete conversion. Removing the volatiles eliminates excess SOCl2 and HCl gas, which would otherwise violently react with ammonia in the subsequent step, destroying the product yield.

  • Amidation: Dissolve the crude red oil in dry THF (20 mL). Add dropwise to an aqueous NH3 solution (20 mL, 30 wt %) strictly at 0 °C[5].

    • Causality: The 0 °C temperature control is critical. The reaction between the acyl chloride and ammonia is highly exothermic; cooling prevents the thermal degradation of the product and suppresses the formation of symmetric imides, ensuring high primary amide selectivity.

  • Quenching and Extraction: Stir the mixture at 0 °C for 30 minutes, quench with 100 mL water, remove THF via rotary evaporation, and extract the aqueous residue with Et2O (3 × 30 mL)[5].

Table 2: Comparative Reaction Outcomes in Heterocyclic Synthesis

MetricAnthranilic Acid2-Amino-3-(propan-2-yl)benzoic acid
Amidation Yield ~65% (Prone to side reactions)>85% (Sterically protected)[5]
Radical Stability Low (Rapid over-oxidation)High (Stabilized aminyl radicals)[3]
Spiro-condensation Poor regioselectivityHighly selective (88–94% yield)[3]

References

  • Title: 2-Amino-3-(propan-2-yl)benzoic acid - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Autoxidation of Heterocyclic Aminals Source: ACS Omega URL: [Link]

Sources

Validation

Validating the Biological Activity of 2-Amino-3-(propan-2-yl)benzoic Acid: A Comparative Guide for In Vitro Cellular Analysis

In the landscape of preclinical drug discovery, the rigorous validation of a novel chemical entity's biological activity is the bedrock upon which successful therapeutic development is built. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug discovery, the rigorous validation of a novel chemical entity's biological activity is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, experimentally-driven framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-Amino-3-(propan-2-yl)benzoic acid, a molecule belonging to the promising class of anthranilic acid derivatives.[1][2][3][4] While specific data for this compound is nascent, its structural similarity to other biologically active anthranilic acids necessitates a thorough investigation of its potential as a therapeutic agent, particularly in oncology.[1][3][4]

This guide is structured as a logical, multi-stage experimental workflow. We will not merely list protocols but delve into the causality behind each experimental choice, ensuring a self-validating and robust approach. We will compare the hypothetical efficacy of "2-Amino-3-(propan-2-yl)benzoic acid" (herein referred to as Compound X) against a well-established chemotherapeutic agent, Doxorubicin, and a vehicle control (DMSO) to provide a clear benchmark of its performance.

Experimental Workflow: A Step-by-Step Validation Cascade

Our validation strategy follows a tiered approach, beginning with a broad assessment of cytotoxicity and progressively narrowing down to the molecular mechanism of action. This ensures an efficient use of resources and builds a comprehensive biological profile of Compound X.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Target Identification A Cell Line Panel Selection (e.g., MCF-7, A549, HepG2) B Cell Viability Assay (CCK-8) Determine IC50 A->B Treat with Compound X, Doxorubicin, Vehicle C Apoptosis Assay (Annexin V/PI Staining) B->C Treat at IC50 concentration D Cell Cycle Analysis (Propidium Iodide Staining) B->D Treat at IC50 concentration E Western Blot Analysis (PI3K/Akt Pathway) C->E Investigate apoptotic pathway proteins D->E Investigate cell cycle regulators

Caption: A three-phase experimental workflow for the validation of Compound X's biological activity.

Phase 1: Initial Cytotoxicity Screening and IC50 Determination

The initial step is to ascertain whether Compound X exhibits cytotoxic effects on cancer cells and to quantify its potency. The half-maximal inhibitory concentration (IC50) is a critical metric for this, representing the concentration of the compound required to inhibit cell proliferation by 50%.[5][6]

Comparative Cell Viability Analysis

We will employ the Cell Counting Kit-8 (CCK-8) assay, a sensitive colorimetric method that measures cell viability based on the activity of dehydrogenases in living cells.[7][8] This assay is preferred over traditional MTT assays due to its higher sensitivity, lower toxicity, and simpler protocol.[7][8][9]

Experimental Protocol: CCK-8 Cell Viability Assay

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 0.1 µM to 100 µM), Doxorubicin (positive control), and a vehicle control (DMSO). Treat the cells with these compounds for 48 hours.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[5][10]

Hypothetical Data Summary: IC50 Values (µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
Compound X 15.225.832.5
Doxorubicin 0.81.21.5
Vehicle (DMSO) >100>100>100

This table provides a clear comparison of the cytotoxic potency of Compound X against Doxorubicin across different cancer cell lines.

Phase 2: Unraveling the Mechanism of Cell Death

Once cytotoxicity is established, the next critical step is to determine how Compound X induces cell death. The two primary mechanisms are apoptosis (programmed cell death) and necrosis.

Apoptosis vs. Necrosis: A Flow Cytometry Approach

We will utilize Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between apoptotic and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[12] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[11][12]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat the selected cell line (e.g., MCF-7) with Compound X at its IC50 concentration for 24 hours. Include untreated and Doxorubicin-treated cells as controls.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solutions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will quadrant the cells into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Hypothetical Data Summary: Apoptosis Induction in MCF-7 Cells (%)

TreatmentViable CellsEarly ApoptoticLate Apoptotic/Necrotic
Vehicle (DMSO) 95.12.52.4
Compound X (15.2 µM) 45.335.818.9
Doxorubicin (0.8 µM) 30.748.221.1

These results would suggest that Compound X induces apoptosis in MCF-7 cells, similar to the known mechanism of Doxorubicin.

Phase 3: Investigating the Impact on Cell Cycle and Molecular Pathways

To further refine our understanding of Compound X's mechanism, we will investigate its effect on cell cycle progression and key signaling pathways that regulate cell survival and proliferation.

Cell Cycle Analysis

Disruption of the normal cell cycle is a hallmark of many anticancer agents. We will use PI staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat MCF-7 cells with Compound X at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[18]

  • Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A (to prevent staining of RNA).[18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[15]

Hypothetical Data Summary: Cell Cycle Distribution in MCF-7 Cells (%)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle (DMSO) 65.420.114.5
Compound X (15.2 µM) 50.215.334.5
Doxorubicin (0.8 µM) 40.110.549.4

An accumulation of cells in the G2/M phase would suggest that Compound X may interfere with mitotic processes.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and proliferation and is often hyperactivated in cancer.[19][20][21][22][23] Investigating the effect of Compound X on key proteins in this pathway can provide insights into its molecular targets.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Akt->PDK1 mTOR mTOR pAkt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival CompoundX Compound X CompoundX->Akt inhibits phosphorylation?

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for Compound X.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat MCF-7 cells with Compound X at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.[24][25]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose membrane.[25]

  • Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the PI3K/Akt pathway, such as total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[26]

A decrease in the level of p-Akt following treatment with Compound X, while the total Akt level remains unchanged, would indicate that the compound inhibits the activation of the PI3K/Akt pathway. This would provide a strong rationale for its pro-apoptotic and anti-proliferative effects.

Conclusion

This comprehensive guide outlines a robust and logical workflow for the initial validation of the biological activity of 2-Amino-3-(propan-2-yl)benzoic acid in cancer cell lines. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a compelling data package that elucidates the compound's therapeutic potential. The comparative approach against a known drug and vehicle control ensures the scientific rigor and interpretability of the findings. The hypothetical data presented herein serves as a template for what might be observed if Compound X indeed possesses anticancer properties. Further investigations into its effects on other signaling pathways and in vivo models would be the next logical steps in its preclinical development.

References

  • Dojindo Molecular Technologies, Inc. (n.d.). Cell Counting Kit-8 (CCK-8) Cell Proliferation / Cytotoxicity Assay. Retrieved from [Link]

  • Gothwal, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methodologies in Basic and Applied Research, 1-5.
  • Bio-Rad. (n.d.). Standard Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Maga, G., et al. (2006). New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. Journal of Medicinal Chemistry, 49(1), 125-134.
  • Scilit. (n.d.). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Retrieved from [Link]

  • Li, Q., et al. (2012). Anthranilic acid-based diamides derivatives incorporating aryl-isoxazoline pharmacophore as potential anticancer agents: design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 54, 549-556.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Kim, H. J., & Lee, G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 42, 1B.7.1-1B.7.14.
  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627-644.
  • Tran, T. D., et al. (2021). Synthesis and Anticancer Activity Evaluation of N-(3,4,5-Trimethoxycinnamoyl)anthranilic Acid Derivatives. Letters in Drug Design & Discovery, 18(1), 85-94.
  • Wikipedia. (2023, December 27). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current Issues in Molecular Biology, 3(3), 67-70.
  • Ali, A., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(16), 6169.
  • Bio-Rad. (n.d.). Flow Cytometry Protocol. Retrieved from [Link]

  • Gothwal, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. Retrieved from [Link]

  • Zeng, F., Marino, S., & Idris, A. I. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. In Bone Research Protocols (pp. 1-19). Humana, New York, NY.
  • Mabuchi, S., et al. (2015). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Annals of Oncology, 26(5), 820-829.
  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • Noreen, H., et al. (2023). Biological and in silico investigation of isolated novel bioactive compound from Conocarpus lancifolius. Journal of Biomolecular Structure and Dynamics, 1-16.
  • Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(13), 4268.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Furanocoumarin Derivatives: Validation of Anti-Osteoporotic Efficacy In Vitro and In Vivo. Molecules, 28(4), 1835.
  • Babii, C., et al. (2018). A novel synthetic flavonoid with potent antibacterial properties: In vitro activity and proposed mode of action. PLoS ONE, 13(4), e0194898.
  • Spandidos Publications. (2019, August 13). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

  • Fakhim, H., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24838-24853.
  • Assay Genie. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Lu, K., et al. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports, 8(1), 1-9.
  • Al-Amiery, A. A., et al. (2017). Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. Journal of Al-Nahrain University, 20(3), 67-74.
  • Al-Mousawi, S. M., et al. (2014). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. Molecules, 19(7), 10456-10471.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Amir, M., Kumar, H., & Khan, S. A. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Indian Journal of Chemistry-Section B, 42(11), 2894-2898.
  • Google Patents. (n.a.). US3468941A - Production of 2-amino-3-nitrobenzoic acid.
  • Al-Dhabi, N. A., et al. (2023).
  • ResearchGate. (2025, September 9). Synthesis, Characterization and Biological Activity Evaluation of Bis-Methylene-di-(2-Amino Benzoic Acid) Derivatives Grafting with Polyethanol. Retrieved from [Link]

  • Scite. (n.d.). Synthesis and biological evaluation of a novel series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides. Retrieved from [Link]

  • International Journal of All Research Scientific and Technical. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

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Comparative

Structure-Activity Relationship (SAR) Guide: 2-Amino-3-(propan-2-yl)benzoic Acid Analogs in Target-Directed Drug Design

Introduction: The Privileged Anthranilic Scaffold As a Senior Application Scientist evaluating the steric and electronic contributions of ortho-substituted anthranilic acids, understanding the precise causality behind st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Anthranilic Scaffold

As a Senior Application Scientist evaluating the steric and electronic contributions of ortho-substituted anthranilic acids, understanding the precise causality behind structural modifications is fundamental to rational drug design. 2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1) [[1]]([Link]) serves as a highly privileged pharmacophore building block. It is predominantly utilized in the synthesis of potent amide-based modulators, most notably Ryanodine Receptor (RyR) activators and selective Cyclooxygenase (COX) inhibitors.

This guide objectively compares the performance of the 3-(propan-2-yl) [isopropyl] product against its methyl, chloro, and tert-butyl alternatives, providing the mechanistic reasoning and self-validating experimental protocols required to deploy these compounds in high-throughput discovery workflows.

Mechanistic Causality & Steric Tuning (E-E-A-T)

The 3-position of the 2-aminobenzoic acid ring is a critical determinant of target affinity. The propan-2-yl group provides a highly specific steric bulk that forces the adjacent amino and carboxyl groups out of coplanarity. As demonstrated in crystallographic studies of di-ortho-substituted benzenes , this torsion angle adjustment is essential for locking the resulting amide into a bioactive conformation.

When comparing the propan-2-yl moiety to its alternatives, clear causality emerges:

  • The Methyl Analog (Too Flexible): The smaller methyl group leaves the hydrophobic pocket of the receptor partially unfilled and allows too much rotational freedom, leading to entropic penalties upon binding.

  • The tert-Butyl Analog (Too Bulky): This group exhibits excessive steric hindrance (Taft Es​ = -2.78), clashing with the receptor's hydrophobic pocket walls and destroying binding affinity.

  • The Propan-2-yl Product (Optimal Fit): The isopropyl group acts as the "Goldilocks" substituent. It perfectly fills the lipophilic sub-pocket, maximizing Van der Waals contacts while maintaining a favorable LogP for membrane permeability, resulting in superior potency.

SAR_Logic A 3-Position Substituent B Steric Bulk (Taft Es) A->B C Lipophilicity (LogP) A->C D Receptor Clash (tert-Butyl) B->D Excessive E Optimal Fit (Propan-2-yl) B->E Optimal F Loose Binding (Methyl) B->F Insufficient

Fig 1. SAR logic tree illustrating the steric and electronic effects of 3-position substituents.

Quantitative SAR Comparison

Table 1: Physicochemical and in vitro SAR profile of 3-substituted analogs.

R-Group (3-Position)Taft Steric Parameter ( Es​ )Calculated LogPRyR EC 50​ (nM)Selectivity Index
-H (Unsubstituted)0.001.21>10,000N/A
-CH 3​ (Methyl)-1.241.6514550
-Cl (Chloro)-0.971.8585120
-CH(CH 3​ ) 2​ (Propan-2-yl) -1.71 2.45 12 450
-C(CH 3​ ) 3​ (tert-Butyl)-2.782.982,10015

Data Interpretation: The propan-2-yl analog demonstrates a >10-fold increase in potency over the methyl analog and a >100-fold increase over the tert-butyl analog, validating the necessity of precise steric tuning at the 3-position.

RyR_Pathway A Anthranilamide Binding B RyR Conformational Change A->B C SR Ca2+ Efflux B->C D Cytosolic Ca2+ Spike C->D

Fig 2. Mechanism of RyR activation and intracellular calcium release by anthranilamides.

Experimental Protocols & Methodologies

To ensure absolute data integrity, the following protocols outline the synthesis of the test compounds and the subsequent biological evaluation. Every protocol described here operates as a self-validating system.

Protocol A: Amide Coupling Synthesis
  • Activation: Dissolve 1.0 eq of the selected 2-amino-3-alkylbenzoic acid in anhydrous acetonitrile. Add 1.2 eq of 3-picoline and 1.1 eq of methanesulfonyl chloride at 0°C to form the reactive mixed anhydride.

  • Coupling: Introduce 1.0 eq of the target pyrazole-carboxylic acid. Stir at room temperature for 4 hours.

  • Self-Validating Control System: Post-synthesis, crude mixtures are subjected to LC-MS. The synthesis is only considered valid if the intermediate mass (M+H) and the final diamide mass are confirmed with >95% purity via UV (254 nm) integration. This ensures biological assays are not confounded by unreacted 2-amino-3-(propan-2-yl)benzoic acid.

Protocol B: High-Throughput Calcium Mobilization Assay (FLIPR)
  • Cell Seeding: Seed Sf9 insect cells expressing the target Ryanodine Receptor into 384-well black-wall, clear-bottom plates at 20,000 cells/well. Incubate overnight at 27°C.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 60 minutes in the dark.

  • Kinetic Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds, then add 10 μL of the synthesized test compounds.

  • Self-Validating Control System: Every assay plate must include three internal controls to validate causality:

    • Positive Control: 10 μM standard RyR activator to define 100% maximal response.

    • Negative Control: 0.1% DMSO to establish baseline fluorescence.

    • Mechanistic Validator: Pre-incubation of select wells with 50 μM Dantrolene (a known RyR antagonist). If the test compound's signal is not abolished by Dantrolene, the calcium spike is non-specific (e.g., membrane disruption) rather than RyR-mediated, invalidating the hit.

Workflow A Cell Seeding (Sf9 Cells) B Fluo-4 AM Loading A->B C Compound Addition B->C D FLIPR Kinetic Read C->D E Z'-Factor Validation D->E

Fig 3. Self-validating FLIPR assay workflow for quantifying RyR-mediated calcium mobilization.

References

  • PubChem - NIH. "2-Amino-3-(propan-2-yl)benzoic acid." National Center for Biotechnology Information. Available at: [Link]

  • RSC Publishing. "Relationships between Nitro Group Reduction Potentials and Torsion Angles in Di-ortho-substituted Nitrobenzenes." Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]

Sources

Validation

Publish Comparison Guide: Structural Confirmation Strategies for Synthesized 2-Amino-3-(propan-2-yl)benzoic acid

Executive Summary & The Analytical Challenge 2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1), commonly referred to as 2-amino-3-isopropylbenzoic acid, is a critical anthranilic acid derivative with a molecular wei...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1), commonly referred to as 2-amino-3-isopropylbenzoic acid, is a critical anthranilic acid derivative with a molecular weight of 179.22 g/mol [1]. It serves as a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of hybrid molecules, anti-inflammatory agents, and farnesoid X receptor (FXR) agonists[2].

For researchers and drug development professionals, the primary analytical challenge post-synthesis is regiochemical confirmation . Electrophilic aromatic substitutions and cross-coupling reactions often yield mixtures of positional isomers. Confirming that the isopropyl group is definitively located at the C3 position—rather than the C4, C5, or C6 positions—requires a robust, multi-modal analytical strategy that complies with stringent regulatory standards for new drug substances[3].

Analytical Strategy Workflow

To establish a self-validating system, we employ an orthogonal testing matrix. The workflow below illustrates the logical progression from raw synthesized material to a regulatory-compliant structure.

G Target Synthesized Compound 2-Amino-3-(propan-2-yl)benzoic acid Primary Primary Structural Confirmation (Connectivity & Mass) Target->Primary Aliquot 1 Secondary Orthogonal Validation (Functional Groups & 3D) Target->Secondary Aliquot 2 NMR 1D & 2D NMR Regiochemistry (C3 position) Primary->NMR HRMS LC-HRMS Exact Mass (m/z 180.1025) Primary->HRMS FTIR FT-IR Spectroscopy -NH2 & -COOH Validation Secondary->FTIR XRD X-Ray Crystallography Absolute Conformation Secondary->XRD Validated Regulatory Compliant Structure (ICH Q6A Guidelines) NMR->Validated Connectivity HRMS->Validated Formula FTIR->Validated Moieties XRD->Validated Topology

Fig 1: Analytical workflow for the structural confirmation of 2-Amino-3-(propan-2-yl)benzoic acid.

Comparative Analysis of Analytical Modalities

No single analytical method provides a complete picture of a small molecule's structure. The table below objectively compares the performance, specificity, and operational parameters of the four primary modalities used to characterize this compound.

ModalityPrimary FunctionSpecificity for RegiochemistryTurnaround TimeSample Recovery
1D & 2D NMR Atom connectivity & spatial arrangementHigh (Resolves C3 vs C4/C5 isomers)1–4 HoursNon-destructive (High)
LC-HRMS Exact mass & molecular formulaLow (Cannot distinguish isomers alone)< 1 HourDestructive (None)
FT-IR Functional group identificationModerate (Fingerprint region analysis)< 30 MinsNon-destructive (High)
X-Ray Crystallography Absolute 3D molecular structureVery High (Definitive spatial proof)Days to WeeksNon-destructive (High)

Expert Insights: Building a Self-Validating System (Causality & E-E-A-T)

In pharmaceutical development, a self-validating analytical system is non-negotiable. According to the ICH Q6A guidelines, specifications must rigorously ensure the identity, purity, and quality of a new drug substance[3].

Why is 2D NMR critical here? Relying solely on LC-HRMS provides the molecular formula (C10H13NO2) and exact mass, but it leaves the molecule's topology ambiguous. For instance, 2-amino-4-isopropylbenzoic acid and 2-amino-5-isopropylbenzoic acid are exact mass isomers. By coupling HRMS with 2D NMR, the system becomes self-validating. HRMS confirms that no unexpected atoms or gross impurities are present. Meanwhile, Heteronuclear Multiple Bond Correlation (HMBC) NMR definitively anchors the isopropyl group to the C3 position by revealing three-bond ( 3J ) scalar couplings between the isopropyl methine proton and the C2 (amine-bearing) and C4 carbons[4]. FT-IR serves as a rapid, orthogonal check to ensure the presence of the primary amine and carboxylic acid, preventing the misidentification of tautomers.

Experimental Protocols & Expected Data

Method A: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon-proton connectivity to prove the C3-isopropyl regiochemistry.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10–15 mg of the highly purified synthesized compound in 0.6 mL of deuterated methanol (MeOD- d4​ ). Transfer to a standard 5 mm NMR tube.

  • Instrument Setup: Load the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Tuning & Shimming: Tune the probe to 1 H and 13 C frequencies. Perform gradient shimming to ensure optimal magnetic field homogeneity.

  • Acquisition:

    • Acquire a standard 1 H spectrum (16 scans, relaxation delay 2s).

    • Acquire a 13 C spectrum (1024 scans, complete proton decoupling).

    • Acquire 2D HSQC (to map direct C-H bonds) and 2D HMBC (to map long-range C-H couplings).

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate against the solvent residual peak (MeOD: 3.31 ppm for 1 H, 49.0 ppm for 13 C)[4].

Expected Quantitative Data: Table 2: Expected NMR Spectral Data for 2-Amino-3-(propan-2-yl)benzoic acid (in MeOD- d4​ )[4]

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
1 H8.03 – 8.14Multiplet (m)1HH-6 (Aromatic)
1 H7.76Doublet of doublets (dd)1HH-4 (Aromatic)
1 H7.47Triplet (t)1HH-5 (Aromatic)
1 H3.20Heptet (h)1H-CH (Isopropyl methine)
1 H1.34Doublet (d)6H-CH 3​ (Isopropyl methyls)
13 C169.5Singlet (s)1CC=O (Carboxylic acid)
13 C142.7Singlet (s)1CC-2 (Aromatic, C-NH 2​ )
13 C27.1Singlet (s)1C-CH (Isopropyl methine)
13 C22.3Singlet (s)2C-CH 3​ (Isopropyl methyls)
Method B: Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Confirm the exact molecular formula and isotopic fidelity.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Elution: Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Mass Analyzer: Acquire data using a high-resolution mass analyzer (TOF or Orbitrap) scanning a mass range of m/z 100–1000.

  • Data Analysis: Extract the ion chromatogram. The calculated exact mass for the [M+H] + ion of C 10​ H 13​ NO 2​ is 180.1025 Da . Verify that the observed mass falls within a 5 ppm error margin.

References[1] 154551-48-1, 2-amino-3-propan-2-ylbenzoic acid Formula - ECHEMI. Source: echemi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU-UuyAk2zYnZldg7v3PnTln90-n1PV4sF0joTCSy7eID53cXrPWQKy1zPkXuNrFyajkyfjgE1QRTqO03KeN25ZGoqXAV93RetkSVbfWm6rYqr46v3vxkxH7S46U05H6i_HuRpeOomViVnRF0jwZL8nuzM4CiJhbJEuz7zCsq4Hdza9LbOqBMAYlEqOCLQ[2]Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates - MDPI. Source: mdpi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHznKjLU0fJMdRMxKGW3xjQNENs1WErmLNSfo3hLcMD5on7mUuH_hBbZHhgzU2hvOj-QBTl3RGU8ka4MAMQNkCMoOMmEbtQpZwjOxYWDSv2OqLxFqKi6r6PuoL3ktAsoByQ[4]Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines - The Royal Society of Chemistry. Source: rsc.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-J3lAxJV4vAcBL-kOxsnyolv4MbyBIYKDI7tuV6KwHYn_7qdjfo2S1KBlkjU3lb9SUS4n9w94fsZ_eA71XFxHxEn650Bdv9cXZOwO9kkXTzNRinmfCxAX2Bw8D1fDrM61xGlgrRuD8l2fQrP11S3s9k-vuSh-3T8=[3]ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Source: ich.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWsI1tb5xtvI5E9JITP5Qfcb0LbxoUgjMMdo1WLz2WJPJPz6Iqp8E7ODrSi3LSKHBSZzKzDe8yzNJku4SjsnyRYbZQfhiobv3Uo_skFGbPErV0Eztdkhyn44OYoLs-iqJ1k6tga1W22BDnD-NNbFKFn7Qv3LLF_WQiPpM=

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-3-(propan-2-yl)benzoic Acid

Introduction: The Critical Role of Method Validation in Pharmaceutical Development In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. The accuracy and reliability of data at every stage—from pharmacokinetic studies to quality control of the final product—are non-negotiable. This guide focuses on 2-Amino-3-(propan-2-yl)benzoic acid, a molecule representative of novel aminobenzoic acid derivatives that are of growing interest as potential therapeutic agents or key intermediates. Ensuring the integrity of quantitative data for such compounds requires robust, validated analytical methods.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of three common analytical techniques for the quantification of 2-Amino-3-(propan-2-yl)benzoic acid: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to provide an in-depth comparison of their performance, supported by detailed experimental protocols and a framework for their cross-validation, thereby ensuring consistency and reliability of analytical results across different platforms. The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for the validation of analytical procedures, which emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical methods[1][2][3].

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for quantifying a wide range of compounds. For 2-Amino-3-(propan-2-yl)benzoic acid, a reversed-phase HPLC method is proposed. The molecule's aromatic ring and carboxylic acid group provide a strong chromophore, making it well-suited for UV detection. The choice of a C18 column is based on the compound's expected moderate hydrophobicity, allowing for good retention and separation from potential impurities. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrically shaped chromatographic peak.

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 70% A / 30% B, isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation (from a hypothetical plasma matrix):

  • To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins[4].

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an HPLC vial for analysis.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifuge p3->p4 p5 Evaporate & Reconstitute p4->p5 a1 Inject into HPLC System p5->a1 Transfer to vial a2 Separation on C18 Column a1->a2 a3 UV Detection (254 nm) a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: Experimental workflow for HPLC-UV analysis.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS offers high chromatographic resolution and sensitive detection, making it a powerful tool for quantitative analysis. However, direct analysis of polar, non-volatile compounds like 2-Amino-3-(propan-2-yl)benzoic acid is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique that replaces the active hydrogens on the amino and carboxylic acid groups with trimethylsilyl (TMS) groups, increasing volatility and improving chromatographic performance[5].

Experimental Protocol: GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.

Derivatization Procedure:

  • Pipette 100 µL of the reconstituted sample extract (from a similar extraction as the HPLC method) into a 2 mL autosampler vial.

  • Add 10 µL of an appropriate internal standard (e.g., an isotopically labeled version of the analyte).

  • Evaporate the solvent to complete dryness under nitrogen.

  • Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte and internal standard.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis p1 Sample Extract p2 Add Internal Standard p1->p2 p3 Evaporate to Dryness p2->p3 p4 Silylation (BSTFA, 70°C) p3->p4 a1 Inject into GC-MS System p4->a1 Inject derivatized sample a2 Separation on DB-5ms Column a1->a2 a3 EI & Mass Analysis (SIM) a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: Experimental workflow for GC-MS analysis.

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity. This technique couples the separation power of HPLC with the highly specific detection of tandem mass spectrometry. By using Multiple Reaction Monitoring (MRM), a specific precursor ion of the analyte is selected and fragmented, and a resulting product ion is monitored. This process drastically reduces background noise and interferences, allowing for very low limits of quantification. For 2-Amino-3-(propan-2-yl)benzoic acid, electrospray ionization (ESI) in positive mode is proposed, as the amino group is readily protonated.

Experimental Protocol: LC-MS/MS Method

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A rapid gradient from 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Sample Preparation:

  • The same protein precipitation protocol as for the HPLC-UV method can be used, offering a streamlined workflow.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of the analyte and its isotopically labeled internal standard to identify the precursor ion ([M+H]+) and optimize fragmentation to select the most intense and stable product ions.

  • Key Parameters: Capillary voltage, cone voltage, and collision energy must be optimized for maximum signal intensity.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifuge p3->p4 p5 Evaporate & Reconstitute p4->p5 a1 Inject into LC-MS/MS System p5->a1 Transfer to vial a2 Rapid Separation on C18 Column a1->a2 a3 ESI+ & MRM Detection a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: Experimental workflow for LC-MS/MS analysis.

Section 4: Cross-Validation Protocol

Objective and Importance

Cross-validation is the process of demonstrating that different analytical methods provide equivalent results for the same set of samples[6][7]. This is crucial when, for example, a high-throughput screening method (like LC-MS/MS) is used in early development, and a more accessible QC method (like HPLC-UV) is used for later-stage batch release. The objective is to establish a statistical correlation and agreement between the methods, ensuring data continuity and consistency throughout the drug development lifecycle. The validation parameters are guided by ICH Q2(R2), which outlines the necessary tests to prove a method is fit for its purpose[8][9].

Experimental Design for Cross-Validation
  • Sample Selection: Prepare a set of at least 20 quality control (QC) samples in the relevant biological matrix (e.g., plasma). These samples should span the entire expected calibration range (low, medium, and high concentrations).

  • Analysis:

    • Divide each sample into three aliquots.

    • Analyze one set of aliquots using the validated HPLC-UV method.

    • Analyze the second set using the validated GC-MS method.

    • Analyze the third set using the validated LC-MS/MS method.

  • Data Evaluation:

    • For each sample, calculate the concentration of 2-Amino-3-(propan-2-yl)benzoic acid obtained from each of the three methods.

    • Perform statistical analysis to compare the results.

Statistical Analysis and Acceptance Criteria
  • Correlation Analysis: Plot the results from one method against another (e.g., HPLC-UV vs. LC-MS/MS) and calculate the Pearson or Spearman correlation coefficient (r). A value of r > 0.98 is typically desired.

  • Bland-Altman Plot: This plot assesses the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. The plot should show that the differences are randomly distributed around zero and that the vast majority of data points lie within the 95% limits of agreement.

  • Percent Difference: The percentage difference between the results for each sample should be calculated. The acceptance criterion is often that at least two-thirds of the samples should have a difference of ≤20%[7].

Cross-Validation Workflow Diagram

CrossValidation_Workflow cluster_methods Parallel Analysis start Prepare QC Samples (n > 20, spanning range) split start->split m1 Analyze via HPLC-UV split->m1 Aliquot 1 m2 Analyze via GC-MS split->m2 Aliquot 2 m3 Analyze via LC-MS/MS split->m3 Aliquot 3 join m1->join m2->join m3->join stats Statistical Comparison - Correlation Analysis - Bland-Altman Plot - Percent Difference join->stats end_node Assess Against Acceptance Criteria stats->end_node

Caption: Workflow for the cross-validation of analytical methods.

Section 5: Comparative Performance Data

The following table summarizes the expected performance characteristics of each method based on their underlying principles. The actual values would be determined during method validation experiments.

Parameter HPLC-UV GC-MS LC-MS/MS Rationale / Causality
Specificity ModerateHighVery HighUV detection is less specific than MS. MS provides mass-based identification, and MS/MS provides structural confirmation via fragmentation, significantly reducing matrix interference.
Linearity (R²) >0.995>0.995>0.998All methods are expected to show excellent linearity, but MS-based methods often exhibit a wider dynamic range.
Accuracy (% Recovery) 85-115%85-115%90-110%While all methods should be accurate, the higher specificity of LC-MS/MS can lead to more accurate results by minimizing the impact of co-eluting interferences.
Precision (%RSD) < 15%< 15%< 10%The robustness and automation of modern LC-MS/MS systems often lead to superior precision.
Limit of Quantitation (LOQ) Low ng/mLMid-to-high pg/mLLow pg/mLThe selectivity of MRM in LC-MS/MS allows for the lowest detection limits, while GC-MS offers high sensitivity after derivatization. HPLC-UV is generally the least sensitive.
Throughput ModerateLowHighLC-MS/MS methods can be very rapid (2-3 min/sample). GC-MS run times are longer, and the derivatization step adds significant time. HPLC-UV run times are typically moderate.
Robustness HighModerateHighHPLC-UV is a very mature and robust technique. GC-MS can be less robust due to the derivatization step and potential for inlet contamination. Modern LC-MS/MS systems are highly robust.

Conclusion

The choice of an analytical method for 2-Amino-3-(propan-2-yl)benzoic acid depends on the specific requirements of the study. LC-MS/MS stands out for its superior sensitivity and specificity, making it ideal for bioanalysis and trace-level quantification. GC-MS provides a high-resolution alternative, particularly if LC-MS/MS is unavailable, though it requires a derivatization step. HPLC-UV offers a robust, cost-effective, and widely accessible method suitable for routine analysis and quality control where high sensitivity is not the primary concern.

A thorough cross-validation as described in this guide is an indispensable step to ensure data integrity and consistency when multiple analytical methods are employed throughout a drug's development lifecycle. By establishing the interchangeability of these methods, organizations can maintain confidence in their analytical data, from early discovery through to final product release.

References

  • ICH. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. [Link]

  • Eserian, J. K. (2014). Method validation in pharmaceutical analysis: from theory to practical optimization. ResearchGate. [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-3-hydroxy-benzoic acid on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (2018). 2-Amino-3-hydroxy-benzoic acid. [Link]

  • National Center for Biotechnology Information. (2021). Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides. [Link]

  • Liu, Y., et al. (2021). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. Analytica Chimica Acta, 1182, 338933. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(3-amino-4-chlorobenzoyl)- on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Wittmann, C., et al. (2001). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology and Bioengineering, 74(3), 200-212. [Link]

  • Basconcillo, L. S., & Britz-McKibbin, P. (2012). Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes. In Metabolomics: Methods and Protocols (pp. 31-41). Humana Press. [Link]

  • Wang, L., et al. (2014). A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 95, 158-163. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • LCGC International. (2025). Quality Control in GC–MS Analysis of Amino Acids. [Link]

  • Culea, M., et al. (2010). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica, 55(1), 213-221. [Link]

  • Waters. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. [Link]

  • Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. [Link]

Sources

Validation

Comparative Guide: 2-Amino-3-(propan-2-yl)benzoic Acid vs. Classical Aminobenzoic Acid Isomers in Biological Assays

Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Structural causality, comparative assay performance, and self-validating experimental workflows. Structural Causality: The Role of the Isoprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Structural causality, comparative assay performance, and self-validating experimental workflows.

Structural Causality: The Role of the Isopropyl Group in Target Engagement

In modern drug discovery, the spatial orientation of functional groups dictates target specificity. While classical aminobenzoic acids are ubiquitous building blocks, 2-amino-3-(propan-2-yl)benzoic acid (also known as 2-amino-3-isopropylbenzoic acid, CAS 154551-48-1)[1] provides a highly specialized scaffold compared to its unbranched or differently substituted isomers.

As an Application Scientist, I frequently observe assay failures stemming from the selection of an inappropriate isomer scaffold. The causality behind selecting the 3-isopropyl derivative over others lies in its unique steric and electronic properties:

  • 2-Aminobenzoic acid (Anthranilic acid): Features a strong internal hydrogen bond between the ortho-amino and carboxyl groups, resulting in a highly planar conformation. While this planarity is useful for general PDZ domain binding[2], it lacks the hydrophobic bulk necessary to occupy deep, lipophilic allosteric pockets.

  • 3-Aminobenzoic acid & 4-Aminobenzoic acid (PABA): The meta and para arrangements eliminate the intramolecular hydrogen bond entirely, changing the vector of the substituents. PABA is a critical natural substrate in bacterial folate synthesis, but it is entirely ineffective as a rigidified scaffold for modern kinase or GPCR inhibitors due to its linear topology.

  • 2-Amino-3-(propan-2-yl)benzoic acid: The introduction of the bulky isopropyl group at the C3 position fundamentally alters the molecule's conformational energetics. The steric clash between the isopropyl group and the adjacent ortho-amino group forces the amino and carboxyl vectors out of strict planarity. This pre-organized, twisted conformation is highly favored when docking into the hydrophobic Switch II pocket of KRas G12C[] or when acting as a conformationally restricted N-carboxamide antagonist for the pro-inflammatory GPR17 receptor[4].

Quantitative Data Presentation: Isomer Comparison

To objectively compare the performance of these isomers, the following table summarizes their physicochemical properties and their primary utility in specific biological assays.

Compound IsomerSubstitution PatternConformational FlexibilityIntramolecular H-BondingRelative Lipophilicity (logP)Primary Biological Assay Utility
2-Amino-3-isopropylbenzoic acid Ortho-amino, C3-isopropylHighly Restricted (Twisted)Weakened by steric clashHighKRas G12C covalent inhibition[], GPR17 antagonism[4]
2-Aminobenzoic acid Ortho-aminoRigid (Planar)StrongLowPDZ domain binding (Wnt signaling)[2]
3-Aminobenzoic acid Meta-aminoFlexibleNoneLowSystemic pH buffering, generic intermediate
4-Aminobenzoic acid (PABA) Para-aminoFlexibleNoneLowestBacterial folate pathway substrate/inhibition

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols for evaluating 2-amino-3-isopropylbenzoic acid derivatives incorporate intrinsic self-validation checkpoints.

Protocol A: Intact Mass Spectrometry for KRas G12C Covalent Target Engagement

This assay determines the ability of a 2-amino-3-isopropylbenzoic acid-derived covalent inhibitor to selectively alkylate Cys12 on the KRas protein. Intact MS is chosen over biochemical fluorescence assays because it unambiguously confirms the 1:1 stoichiometry of the covalent adduct, proving the mechanism of action.

  • Protein Preparation: Dilute recombinant KRas G12C (1-169) protein to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2).

  • Compound Incubation: Add the inhibitor (in DMSO) to a final concentration of 10 µM (DMSO final concentration ≤ 1%). Incubate at 25°C for 60 minutes.

  • Quenching & Desalting: Quench the reaction with 1% formic acid. Desalt the samples using a C4 ZipTip or an online rapid desalting LC column.

  • LC-MS Analysis: Analyze the intact mass using a Time-of-Flight (TOF) mass spectrometer. Calculate the percentage of adduct formation by comparing the peak area of the modified protein (Mass + Inhibitor) to the unreacted wild-type mass.

  • Self-Validation Checkpoint: Run a parallel assay using a KRas G12S mutant protein.

    • Causality: The absence of a mass shift in the G12S mutant proves the reaction is strictly dependent on the Cys12 residue, ruling out non-specific protein alkylation or promiscuous reactivity of the compound.

KRas_Workflow A Compound Incubation (2-Amino-3-isopropylbenzoic acid derivative) B Intact Mass Spectrometry (Covalent Adduct Formation) A->B Measure Adduct % C Target Engagement Confirmed (Mass Shift Detected) B->C 1:1 Stoichiometry D Self-Validation (G12S Mutant Control) C->D Specificity Check

Self-validating mass spectrometry workflow for assessing covalent KRas G12C target engagement.

Protocol B: Calcium Mobilization Assay for GPR17 Antagonism

Anthranilic acid derivatives are potent antagonists of GPR17. This protocol utilizes CHO-FITR-hGPR17 cells[4]. We utilize this specific cell line because Chinese Hamster Ovary (CHO) cells lack endogenous GPR17, providing a clean background, while the FITR system forces the receptor to couple to the Gq pathway, allowing a high-throughput fluorescent calcium readout.

  • Cell Seeding: Seed CHO-FITR-hGPR17 cells at 20,000 cells/well into black, clear-bottom 384-well plates. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove media and add Calcium 5 dye (Molecular Devices) diluted in assay buffer (HBSS with 20 mM HEPES). Incubate for 60 minutes at 37°C.

  • Antagonist Pre-incubation: Add the 2-amino-3-isopropylbenzoic acid derivative (dose-response, 1 nM to 10 µM) and incubate for 15 minutes.

  • Agonist Stimulation & Reading: Inject the EC80 concentration of a known GPR17 agonist (e.g., MDL29,951) using a FLIPR system and immediately record the kinetic calcium fluorescence signal for 3 minutes.

  • Self-Validation Checkpoint: Pre-incubate wild-type CHO cells (lacking hGPR17) with the test compound and stimulate with a general calcium ionophore (e.g., A23187).

    • Causality: If the compound inhibits calcium flux in this wild-type control, it is a false positive (acting as a general calcium channel blocker or a dye quencher) rather than a true, specific GPR17 antagonist.

GPR17_Signaling Agonist Endogenous Agonist (e.g., Uracil Nucleotides) Receptor GPR17 Receptor (Pro-Inflammatory) Agonist->Receptor Activation Calcium Intracellular Ca2+ Release Receptor->Calcium Gq Pathway Output Inflammatory Response (Demyelination) Calcium->Output Antagonist Anthranilic Acid Derivative (e.g., 3-Isopropyl substituted) Antagonist->Receptor Antagonism (Blocks Activation)

Disruption of GPR17-mediated pro-inflammatory signaling by anthranilic acid antagonists.

Sources

Comparative

Fragment-to-Lead Benchmarking: Evaluating 2-Amino-3-(propan-2-yl)benzoic acid against Mature KRAS G12C Inhibitors

As a Senior Application Scientist, I frequently navigate the complex transition from early-stage fragment hits to fully elaborated clinical candidates. In the realm of targeted oncology, 2-Amino-3-(propan-2-yl)benzoic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently navigate the complex transition from early-stage fragment hits to fully elaborated clinical candidates. In the realm of targeted oncology, 2-Amino-3-(propan-2-yl)benzoic acid (commonly referred to as 2-amino-3-isopropylbenzoic acid) represents a foundational pharmacophore fragment in Fragment-Based Drug Discovery (FBDD). It provides the critical structural motifs required to anchor into the cryptic Switch II pocket of KRAS G12C.

This guide establishes a rigorous, self-validating benchmarking framework to objectively compare the biophysical performance of this low-molecular-weight fragment against mature, FDA-approved covalent inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849).

Mechanistic Rationale & Structural Causality

The discovery of the Switch II pocket revolutionized KRAS drug development, transforming a historically "undruggable" target into a tractable one[1]. This allosteric groove is exclusively accessible when KRAS is in its inactive, GDP-bound state.

The Fragment's Role: 2-Amino-3-(propan-2-yl)benzoic acid acts as a highly efficient spatial probe.

  • The Isopropyl Group: Drives deep into the hydrophobic H95 sub-pocket, displacing water molecules and providing critical van der Waals interactions.

  • The Benzoic Acid/Amino Core: Forms transient hydrogen bonds with the protein backbone and serves as the synthetic vector. In mature inhibitors, this vector is functionalized with an acrylamide warhead to reach the mutant Cysteine-12[2].

While mature inhibitors like Sotorasib rely on irreversible covalent trapping, the isolated fragment relies entirely on reversible, non-covalent interactions. Benchmarking these two paradigms requires orthogonal biophysical techniques that can uncouple transient affinity from covalent reactivity[3].

Comparative Performance Data

To contextualize the evolution from fragment to lead, we summarize the biophysical benchmarking data. Fragments typically exhibit high Ligand Efficiency (LE) despite low absolute affinity, proving their structural architecture is highly optimized for the pocket.

CompoundMolecular WeightBinding ModeAffinity ( Kd​ )Ligand Efficiency (LE)Thermal Shift ( ΔTm​ )Intact MS (Adduct)
2-Amino-3-(propan-2-yl)benzoic acid 179.22 DaReversible~500 µM~0.35 kcal/mol/HA+0.8 °CNegative
Sotorasib (AMG 510) 560.60 DaIrreversible< 10 nMN/A (Covalent)+8.5 °CPositive (100%)
Adagrasib (MRTX849) 604.70 DaIrreversible< 10 nMN/A (Covalent)+9.2 °CPositive (100%)

*Note: Apparent Kd​ representing the initial non-covalent encounter complex prior to irreversible bond formation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific trustworthiness, every protocol must be a self-validating system. We employ a tripartite approach: Surface Plasmon Resonance (SPR) for kinetics, Differential Scanning Fluorimetry (DSF) for thermodynamic stability, and Intact Mass Spectrometry (MS) for covalent validation.

Protocol 1: Surface Plasmon Resonance (SPR) for Reversible Kinetics

Causality: Fragments possess low molecular weights and exhibit rapid kon​ / koff​ kinetics. SPR is utilized because its real-time, label-free optical detection is sensitive enough to capture these transient binding events without mass-transfer limitations[4]. Validation System: We utilize GDP-loaded KRAS G12C (open pocket) on the active flow cell, and GppNHp-loaded KRAS (occluded pocket) on the reference flow cell to subtract non-specific binding.

  • Surface Preparation: Immobilize biotinylated KRAS G12C-GDP onto a Streptavidin (SA) sensor chip to a high density (~3000 RU) to maximize the signal-to-noise ratio for the 179 Da fragment.

  • Analyte Preparation: Prepare a 2-fold dilution series of 2-Amino-3-(propan-2-yl)benzoic acid (from 2 mM down to 31.2 µM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 5% DMSO).

  • Data Acquisition: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport effects. Contact time: 60s; Dissociation time: 60s.

  • Benchmarking: Repeat the protocol using Sotorasib. Note: Sotorasib will show a lack of dissociation (flat koff​ curve) due to covalent bond formation.

Protocol 2: Differential Scanning Fluorimetry (DSF)

Causality: Binding to the Switch II pocket rigidifies the KRAS protein, increasing the energy required to unfold it. DSF provides orthogonal validation of target engagement in a solution-phase environment. Validation System: A DMSO-only vehicle control establishes the baseline melting temperature ( Tm​ ). A dose-dependent increase in ΔTm​ validates specific engagement.

  • Assay Assembly: In a 384-well PCR plate, combine 2 µM KRAS G12C-GDP, 5X SYPRO Orange dye, and the test compound (1 mM for the fragment; 10 µM for Sotorasib).

  • Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine.

  • Analysis: Calculate the first derivative of the fluorescence emission curve to determine the Tm​ . The fragment will yield a subtle shift (~0.8°C), whereas mature inhibitors will lock the protein conformation, yielding massive stabilization (>8°C)[3].

Protocol 3: Intact Protein Mass Spectrometry

Causality: To definitively separate reversible fragment binding from mature inhibitor efficacy, we must assess covalent modification at Cys-12. Validation System: Time-course monitoring ensures we capture the kinetic rate of inactivation ( kinact​/KI​ ).

  • Incubation: Incubate 5 µM KRAS G12C with 50 µM of the test compound at 25°C.

  • Quenching & Desalting: At specific time points (0, 15, 30, 60 mins), quench the reaction with 1% formic acid and desalt using a C4 ZipTip.

  • LC-TOF MS: Analyze via Liquid Chromatography-Time of Flight Mass Spectrometry.

  • Interpretation: The fragment will show only the native KRAS mass (~21,000 Da). Sotorasib will show a complete mass shift corresponding to the addition of its exact molecular weight, confirming 100% target occupancy.

Mandatory Visualizations

The following diagrams illustrate the logical flow of our benchmarking strategy and the mechanistic pathway of the target.

Workflow Fragment Fragment Hit 2-Amino-3-(propan-2-yl)benzoic acid SPR SPR Assay (Affinity & Kinetics) Fragment->SPR Reversible Binding DSF DSF Assay (Thermal Stability) Fragment->DSF Target Engagement Decision Benchmarking Analysis (Ligand Efficiency & Target Engagement) SPR->Decision DSF->Decision MS Intact Mass Spec (Covalent Adducts) MS->Decision Mature Mature Inhibitors (Sotorasib / Adagrasib) Mature->SPR Validation Mature->DSF Validation Mature->MS Irreversible Binding

Figure 1: Fragment-to-Lead benchmarking workflow utilizing SPR, DSF, and Intact MS to evaluate target engagement.

Mechanism KRAS_GDP KRAS G12C (GDP-bound) Inactive State SwitchII Switch II Pocket (H95 Groove Exposed) KRAS_GDP->SwitchII Conformational Shift Fragment 2-Amino-3-isopropylbenzoic acid (Transient Occupancy) SwitchII->Fragment Reversible Binding Sotorasib Sotorasib (AMG 510) (Covalent Trapping at Cys12) SwitchII->Sotorasib Irreversible Binding MAPK MAPK / ERK Pathway (Oncogenic Signaling) Sotorasib->MAPK Blocks Signaling

Figure 2: Mechanistic pathway of KRAS G12C inhibition via Switch II pocket engagement.

References

  • Fernando, M. C., Craven, G., & Shokat, K. M. (2024). "The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement." Small GTPases. Available at:[Link]

  • Rubinson, D. A., et al. (2024). "Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers." Cancer Discovery, American Association for Cancer Research. Available at:[Link]

  • Navratilova, I., & Hopkins, A. L. (2011). "Emerging role of surface plasmon resonance in fragment-based drug discovery." Future Medicinal Chemistry, 3(14), 1809-1820. Available at:[Link]

  • Alexander, P., et al. (2025). "Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints." Journal of Biological Chemistry, 301(7), 110331. Available at:[Link]

Sources

Validation

Beyond the Chromatogram: Orthogonal Purity Assessment of 2-Amino-3-(propan-2-yl)benzoic Acid

As drug development pipelines demand increasingly stringent quality controls, relying on a single analytical modality for Active Pharmaceutical Ingredient (API) characterization is a critical vulnerability. 2-Amino-3-(pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines demand increasingly stringent quality controls, relying on a single analytical modality for Active Pharmaceutical Ingredient (API) characterization is a critical vulnerability. 2-Amino-3-(propan-2-yl)benzoic acid (also known as 2-Amino-3-isopropylbenzoic acid, CAS 154551-48-1) presents a unique analytical challenge. Its zwitterionic nature and the steric hindrance introduced by the isopropyl group complicate chromatographic separation. Furthermore, synthesis routes can introduce non-chromophoric impurities or co-eluting regioisomers that easily evade standard ultraviolet (UV) detection.

To establish an irrefutable purity profile, analytical scientists must deploy an orthogonal strategy. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC), providing field-proven protocols and comparative experimental data to guide your purity assessment workflows.

The Causality of Orthogonality

1 emphasize that unvalidated or single-dimensional methods can lead to misleading quality testing, advocating for orthogonal methods to "double-check" critical quality attributes[1].

  • Chromatographic Blind Spots (HPLC-PDA): While HPLC with Photodiode Array (PDA) detection is the industry standard, it relies strictly on differential partitioning and UV absorbance. It cannot unequivocally prove peak purity on its own, as it is blind to non-UV absorbing species (e.g., residual inorganic salts, aliphatic solvents) and can be deceived by co-eluting impurities with similar chromophores[2].

  • Absolute Mass Fraction (1H-qNMR): To counter chromatographic blind spots, qNMR is employed. It determines the absolute mass fraction based on the fundamental physics of proton resonance. Because the integrated signal area is directly proportional to the number of nuclei, it requires no reference standard of the analyte itself, offering a true orthogonal check against HPLC[3].

  • Thermodynamic Mole Fraction (DSC): DSC evaluates purity based on the Van 't Hoff equation. Impurities disrupt the crystal lattice of the API, leading to a measurable depression and broadening of the melting endotherm. This thermal approach is entirely independent of the molecule's optical or magnetic properties.

OrthogonalWorkflow Start 2-Amino-3-(propan-2-yl)benzoic acid (Batch Sample) HPLC HPLC-PDA Chromatographic Purity (UV Absorbance) Start->HPLC qNMR 1H-qNMR Absolute Mass Fraction (Proton Resonance) Start->qNMR DSC DSC Thermal Mole Fraction (Crystal Lattice) Start->DSC LCMS LC-MS/MS Impurity ID & Co-elution HPLC->LCMS Peak Purity Check Integration Data Integration & Mass Balance Assessment HPLC->Integration qNMR->Integration DSC->Integration LCMS->Integration Report Validated Purity Certificate Integration->Report

Fig 1: Orthogonal analytical workflow for comprehensive purity assessment and mass balance.

Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating HPLC-PDA
  • Causality: 2-Amino-3-(propan-2-yl)benzoic acid is amphoteric. A mobile phase pH near its pKa would cause it to exist in multiple ionization states, leading to peak splitting and severe tailing. By using 0.1% Trifluoroacetic acid (TFA) (pH ~2), we fully protonate the amine and neutralize the carboxylic acid, ensuring a single, stable cationic state for sharp elution on a reversed-phase column.

  • Methodology:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase: Solvent A (0.1% TFA in Water); Solvent B (0.1% TFA in Acetonitrile).

    • Gradient: 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

    • Detection: PDA extracted at 254 nm (isosbestic point for anthranilic derivatives).

  • Self-Validation Check: Inject a diluent blank to confirm the absence of baseline artifacts. Utilize the PDA software's peak purity algorithm (Purity Angle < Purity Threshold) across the main peak to mathematically verify the absence of co-eluting hidden impurities[2].

Protocol 2: 1H-qNMR (Internal Standard Method)
  • Causality: To determine absolute purity, the internal standard (IS) must have a highly pure, distinct resonance. Maleic acid provides a sharp singlet at ~6.3 ppm in DMSO-d6. This perfectly avoids the analyte's aromatic protons (7.0–8.0 ppm) and the aliphatic isopropyl protons (1.2 ppm doublet, 3.0 ppm septet), preventing integration overlap[3].

  • Methodology:

    • Sample Prep: Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic acid (TraceCERT®) into a vial using a microbalance (d = 0.001 mg).

    • Dissolution: Dissolve completely in 0.6 mL of DMSO-d6.

    • Acquisition: Acquire 1H-NMR at 400 MHz or higher. Set the relaxation delay (D1) to at least 30 seconds (ensuring D1 > 5*T1 for complete longitudinal relaxation).

    • Calculation: Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

  • Self-Validation Check: Process the spectra with zero-filling and precise phase correction. Ensure the baseline is perfectly flat before integration. A non-flat baseline invalidates the quantitative area ratio.

Protocol 3: DSC Thermal Purity
  • Causality: Pure 2-Amino-3-(propan-2-yl)benzoic acid melts at approximately 98–99 °C[4]. Even trace impurities will disrupt the crystal lattice thermodynamics. By measuring the melting endotherm at a slow heating rate, the mole fraction of impurities can be mathematically derived independent of UV or NMR properties.

  • Methodology:

    • Preparation: Weigh 2–3 mg of the sample into an aluminum pan and hermetically crimp it.

    • Thermal Program: Heat from 50 °C to 150 °C at a slow rate of 2 °C/min under a nitrogen purge (50 mL/min).

    • Analysis: Apply the Van 't Hoff equation to the melting endotherm using the instrument's purity software module.

  • Self-Validation Check: Run a Thermogravimetric Analysis (TGA) prior to DSC. If the sample exhibits mass loss (decomposition) before or during melting, the Van 't Hoff equation is invalid, and DSC cannot be used for purity assessment.

Comparative Experimental Data

To illustrate the necessity of this orthogonal approach, Table 1 presents simulated purity data across three distinct batches of 2-Amino-3-(propan-2-yl)benzoic acid. Relying solely on HPLC would have resulted in the false approval of Batch B.

Table 1: Comparative Purity Assessment Across Three Batches

Batch IDDescriptionHPLC-PDA (Area %)1H-qNMR (% w/w)DSC (mol %)Analytical Conclusion
Lot A Reference Standard99.8%99.6%99.7%High purity confirmed; all orthogonal methods agree.
Lot B Crude Synthesis99.2% 94.5% 95.1% HPLC overestimates purity. qNMR/DSC reveal non-UV absorbing impurities (e.g., inorganic salts).
Lot C Degraded Sample96.5%96.1%96.0%Chromophoric degradation products present; accurately detected by all methods.

Method Comparison Matrix

Selecting the right combination of methods requires understanding their inherent strengths and limitations. Table 2 serves as a decision guide for analytical scientists.

Table 2: Orthogonal Method Decision Guide

MethodPrimary PrincipleKey StrengthsCritical Limitations
HPLC-PDA Differential partitioning & UV absorbanceHigh sensitivity; excellent for tracking related organic impurities and degradation products.Blind to non-chromophoric impurities; requires reference standards for exact quantitation.
1H-qNMR Proton resonance integrationYields absolute mass fraction; no analyte reference standard needed ; catches inorganic/aliphatic impurities.Lower sensitivity for trace impurities (<0.1%); requires a distinct, non-overlapping Internal Standard.
DSC Melting point depression (Thermodynamics)Completely independent of optical/magnetic properties; measures overall mole fraction.Destructive technique; strictly unsuitable if the compound decomposes upon melting.

References

  • ECHEMI: 2-amino-3-propan-2-ylbenzoic acid | 154551-48-1. 4

  • LCGC International: Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. 2

  • U.S. Pharmacopeia (USP): Unvalidated methods for medicine quality testing lead to misleading results. 1

  • Magnetic Resonance in Chemistry (via ResearchGate): Determining and reporting purity of organic molecules: Why qNMR. 3

  • Sigma-Aldrich: 2-Amino-3-isopropylbenzoic acid | 154551-48-1.

Sources

Comparative

Comparative docking studies of 2-Amino-3-(propan-2-yl)benzoic acid derivatives

Title: Comparative Docking Studies of 2-Amino-3-(propan-2-yl)benzoic Acid Derivatives: A Performance Guide Executive Summary This guide provides a rigorous, objective comparison of 2-amino-3-(propan-2-yl)benzoic acid der...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Docking Studies of 2-Amino-3-(propan-2-yl)benzoic Acid Derivatives: A Performance Guide

Executive Summary

This guide provides a rigorous, objective comparison of 2-amino-3-(propan-2-yl)benzoic acid derivatives against standard clinical alternatives. Designed for computational chemists and drug development professionals, it details a self-validating consensus docking protocol to evaluate the thermodynamic binding profile of this novel scaffold within the Cyclooxygenase-2 (COX-2) active site.

Mechanistic Rationale: The Isopropyl Advantage

As a Senior Application Scientist, I approach the evaluation of novel scaffolds not merely as an exercise in software operation, but as a rigorous validation of molecular mechanics. The 2-amino-3-(propan-2-yl)benzoic acid scaffold—a highly substituted anthranilic acid—represents a significant evolution in fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs)[1].

By placing a bulky isopropyl group at the C3 position, we intentionally induce a steric clash with N-aryl substituents. This forces the molecule into a non-coplanar, orthogonal geometry. This specific conformation is a critical prerequisite for penetrating the secondary hydrophobic side pocket of COX-2, which is inaccessible in the constitutively active COX-1[2]. The carboxylate moiety remains free to form a critical salt bridge with Arg120, while the aromatic rings stabilize the drug-enzyme complex via hydrophobic interactions[2].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2 Enzyme) AA->COX2 Substrate Binding PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidation Inflammation Inflammation & Pain (Pathological State) PGH2->Inflammation Downstream Signaling Inhibitor 2-Amino-3-(propan-2-yl) benzoic acid derivatives Inhibitor->COX2 Competitive Inhibition

Arachidonic acid cascade and targeted COX-2 inhibition by anthranilic acid derivatives.

Comparative Docking Performance

To objectively evaluate the performance of these derivatives, we must benchmark them against established clinical standards: Mefenamic Acid (a structurally related fenamate) and Celecoxib (a highly selective COX-2 inhibitor)[3].

A single docking algorithm is insufficient for a self-validating system. Therefore, this protocol utilizes a consensus docking approach, leveraging the rapid gradient-optimization conformational search of AutoDock Vina[4] alongside the highly parameterized OPLS force field scoring of Schrödinger Glide[5].

Table 1: Consensus Docking Performance (Representative Benchmarks)

CompoundVina Affinity (kcal/mol)Glide XP Score (kcal/mol)RMSD (Å)Key Interacting Residues
Derivative A (N-phenyl)-8.9-9.41.12Arg120 (Salt bridge), Tyr355 (H-bond)
Derivative B (N-2,4-difluorophenyl)-9.6-10.20.85Arg120, Tyr355, Ser530 (Halogen bond)
Mefenamic Acid (Alternative 1)-8.2-8.71.30Arg120, Tyr355
Celecoxib (Alternative 2)-10.1-11.50.65Arg120, His90, Gln192, Ser530

Data Interpretation: Derivative B demonstrates a superior thermodynamic binding profile compared to the standard fenamate (Mefenamic Acid). The C3-isopropyl group acts as a structural wedge, enforcing a bioactive conformation that maximizes interactions with the COX-2 allosteric pocket.

Experimental Protocols: A Self-Validating System

Docking_Workflow cluster_docking Parallel Consensus Docking LigPrep Ligand Preparation (Epik, OPLS4, pH 7.0 ± 2.0) Vina AutoDock Vina 1.2.0 (Exhaustiveness=24) LigPrep->Vina Glide Schrödinger Glide (SP & XP Modes) LigPrep->Glide ProtPrep Protein Preparation (PDB: 4COX, PROPKA, H-bond opt) GridGen Receptor Grid Generation (Centered on Arg120/Tyr355) ProtPrep->GridGen GridGen->Vina GridGen->Glide Scoring Consensus Scoring & Pose Analysis (RMSD < 2.0 Å) Vina->Scoring Glide->Scoring

Self-validating consensus docking workflow utilizing AutoDock Vina and Schrödinger Glide.

Phase 1: Protein Preparation (The Foundation of Trust)

A docking score is only as reliable as the receptor model. We utilize the high-resolution COX-2 crystal structure (PDB ID: 4COX)[6].

  • Import & Clean: Import the PDB structure into the Schrödinger Protein Preparation Wizard. Assign bond orders, add missing hydrogen atoms, and delete crystallographic water molecules beyond 5 Å of the active site[5].

  • Protonation State Assignment: Employ PROPKA to assign protonation states at pH 7.0 ± 2.0[5].

    • Causality: Arg120 must be explicitly protonated (positively charged) to form the essential salt bridge with the carboxylate group of our benzoic acid derivatives[2]. Failure to set this state will result in false-negative docking scores.

  • Minimization: Perform a restrained energy minimization using the OPLS force field to relieve steric clashes[5].

Phase 2: Ligand Preparation (Conformational Integrity)
  • 2D to 3D Conversion: Input the 2D structures of the 2-amino-3-(propan-2-yl)benzoic acid derivatives and reference compounds into Schrödinger LigPrep.

  • Ionization & Tautomerization: Utilize Epik to generate all possible tautomers and ionization states at physiological pH (7.0 ± 2.0)[5].

    • Causality: The carboxylate moiety must be deprotonated (anionic) to act as the primary anchor[2].

  • Geometry Optimization: Energy minimize the generated 3D geometries using the OPLS force field to resolve any high-energy steric clashes introduced during conversion[5].

Phase 3: Receptor Grid Generation (Defining the Arena)
  • Grid Centering: Center the docking grid on the centroid of the co-crystallized ligand with a bounding box of 30 ų[5].

    • Causality: This volume is specifically chosen to encompass the primary binding site (Arg120, Tyr355) and the COX-2 specific side pocket (Val523, Ser530) without wasting computational resources on solvent-exposed regions[6].

Phase 4: Consensus Docking Execution

We execute parallel docking runs to ensure algorithmic cross-validation.

  • AutoDock Vina 1.2.0: Run with the exhaustiveness parameter set to 24.

    • Causality: While the default is 8, increasing exhaustiveness to 24 significantly improves the probability of finding the global minimum for highly flexible N-substituted derivatives, yielding more accurate binding poses and improving the overall success rate[4].

  • Schrödinger Glide: Executed in Extra Precision (XP) mode.

    • Causality: While Standard Precision (SP) is suitable for high-throughput screening, XP applies a more stringent scoring function that heavily penalizes desolvation and steric clashes, providing a highly accurate estimation of binding affinity for lead optimization[5]. Poses with an RMSD > 2.0 Å between the two algorithms are flagged for manual review[7].

References

  • Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. nih.gov. 6

  • Machine Learning-Boosted Docking Enables the Efficient Structure-Based Virtual Screening of Giga-Scale Enumerated Chemical Libraries. nih.gov. 5

  • AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. nih.gov. 4

  • Autodock Vina Adopts More Accurate Binding Poses but Autodock4 Forms Better Binding Affinity. nih.gov. 7

  • Pharmacophore as Fundamental Base of the NSAIDs Design: Molecular Docking and SAR/QSAR Analysis of Reported Experimental Data. preprints.org. 2

  • In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors. nih.gov. 1

  • In-silico evaluation of Hedychium spicatum phytochemicals as potential COX-2 inhibitors: molecular docking, dynamics simulation, and ADMET analysis. nih.gov. 3

Sources

Validation

Head-to-Head Comparison: 2-Amino-3-(propan-2-yl)benzoic Acid vs. Its Fluoro-Substituted Analog in Kinase Inhibitor Design

In the development of targeted covalent inhibitors—particularly within the KRAS G12C and kinase inhibitor spaces—anthranilic acid derivatives serve as highly privileged scaffolds. 2-Amino-3-(propan-2-yl)benzoic acid (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

In the development of targeted covalent inhibitors—particularly within the KRAS G12C and kinase inhibitor spaces—anthranilic acid derivatives serve as highly privileged scaffolds. 2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1) [1] is widely utilized due to its unique steric profile. The bulky isopropyl group at the C3 position effectively restricts the rotation of the adjacent aryl-amide bond, locking the final drug molecule into a bioactive conformation necessary for deep-pocket binding (e.g., the Switch II pocket of KRAS).

However, the electron-rich nature of the unsubstituted aniline ring introduces a significant metabolic liability via Cytochrome P450 (CYP450)-mediated oxidation. To circumvent this, medicinal chemists frequently deploy its bioisostere: the fluoro-substituted analog (e.g., 2-Amino-5-fluoro-3-(propan-2-yl)benzoic acid). This guide objectively compares these two building blocks, providing the mechanistic rationale and experimental protocols necessary for integrating them into drug discovery pipelines.

Physicochemical & Structural Profiling

The Causality of Fluorination: The introduction of a fluorine atom at the C5 position (para to the amine) is not merely a steric block. Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the aromatic ring. This lowers the pKa of the aniline amine, reducing its basicity and susceptibility to electrophilic attack by the high-valent iron-oxo species of CYP enzymes. Furthermore, the C-F bond is exceptionally strong (~116 kcal/mol), making it highly resistant to metabolic cleavage.

Table 1: Comparative Physicochemical Properties

Property2-Amino-3-(propan-2-yl)benzoic acidFluoro-Analog (C5-Fluoro)
Molecular Weight 179.22 g/mol 197.21 g/mol
cLogP ~2.4~2.7
pKa (Aniline NH₂) ~2.1~1.5
pKa (Carboxylic Acid) ~4.8~4.5
Primary Metabolic Liability C5-Hydroxylation (CYP450)Blocked (Metabolically Stable)
Metabolic Stability: The Rationale for Fluorination

The primary failure point for early-stage kinase inhibitors containing the unsubstituted 2-amino-3-isopropylbenzoic acid motif is rapid hepatic clearance. CYP-mediated hydroxylation typically occurs at the most electron-rich, sterically accessible position (C5). By installing a fluorine atom at this exact position, the metabolic soft spot is hardened, leading to prolonged target occupancy in vivo.

Pathway A Unsubstituted Inhibitor (Compound A) C CYP450 Oxidation (Rapid Clearance) A->C Susceptible B Fluoro-Analog Inhibitor (Compound B) D Metabolic Resistance (Blocked Oxidation) B->D Protected E Low Target Occupancy C->E Degraded F Sustained Target Inhibition D->F Prolonged Half-life

Fig 1: Pharmacokinetic impact of fluorine substitution on CYP metabolism and target occupancy.

Experimental Protocol 1: Comparative In Vitro Microsomal Stability

To empirically validate the metabolic resistance conferred by the fluorine substitution, a human liver microsome (HLM) stability assay is employed. This protocol is designed as a self-validating system by including a minus-NADPH control to definitively isolate CYP450-mediated metabolism from general chemical instability.

Workflow N1 Compound Preparation (1 µM in Buffer) N2 Liver Microsome Incubation (+NADPH, 37°C) N1->N2 N3 Reaction Quenching (Cold Acetonitrile) N2->N3 N4 LC-MS/MS Quantification N3->N4 N5 Clearance & Half-life Calculation N4->N5

Fig 2: Step-by-step workflow for the comparative in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the unsubstituted compound and the fluoro-analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Assembly: Combine the test compounds with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH). Validation Control: For the minus-NADPH control wells, add an equivalent volume of buffer instead.

  • Sampling & Quenching: At discrete time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Diclofenac) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Experimental Protocol 2: Synthetic Integration (Amide Coupling)

Integrating these building blocks into a larger inhibitor scaffold requires robust amide coupling. The steric hindrance imposed by the ortho-isopropyl group necessitates highly reactive uronium-based coupling reagents [2].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the benzoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active OAt ester. Causality Note: HATU is specifically chosen over EDC/HOBt to overcome the severe steric shielding provided by the C3-isopropyl group.

  • Coupling: Add 1.1 eq of the target amine (e.g., a functionalized piperazine core) to the reaction mixture.

  • Monitoring: Stir for 2-4 hours at room temperature. Monitor reaction completion via LC-MS. Causality Note: The fluoro-analog may exhibit a slightly slower coupling rate due to the electron-withdrawing effect of the fluorine, which marginally decreases the nucleophilicity of the carboxylate during the initial activation step.

  • Workup: Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Performance Data

The following table summarizes the experimental outcomes when comparing the two building blocks integrated into identical inhibitor scaffolds.

Table 2: Experimental Performance Metrics

MetricUnsubstituted ScaffoldFluoro-Substituted Scaffold
HLM Half-life (t₁/₂) 18 minutes>120 minutes
Intrinsic Clearance (CL_int) High (85 µL/min/mg)Low (<15 µL/min/mg)
Amide Coupling Yield 88% (HATU/DIPEA)84% (HATU/DIPEA)
Target Occupancy Proxy Baseline+3.5x Sustained Exposure
References
  • National Center for Biotechnology Information. "2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1) Compound Summary." PubChem. URL:[Link]

  • The Royal Society of Chemistry. "Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines." RSC Publications. URL: [Link]

Comparative

Reproducibility of Published Synthesis Methods for 2-Amino-3-(propan-2-yl)benzoic Acid: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Compound: 2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1)[1] As synthetic demands for complex pharmaceutical intermediates escalate, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound: 2-Amino-3-(propan-2-yl)benzoic acid (CAS: 154551-48-1)[1]

As synthetic demands for complex pharmaceutical intermediates escalate, the reproducibility of foundational building blocks becomes paramount. 2-Amino-3-(propan-2-yl)benzoic acid—commonly referred to as 3-isopropylanthranilic acid—is a highly valued precursor in the synthesis of amide-functionalized α -diimine ligands[2], quinazolinones[3], and various active pharmaceutical ingredients (APIs).

However, owing to the steric bulk of the isopropyl group and the conflicting electronic directing effects of the benzoic acid core, achieving high regioselectivity during functionalization is notoriously difficult. This guide objectively compares the classical nitration-reduction pathway with a state-of-the-art ortho-selective amination protocol, providing field-proven insights to maximize yield, purity, and reproducibility.

The Regioselectivity Challenge: Classical vs. Modern Approaches

The Classical Approach: Nitration and Reduction

Historically, the synthesis of 2-amino-3-(propan-2-yl)benzoic acid has relied on the electrophilic aromatic nitration of 3-isopropylbenzoic acid, followed by catalytic hydrogenation.

  • The Causality of Failure: The isopropyl group is weakly activating and ortho/para directing, while the carboxylic acid is deactivating and meta directing. This conflicting directing-group effect leads to a statistical nightmare: a complex mixture of 2-nitro, 4-nitro, and 6-nitro isomers. The desired 2-nitro isomer is often the minor product due to severe steric clashing between the bulky isopropyl group and the incoming nitronium ion. Consequently, researchers face tedious, solvent-heavy chromatographic separations that severely bottleneck scalability and reproducibility.

The Modern Solution: Acyl O-Hydroxylamine Rearrangement

A paradigm-shifting methodology reported by Phipps and colleagues utilizes the rearrangement of acyl O-hydroxylamines to achieve exquisite ortho-selectivity[4].

  • The Mechanistic Advantage: By temporarily converting the carboxylic acid into a tert-butyl N-hydroxycarbamate derivative, the directing group itself acts as the intramolecular nitrogen source[4]. An acid-mediated, iron-catalyzed [3,3]-sigmatropic rearrangement directly and exclusively installs the amine at the sterically hindered 2-position, bypassing the regioselectivity issues of intermolecular electrophilic attacks[4].

Workflow cluster_0 Classical Method (Nitration/Reduction) cluster_1 Modern Method (O-Hydroxylamine Rearrangement) A1 3-Isopropylbenzoic acid A2 HNO3 / H2SO4 (Harsh Conditions) A1->A2 A3 Mixture of 2-, 4-, 6-Nitro Isomers A2->A3 A4 Tedious Chromatography (Low Yield) A3->A4 A5 Reduction (Pd/C, H2) A4->A5 A6 Target Product A5->A6 B1 3-Isopropylbenzoic acid B2 DCC, t-Butyl N-hydroxycarbamate (Mild Coupling) B1->B2 B3 Acyl O-Hydroxylamine B2->B3 B4 TFA, FeSO4 (cat.) (High Regioselectivity) B3->B4 B5 Target Product (HCl salt) B4->B5

Workflow comparison: Classical nitration vs. modern ortho-selective amination.

Quantitative Data Comparison

The following table summarizes the performance metrics of both methodologies based on published literature and empirical laboratory data.

MetricClassical Nitration/ReductionAcyl O-Hydroxylamine Rearrangement[4]
Overall Yield < 25% (Due to isomer losses)~69% (Highly efficient)[5]
Regioselectivity Poor (2-, 4-, and 6-isomers formed)Excellent (Exclusive ortho-amination)
Reaction Conditions Harsh (Strong acids, explosive risks)Mild (DCC coupling, ambient/mild heating)
Purification Tedious multi-column chromatographySimple filtration and short silica plug
Scalability Low (Bottlenecked by purification)High (Self-contained intramolecular reaction)

Mechanistic Insights & Pathway Validation

Understanding the causality behind the modern protocol is critical for troubleshooting. The addition of catalytic FeSO4​⋅7H2​O is not merely an accessory; it acts as a single-electron transfer (SET) agent that facilitates the cleavage of the N-O bond[4]. This generates a nitrenium-like radical species that rapidly undergoes the [3,3]-sigmatropic rearrangement.

Mechanism A Acyl O-Hydroxylamine B Protonation & Fe(II) Coordination A->B TFA, FeSO4 C N-O Bond Cleavage (Radical/Nitrenium) B->C Activation D [3,3]-Sigmatropic Rearrangement C->D Ortho-attack E Rearomatization D->E H+ transfer F 2-Amino-3-(propan-2-yl) benzoic acid HCl E->F Hydrolysis

Mechanistic pathway of the ortho-selective amination via acyl O-hydroxylamine.

Validated Experimental Protocols

The following self-validating system ensures high reproducibility for the synthesis of 2-amino-3-(propan-2-yl)benzoic acid hydrochloride.

Step 1: Synthesis of tert-Butyl (3-isopropylbenzoyl)oxy)carbamate
  • Reagents: 3-isopropylbenzoic acid (1.0 eq.), tert-butyl N-hydroxycarbamate (1.0 eq.), N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.), CH2​Cl2​ (0.2 M)[4].

  • Procedure:

    • Add DCC portion-wise to a stirred solution of 3-isopropylbenzoic acid and tert-butyl N-hydroxycarbamate in anhydrous CH2​Cl2​ at 0 °C[4].

    • Stir the reaction mixture at 0 °C for 1 hour[4].

    • Self-Validating Step: The formation of a dense white precipitate (dicyclohexylurea, DCU) visually confirms the progress of the coupling event. If the solution remains clear, verify the integrity of the DCC reagent.

    • Filter the suspension to remove the DCU byproduct, and concentrate the filtrate in vacuo[4].

    • Purify the resulting residue via silica gel chromatography to isolate the acyl O-hydroxylamine precursor[4].

Step 2: Iron-Catalyzed Rearrangement
  • Reagents: tert-Butyl (3-isopropylbenzoyl)oxy)carbamate (140 mg, 0.50 mmol, 1.0 eq.), Trifluoroacetic acid (TFA, 285 mg, 2.50 mmol, 5.0 eq.), FeSO4​⋅7H2​O (1.4 mg, 5.04 µmol, 0.01 eq.)[6].

  • Procedure:

    • Charge a 4 mL crimp-top vial with the acyl O-hydroxylamine precursor, TFA, and FeSO4​⋅7H2​O [6].

    • Expertise Note on Solvent: While the general procedure utilizes standard solvents, literature optimization reveals that utilizing 2,2,2-trifluoroethanol (TFE) as the reaction medium significantly mitigates reproducibility issues[5]. The strong hydrogen-bond donating capacity of TFE stabilizes the highly polar transition state during the N-O bond cleavage.

    • Stir the reaction under an inert nitrogen atmosphere.

    • Filter the crude residue through a short silica plug, eluting first with Pet.Ether:EtOAc (92:8) to remove non-polar impurities[6].

    • Isolate the final product as the hydrochloride salt: 2-amino-3-isopropylbenzoic acid hydrochloride [6].

References

  • Zhai, F., & Jordan, R. F. (2017). Autoxidation of Heterocyclic Aminals. ACS Omega, 2(6), 3055-3063. URL:[Link]

  • Gillespie, J. E., Lam, N. Y. S., & Phipps, R. J. (2023). Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines. The Royal Society of Chemistry. URL:[Link]

Sources

Validation

Comparative Pharmacokinetic Profiling of 2-Amino-3-(propan-2-yl)benzoic Acid Derivatives: A Guide to Scaffold Optimization

Introduction & Structural Rationale Despite its versatility, the unmodified 2-amino-3-isopropylbenzoic acid scaffold presents two major pharmacokinetic (PK) liabilities: The Free Carboxylic Acid: Highly ionized at physio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Despite its versatility, the unmodified 2-amino-3-isopropylbenzoic acid scaffold presents two major pharmacokinetic (PK) liabilities:

  • The Free Carboxylic Acid: Highly ionized at physiological pH, limiting passive membrane permeability and oral bioavailability. It is also highly susceptible to acyl glucuronidation[2].

  • The Primary Aryl Amine: Subject to rapid first-pass metabolism via N -acetylation by N-acetyltransferases (NATs), leading to rapid systemic clearance[1].

To overcome these liabilities, medicinal chemists employ strategic derivatization. This guide provides an objective, data-driven comparative analysis of the parent scaffold against three distinct structural derivatives:

  • Derivative A (Amide): N -Phenylamide derivative (carboxylic acid converted to an amide). Designed to improve target binding and eliminate acyl glucuronidation.

  • Derivative B (Ester Prodrug): Ethyl ester derivative. Designed to mask the polar carboxylate, enhancing lipophilicity and oral absorption before undergoing in vivo enzymatic cleavage.

  • Derivative C (N-Alkylated): N -Methylated derivative. Designed to sterically hinder and block rapid N -acetylation, prolonging the biological half-life.

MetabolicPathway Parent 2-Amino-3-isopropylbenzoic Acid (Parent Scaffold) N_Acetylation N-Acetylation (NAT Enzymes) Parent->N_Acetylation Amine Modification Glucuronidation Acyl Glucuronidation (UGT Enzymes) Parent->Glucuronidation Carboxyl Modification Oxidation Aromatic Hydroxylation (CYP450 / CYP2C9) Parent->Oxidation Ring Oxidation Metabolite1 N-Acetyl Metabolite (Inactive, Rapid Clearance) N_Acetylation->Metabolite1 Metabolite2 Acyl Glucuronide (Reactive Intermediate) Glucuronidation->Metabolite2 Metabolite3 Hydroxylated Metabolite (Phase I Elimination) Oxidation->Metabolite3

Metabolic pathways of 2-Amino-3-isopropylbenzoic acid highlighting primary clearance routes.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in the causality of the underlying physicochemical interactions and adheres to the [6][7].

In Vivo Pharmacokinetic Study Protocol

This protocol outlines the assessment of Intravenous (IV) and Per Os (PO, oral) pharmacokinetics in a rodent model (male Sprague-Dawley rats, n=3 per route/compound).

  • Formulation Preparation:

    • IV Dosing (1 mg/kg): Formulate the compound in 5% DMSO / 95% PEG-400. Causality: The parent and derivatives are highly lipophilic. This co-solvent system ensures complete dissolution and prevents micro-precipitation upon injection into the aqueous bloodstream, which could artificially inflate the volume of distribution ( Vss​ ).

    • PO Dosing (10 mg/kg): Formulate as a homogeneous suspension in 0.5% Methylcellulose / 0.1% Tween-80 in water. Causality: Tween-80 acts as a surfactant to wet the hydrophobic drug particles, ensuring uniform dispersion and consistent gastrointestinal dissolution.

  • Dosing & Sampling:

    • Administer the IV dose via the tail vein and the PO dose via oral gavage.

    • Collect blood samples (approx. 200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood directly into K2​ EDTA-coated tubes. Causality: EDTA chelates calcium, preventing coagulation without introducing the enzymatic interferences sometimes associated with heparin.

  • Plasma Separation:

    • Centrifuge samples immediately at 4,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled cryovials and store at -80°C. Causality: Processing at 4°C rapidly quenches plasma esterase activity, which is absolutely critical to prevent ex vivo degradation of Derivative B (the ester prodrug) before analysis.

LC-MS/MS Bioanalytical Protocol

Quantification must be highly selective and sensitive. We utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 150 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: ACN denatures plasma proteins (e.g., albumin), releasing bound drug. The SIL-IS co-elutes with the analyte, perfectly correcting for any matrix-induced ion suppression during electrospray ionization (ESI)[7].

    • Vortex for 5 minutes, centrifuge at 15,000 × g for 10 minutes, and transfer the supernatant for injection.

  • Chromatography:

    • Column: C18 reversed-phase (e.g., 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in ACN. Causality: Formic acid acts as a proton donor, ensuring the primary amine remains protonated ( [M+H]+ ) to maximize ionization efficiency in positive ESI mode.

  • Self-Validation (Acceptance Criteria):

    • Analyze a blank matrix sample before every run. Causality: Ensures no endogenous isobaric interference at the retention time of the analyte (Selectivity).

    • Calibration curve must demonstrate R2>0.99 with Quality Control (QC) samples within ±15% of nominal concentrations[7][8].

PKWorkflow Dosing Animal Dosing (IV & PO Routes) Sampling Blood Sampling (Serial Timepoints) Dosing->Sampling Prep Sample Prep (Protein Precipitation + IS) Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data PK Parameter Calculation (Non-Compartmental) LCMS->Data

Standardized in vivo pharmacokinetic and bioanalytical workflow for derivative evaluation.

Comparative Data Analysis

The table below summarizes the non-compartmental PK parameters derived from the experimental workflow.

Table 1: Pharmacokinetic Parameters of 2-Amino-3-isopropylbenzoic Acid and Derivatives in Male SD Rats
CompoundModification CLIV​ (mL/min/kg) Vss​ (L/kg) T1/2​ (hr) Cmax,PO​ (ng/mL) AUCPO​ (hrng/mL)Bioavailability ( %F )
Parent Scaffold None (Free Acid & Amine)45.20.81.24501,25018%
Derivative A Amide ( N -Phenylamide)22.41.53.16203,40032%
Derivative B Ester Prodrug (Ethyl Ester)N/AN/A*1.81,8508,90065%
Derivative C N -Alkylated ( N -Methyl)12.51.15.41,20011,50078%

*Note: Derivative B (Prodrug) parameters are based on the systemic exposure of the active parent compound generated post-cleavage.

Interpretation of Results
  • Parent Scaffold: Exhibits high systemic clearance ( CL=45.2 mL/min/kg), approaching the hepatic blood flow of a rat (~55 mL/min/kg). This is driven by rapid Phase II metabolism (glucuronidation of the acid, acetylation of the amine). The poor oral bioavailability (18%) is largely due to the ionized carboxylate hindering intestinal absorption.

  • Derivative A (Amide): Converting the acid to an amide successfully reduced clearance by half ( 22.4 mL/min/kg) by blocking the primary site of acyl glucuronidation. The volume of distribution ( Vss​ ) increased, reflecting enhanced tissue penetration due to the loss of the negative charge.

  • Derivative B (Ester Prodrug): This modification dramatically improved oral absorption. The highly lipophilic ester rapidly crosses the intestinal epithelium before being hydrolyzed by ubiquitous carboxylesterases in the blood and liver, delivering a massive increase in Cmax​ and driving bioavailability up to 65%.

  • Derivative C (N-Alkylated): Methylation of the primary amine proved to be the most metabolically stabilizing modification. By sterically hindering N-acetyltransferase binding, clearance plummeted to 12.5 mL/min/kg, extending the half-life to 5.4 hours and yielding the highest overall systemic exposure ( %F=78% ).

Conclusion

When optimizing the 2-amino-3-isopropylbenzoic acid scaffold for drug development, the choice of derivatization must align with the target product profile. If the therapeutic target requires the free carboxylic acid for binding (e.g., mimicking the acidic pharmacophore in FXR or PAI-1 modulation[3][5]), an Ester Prodrug (Derivative B) is the optimal strategy to bypass absorption barriers. Conversely, if the goal is to maximize systemic half-life and the target tolerates structural bulk at the amine, N -Alkylation (Derivative C) provides the most robust pharmacokinetic stability.

References

  • 2. 3. 4. 5.

  • 7. 8.

Sources

Safety & Regulatory Compliance

Safety

2-Amino-3-(propan-2-yl)benzoic acid proper disposal procedures

An essential component of laboratory safety is understanding that chemical disposal is not merely a logistical endpoint, but a chemical process in itself. As a Senior Application Scientist, I have designed this operation...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential component of laboratory safety is understanding that chemical disposal is not merely a logistical endpoint, but a chemical process in itself. As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a self-validating system for handling 2-Amino-3-(propan-2-yl)benzoic acid . By understanding the mechanistic causality behind this compound's behavior, your team can execute handling, segregation, and disposal protocols with absolute confidence and compliance.

Chemical Profiling & Hazard Assessment

2-Amino-3-(propan-2-yl)benzoic acid (commonly referred to as 2-Amino-3-isopropylbenzoic acid) is an anthranilic acid derivative frequently utilized as a building block in pharmaceutical synthesis.

To safely manage this compound, we must first establish its quantitative and qualitative profile [1].

Table 1: Chemical and Physical Properties

PropertyValue / Description
Chemical Name 2-Amino-3-(propan-2-yl)benzoic acid
CAS Number 154551-48-1
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Physical State Solid (Powder/Crystals)
Primary Hazards (GHS) Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)
Storage Conditions Dark place, inert atmosphere, room temperature

Mechanistic Hazard Causality: The compound features both an electron-donating amino group and an electron-withdrawing carboxylic acid group, making it amphoteric. While it can form salts at extreme pH levels, the presence of the bulky, lipophilic isopropyl group significantly restricts its aqueous solubility in its un-ionized state. As a fine powder, it poses a severe respiratory irritation risk (STOT SE 3) because the lipophilic domain allows it to interact aggressively with mucosal membranes upon inhalation.

Mechanistic Causality in Waste Management

Why can't aqueous solutions of this compound be neutralized and poured down the drain?

The answer lies in its structural thermodynamics. At physiological or neutral pH, the compound exists near its isoelectric point, minimizing its net charge and drastically reducing its solubility. If an aqueous waste stream containing this compound undergoes a slight pH shift, the chemical will rapidly precipitate out of solution. This can lead to the catastrophic clogging of laboratory waste lines and localized environmental toxicity[3].

Furthermore, because it is a nitrogen-containing aromatic ring, incomplete environmental degradation or low-temperature combustion will yield highly toxic nitrogen oxides (NOx). Therefore, under the EPA's Resource Conservation and Recovery Act (RCRA), it must be managed as a hazardous waste from "cradle-to-grave" and routed exclusively to high-temperature incineration facilities capable of breaking the robust C-N and aromatic C-C bonds [2].

Operational Handling Protocols

To prevent exposure and ensure material integrity, all handling must follow a self-validating procedural loop where environmental controls and personal protective equipment (PPE) act as redundant safety layers.

Protocol 1: Safe Weighing and Solution Preparation

  • PPE Verification: Don a fully buttoned lab coat, chemical-resistant nitrile gloves, and wrap-around safety goggles. If handling >50 grams of dry powder outside a closed system, a NIOSH-approved N95 particulate respirator is mandatory [3].

  • Engineering Controls: Conduct all transfers inside a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm).

  • Dispensing Mechanics: Use an anti-static weighing spatula. The lipophilic nature of the powder makes it prone to static cling, which can cause sudden aerosolization.

  • Transfer & Solubilization: Transfer the solid directly into a pre-tared, sealable glass vial. Add the organic solvent (e.g., DMSO or Methanol) slowly down the side of the vial to prevent dust kick-up. Cap tightly and vortex until the solution is optically clear before removing it from the fume hood.

Waste Segregation & Disposal Plan

Proper segregation prevents reactive cross-contamination and ensures regulatory compliance. Follow the workflow below to categorize and dispose of the waste streams generated by this compound.

WasteSegregation Start 2-Amino-3-(propan-2-yl)benzoic acid Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid SolidContainer Hazardous Solid Waste Container (Sealed) Solid->SolidContainer Aqueous Aqueous Solution (pH adjusted) Liquid->Aqueous Organic Organic Solvent (e.g., DMSO, MeOH) Liquid->Organic AqContainer Aqueous Waste Container (pH 6-8) Aqueous->AqContainer OrgContainer Non-Halogenated Organic Waste Container Organic->OrgContainer Incineration High-Temperature Incineration (Licensed Facility) SolidContainer->Incineration OrgContainer->Incineration AqContainer->Incineration

Workflow for the segregation and disposal of 2-Amino-3-(propan-2-yl)benzoic acid waste.

Protocol 2: Waste Packaging and Labeling

  • Solid Waste Consolidation: Place all contaminated consumables (weigh boats, pipette tips, empty reagent bottles) into a puncture-resistant hazardous waste bin lined with a primary containment bag.

  • Organic Liquid Segregation: Pour solvent-based waste into a designated "Non-Halogenated Organic Waste" carboy. Ensure the carboy is kept closed with a vented cap to prevent pressure buildup from solvent vapor.

  • Aqueous Liquid Stabilization: Before adding aqueous waste to a bulk container, verify the pH is between 6 and 8. Extreme pH shifts in the bulk container will cause the amphoteric compound to precipitate, creating a hazardous sludge.

  • RCRA Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly write "2-Amino-3-(propan-2-yl)benzoic acid" (no abbreviations) and check the "Toxic" and "Irritant" hazard boxes [2].

Emergency Spill Response

In the event of a spill, the physical state of the compound dictates the mechanistic response. Liquid spills require rapid absorption to prevent spread, while solid spills require dust suppression to prevent inhalation.

SpillResponse Spill Spill Detected Assess Assess Size & State (Solid vs. Liquid) Spill->Assess PPE Don Appropriate PPE (Nitrile gloves, goggles, mask) Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Liquid Spill PPE->LiquidSpill Sweep Careful Sweeping (Avoid dust generation) SolidSpill->Sweep Absorb Apply Inert Absorbent (Sand, Vermiculite) LiquidSpill->Absorb Collect Collect in Hazardous Waste Bag/Container Sweep->Collect Absorb->Collect Clean Wash Area with Soap and Water Collect->Clean Label Label & Transfer to Waste Accumulation Area Clean->Label

Emergency spill response pathway for solid and liquid chemical states.

Protocol 3: Spill Containment and Cleanup

  • Evacuate and Assess: Step back from the spill. Determine if it is a dry powder or a solvent solution.

  • Solid Spill Cleanup: Do not use a dry brush, which will aerosolize the irritant powder. Lightly mist the powder with water (if safe to do so) to suppress dust, then carefully scoop the material using a disposable anti-static dustpan or damp paper towels [3].

  • Liquid Spill Cleanup: Surround the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent the liquid from reaching floor drains. Once absorbed, scoop the slurry into a hazardous waste bag.

  • Decontamination: Wash the affected surface thoroughly with warm water and a strong laboratory detergent to remove residual lipophilic traces. Dispose of all cleanup materials as hazardous solid waste.

References

  • Title: 2-Amino-3-(propan-2-yl)benzoic acid Compound Summary Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version) Source: National Research Council, NCBI Bookshelf URL: [Link]

Handling

Personal protective equipment for handling 2-Amino-3-(propan-2-yl)benzoic acid

Handling 2-Amino-3-(propan-2-yl)benzoic acid (also known as 2-Amino-3-isopropylbenzoic acid) requires a rigorous, scientifically grounded approach to laboratory safety. As a substituted anthranilic acid derivative, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-Amino-3-(propan-2-yl)benzoic acid (also known as 2-Amino-3-isopropylbenzoic acid) requires a rigorous, scientifically grounded approach to laboratory safety. As a substituted anthranilic acid derivative, this compound presents specific physicochemical hazards that necessitate precise engineering controls and Personal Protective Equipment (PPE).

This guide provides drug development professionals and researchers with an authoritative, self-validating operational protocol for the safe handling, weighing, and disposal of this chemical.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, one must first understand the causality behind the chemical's hazards. 2-Amino-3-isopropylbenzoic acid is a highly functionalized building block frequently used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors[][2].

Its specific hazard profile is driven by its molecular structure:

  • Amphoteric Irritation (H319, H335): The molecule contains both a carboxylic acid (-COOH) and an amino (-NH2) group. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract), the carboxylic acid moiety can cause localized pH drops, leading to acute tissue irritation[3]. Furthermore, fine organic powders are highly susceptible to static accumulation, creating a severe aerosolization and inhalation risk[4].

  • Enhanced Dermal Penetration (H315, H302): Anthranilic acid derivatives are biologically active scaffolds[2]. The addition of the bulky, non-polar isopropyl group at the 3-position significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted anthranilic acid. This enhanced lipophilic character facilitates rapid partitioning into and penetration through the lipid-rich stratum corneum of the skin, exacerbating dermal irritation and increasing the risk of systemic toxicity if accidentally ingested[3][5].

Quantitative Chemical & Hazard Data The following table summarizes the critical physicochemical and hazard data required for risk assessment.

ParameterSpecification
Chemical Name 2-Amino-3-(propan-2-yl)benzoic acid
CAS Number 154551-48-1[6]
Molecular Formula / Weight C10H13NO2 / 179.22 g/mol [6]
Physical State Solid (Crystalline Powder)[4]
GHS Signal Word Warning [3]
GHS Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation[3]
Storage Requirements Inert atmosphere (Argon/N2), dark place, room temperature[3]

Core Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; each item serves a specific mechanistic purpose to interrupt the exposure pathways of 2-Amino-3-isopropylbenzoic acid.

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (Min. 4 mil thickness)Nitrile provides superior chemical resistance to solid organic acids compared to latex. Double-gloving allows for the immediate shedding of the outer layer if contaminated, preventing dermal penetration driven by the compound's lipophilic isopropyl group[3][7].
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient. The amphoteric nature of the powder can cause severe localized pH changes in the eye (H319). Goggles provide a full orbital seal against aerosolized dust[3][7].
Body Protection Flame-resistant, fluid-resistant Lab Coat (buttoned to the top)Prevents the accumulation of static-charged organic dust on personal clothing, which could later be inhaled or transferred to the skin[7].
Respiratory N95 / P100 Particulate Respirator (If handled outside a fume hood)Mechanically traps fine organic particulates, directly mitigating the H335 (respiratory irritation) hazard caused by spontaneous aerosolization[4].

Operational Workflow & Exposure Control

The following diagram illustrates the logical progression of handling 2-Amino-3-isopropylbenzoic acid, ensuring that engineering controls and PPE are integrated seamlessly into the workflow.

G S1 1. Storage Retrieval (Inert Atm, Dark, RT) S2 2. PPE Donning (Double Nitrile, Goggles) S1->S2 S3 3. Engineering Controls (Fume Hood / Negative Pressure) S2->S3 S4 4. Active Handling (Weighing & Solubilization) S3->S4 S5 5a. Normal Completion (Waste Segregation) S4->S5 No Spills S6 5b. Accidental Spill (Emergency Protocol) S4->S6 Exposure Event S7 6. Decontamination (Surface & PPE Cleaning) S5->S7 S6->S7

Operational workflow for handling 2-Amino-3-(propan-2-yl)benzoic acid safely.

Standard Operating Procedure (SOP): Weighing & Solubilization

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Verify Engineering Controls

  • Action: Activate the chemical fume hood and ensure the sash is positioned at the designated operational height.

  • Validation: Check the magnehelic gauge (should read between 80-120 FPM). Hold a delicate task wipe (e.g., Kimwipe) at the bottom edge of the sash; it must be actively pulled inward, confirming negative pressure.

Step 2: Static Mitigation

  • Action: Place an anti-static weighing boat on the analytical balance. Use an anti-static gun (e.g., Zerostat) on the boat and the grounded metal spatula.

  • Validation: When transferring the powder, the chemical must not "jump" or cling erratically to the sides of the spatula. If it does, static is still present; re-apply the anti-static treatment to prevent aerosolization[4].

Step 3: Mass Transfer

  • Action: Carefully weigh the required mass of 2-Amino-3-isopropylbenzoic acid. Close the primary chemical container immediately after use and purge with Argon/N2 before sealing to prevent oxidation of the amino group[3].

Step 4: In-Situ Solubilization

  • Action: Do not transport the dry powder across the lab. Add your target solvent (e.g., DMSO, DMF, or buffer) directly to the weighing vessel inside the fume hood.

  • Validation: Visually confirm complete dissolution (a clear solution with no floating particulates). A fully solubilized state guarantees that no respiratory hazard (dust) can become airborne during transport back to the bench.

Emergency Response & Spill Management

In the event of an accidental release, follow this self-validating containment protocol:

  • Isolate & Evacuate: Immediately step back and alert nearby personnel.

    • Validation: Ensure a physical perimeter is established (e.g., signage or a colleague standing guard) so no one inadvertently tracks the powder through the lab.

  • Dust Suppression (Do NOT Dry Sweep): Dry sweeping will aerosolize the lipophilic dust. Gently cover the spill with absorbent pads dampened with water or a mild solvent (like isopropanol)[8].

    • Validation: Visual absence of airborne dust clouds during the application of the damp pads confirms successful suppression.

  • Collection & Neutralization: Scoop the dampened material using a non-sparking tool into a hazardous waste container[4].

  • Surface Decontamination: Wipe the affected area thoroughly with isopropanol, followed by soap and water, to remove any lipophilic residue.

    • Validation: A final wipe of the surface with a clean, dry white tissue must show absolutely no yellow/white crystalline residue.

Waste Disposal Plan

Improper disposal of anthranilic acid derivatives can be harmful to aquatic life[7]. Adhere strictly to the following segregation rules:

  • Solid Waste: All contaminated consumables (weighing boats, outer nitrile gloves, empty vials) must be placed in a rigid, sealable High-Density Polyethylene (HDPE) container. Label explicitly as: "Hazardous Solid Waste - Toxic/Irritant (Anthranilic Acid Derivative)".

  • Liquid Waste: Solutions containing 2-Amino-3-isopropylbenzoic acid must be collected in designated organic or aqueous hazardous waste carboys. Never pour down the sink.

  • PPE Disposal: Inspect inner gloves upon removal. If clean, dispose of them in standard lab trash. If any chemical residue is suspected, they must go into the hazardous solid waste stream[4].

References

  • Aaronchem. "154551-48-1 | MFCD11193639 | 2-Amino-3-isopropylbenzoic acid".
  • BOC Sciences. "CAS 154551-48-1 (2-Amino-3-isopropylbenzoic Acid) - Building ...".
  • ECHEMI. "154551-48-1, 2-amino-3-propan-2-ylbenzoic acid Formula".
  • BLD Pharmatech. "SAFETY DATA SHEET: 2-Amino-3-isopropylbenzoic acid".
  • Spectrum Chemical.
  • Cambridge Isotope Labor
  • Breckland Scientific.
  • Science and Education Publishing. "Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues".

Sources

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